molecular formula C12H20O B167041 2-Cyclohexylcyclohexanone CAS No. 90-42-6

2-Cyclohexylcyclohexanone

Cat. No.: B167041
CAS No.: 90-42-6
M. Wt: 180.29 g/mol
InChI Key: UOBQDYFTAJKQAL-UHFFFAOYSA-N
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Description

2-Cyclohexylcyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylcyclohexan-1-one
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InChI

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2
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InChI Key

UOBQDYFTAJKQAL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O
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DSSTOX Substance ID

DTXSID8047424
Record name 1,1'-Bi(cyclohexyl)-2-one
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Molecular Weight

180.29 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name Bicyclohexanone
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CAS No.

90-42-6
Record name 2-Cyclohexylcyclohexanone
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Record name (1,1'-Bicyclohexyl)-2-one
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Record name 2-Cyclohexylcyclohexanone
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Record name 1,1'-Bi(cyclohexyl)-2-one
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Record name 2-cyclohexylcyclohexanone
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Record name 2-CYCLOHEXYLCYCLOHEXANONE
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Record name (1,1'-BICYCLOHEXYL)-2-ONE
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Foundational & Exploratory

2-Cyclohexylcyclohexanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Cyclohexylcyclohexanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed technical information about this compound.

Chemical Structure and Identification

This compound is a cyclic ketone that features a cyclohexane ring substituted with a cyclohexyl group at the alpha-position to the carbonyl group.

IUPAC Name: 2-cyclohexylcyclohexan-1-one[1] CAS Number: 90-42-6[1] Molecular Formula: C₁₂H₂₀O[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Weight 180.29 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 264-265 °C at 760 mmHg[4][5]
Melting Point -32 °C[4][5]
Density 0.971 - 0.987 g/cm³ at 16-25 °C[4][6]
Solubility Soluble in alcohol; sparingly soluble in water.[3][4]
Flash Point >93.33 °C (>200 °F)[4]
Refractive Index 1.485 - 1.490 at 20 °C[4]
SMILES C1CCC(CC1)C2CCCCC2=O[1][3]
InChI InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2[1][3]

Experimental Protocols

Synthesis of this compound

One common method for the preparation of this compound is through the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, followed by catalytic hydrogenation.

3.1.1. Step 1: Self-Condensation of Cyclohexanone

This step involves an acid-catalyzed aldol condensation followed by dehydration.

  • Materials: Cyclohexanone, Acid Ion-Exchange Resin (e.g., Amberlyst 15).

  • Procedure:

    • Pass cyclohexanone through a column packed with an acid ion-exchange resin maintained at approximately 90 °C.

    • The reaction product will be a mixture containing unreacted cyclohexanone, the desired intermediate 2-(1-cyclohexenyl)cyclohexanone (also known as cyclohexylidene cyclohexanone), water, and a small amount of this compound.[5]

    • Monitor the reaction progress using gas chromatography (GC) to determine the composition of the reaction mixture.

3.1.2. Step 2: Hydrogenation of 2-(1-Cyclohexenyl)cyclohexanone

The crude product from the self-condensation step is then hydrogenated to yield this compound.

  • Materials: Crude reaction mixture from Step 1, Palladium on Alumina (Pd/Al₂O₃) catalyst, Hydrogen gas, n-hexanol (solvent).

  • Procedure:

    • In a suitable reactor equipped with a stirrer, reflux condenser, and a hydrogen inlet, charge the crude reaction mixture and n-hexanol.

    • Add the Pd/Al₂O₃ catalyst to the mixture.

    • Heat the mixture to approximately 75 °C while stirring.

    • Introduce hydrogen gas into the reactor.

    • Maintain the reaction under a hydrogen atmosphere until the hydrogenation is complete, which can be monitored by GC.[5]

    • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

    • The resulting mixture can be purified by fractional distillation under reduced pressure to isolate the this compound.[5]

Below is a workflow diagram illustrating the synthesis process.

G cluster_synthesis Synthesis of this compound Cyclohexanone Cyclohexanone Condensation Self-Condensation (Acid Catalyst, 90°C) Cyclohexanone->Condensation Intermediate 2-(1-Cyclohexenyl)cyclohexanone (Crude Mixture) Condensation->Intermediate Hydrogenation Catalytic Hydrogenation (Pd/Al2O3, H2, 75°C) Intermediate->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and identification of this compound.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).

  • GC Column: A polar capillary column, such as a DB-WAX or equivalent, is recommended for good separation of cyclohexanone derivatives.

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the sample in a suitable solvent like dichloromethane or hexane.

  • GC Conditions (Representative):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Hold at 240 °C for 10 minutes.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound. The mass spectrum of this compound typically shows characteristic fragment ions.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any defined signaling pathways. Its primary documented biological effects are related to its use as a fragrance ingredient and potential neurotoxic and hepatotoxic effects at high concentrations.[1] Further research is required to elucidate any specific molecular targets or signaling cascades that may be modulated by this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. Its synthesis is achievable through multi-step chemical processes, and it can be effectively analyzed using standard chromatographic and spectroscopic techniques. While its industrial applications are known, its biological activity at the molecular level remains an area for future investigation. This guide provides a foundational understanding for professionals working with this chemical.

References

Synthesis of 2-Cyclohexylcyclohexanone from cyclohexanone self-condensation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylcyclohexanone from Cyclohexanone Self-Condensation

Abstract

The synthesis of this compound from cyclohexanone is a two-step process of significant industrial interest, particularly as a precursor in the production of fine chemicals like o-phenylphenol (OPP).[1] The process begins with the self-condensation of cyclohexanone, an aldol condensation reaction, to yield an unsaturated C12 dimer. This intermediate is subsequently hydrogenated to produce the final saturated product, this compound. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for each step, and a summary of quantitative data from various catalytic systems.

Overall Synthesis Workflow

The transformation of cyclohexanone into this compound is not a direct condensation but a sequential two-stage synthesis. The first stage involves the self-condensation of two cyclohexanone molecules to form 2-(1-cyclohexenyl)cyclohexanone. The second stage is the hydrogenation of this intermediate product to yield the saturated this compound.

G A Cyclohexanone (Starting Material) B Self-Condensation (Acid or Base Catalyst) A->B C 2-(1-Cyclohexenyl)cyclohexanone (Unsaturated Dimer Intermediate) B->C D Hydrogenation (e.g., Pd Catalyst, H2) C->D E This compound (Final Product) D->E

Caption: Overall two-stage workflow for the synthesis.

Reaction Mechanism

The synthesis proceeds through a classic aldol condensation mechanism, followed by dehydration and finally hydrogenation.

Step 1: Aldol Condensation & Dehydration The self-condensation of cyclohexanone can be catalyzed by either acids or bases.[2]

  • Base-Catalyzed Mechanism: A base abstracts an alpha-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule.[4] The resulting product is a β-hydroxy ketone (an aldol adduct), specifically 1′-hydroxy-[1,1′-bicyclohexyl]-2-one.[5]

  • Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a more stable, conjugated system.[4] This results in a mixture of two isomeric dimers: 2-(1-cyclohexenyl)cyclohexanone and its tautomer, 2-cyclohexylidenecyclohexanone.[1][5]

Step 2: Hydrogenation The unsaturated C=C double bond in the 2-(1-cyclohexenyl)cyclohexanone intermediate is then reduced through catalytic hydrogenation to yield the final saturated product, this compound.[6]

G cluster_condensation Step 1: Self-Condensation and Dehydration cluster_hydrogenation Step 2: Hydrogenation start 2x Cyclohexanone enolate Enolate Formation (Base Catalysis) start->enolate + OH- attack Nucleophilic Attack enolate->attack + Cyclohexanone aldol Aldol Adduct (1'-hydroxy-[1,1'-bicyclohexyl]-2-one) attack->aldol dehydration Dehydration (-H2O) aldol->dehydration product1 2-(1-Cyclohexenyl)cyclohexanone dehydration->product1 hydrogenation_step Catalytic Hydrogenation (+ H2, Catalyst) product1->hydrogenation_step product2 This compound hydrogenation_step->product2

Caption: Reaction mechanism pathway.

Experimental Protocols

Protocol 1: Self-Condensation of Cyclohexanone

This protocol is a representative procedure for the acid-catalyzed self-condensation using a solid acid resin catalyst, aiming for high selectivity towards the dimer products.[7]

Materials and Reagents:

  • Cyclohexanone (CHO), freshly distilled

  • Solid acid catalyst (e.g., Amberlyst-15 or HRF5015)[7][8]

  • Sulfolane (internal standard for GC analysis, optional)

  • Nitrogen gas for inert atmosphere

Apparatus:

  • A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe.

  • Heating mantle or oil bath.

  • Gas chromatograph (GC) for reaction monitoring.

Procedure:

  • Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) is dried in an oven at 100-110 °C for several hours to remove adsorbed water, which can inhibit the reaction.[9][10]

  • Reaction Setup: To the reaction flask, add 30.0 g of cyclohexanone and 0.3 g of the dried catalyst (1% w/w).[7] If using an internal standard, 0.6 g of sulfolane is also added.

  • Reaction Conditions: The flask is purged with nitrogen. The mixture is heated to the desired temperature (e.g., 100 °C) while stirring vigorously.[7]

  • Monitoring: The reaction is monitored by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by gas chromatography to determine the conversion of cyclohexanone and selectivity towards the dimer products.[7]

  • Workup: After the desired conversion is reached (e.g., after 2-24 hours), the reaction mixture is cooled to room temperature. The solid catalyst is removed by simple filtration. The resulting liquid contains the product mixture (primarily 2-(1-cyclohexenyl)cyclohexanone), unreacted cyclohexanone, and traces of heavier condensation products.[7][8] This mixture can be used directly in the subsequent hydrogenation step or purified via vacuum distillation.

Protocol 2: Hydrogenation to this compound

This protocol describes the hydrogenation of the crude product mixture from the condensation step.[6]

Materials and Reagents:

  • Crude product mixture from Protocol 1 (containing 2-(1-cyclohexenyl)cyclohexanone, water, and unreacted cyclohexanone).

  • Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

  • Hydrogen gas (H₂).

Apparatus:

  • A high-pressure autoclave or a similar hydrogenation reactor equipped with a gas inlet, pressure gauge, stirrer, and temperature control.

  • Filtration setup.

  • Vacuum distillation apparatus for purification.

Procedure:

  • Reactor Charging: The crude mixture obtained from the self-condensation reaction is charged into the autoclave. The hydrogenation catalyst (e.g., 0.1-1% w/w Pd/C) is added.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The mixture is heated (e.g., 10-150 °C) and stirred vigorously. The presence of water and unreacted cyclohexanone from the previous step does not adversely affect the reaction.[6]

  • Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Workup: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration.

  • Purification: The resulting liquid is a mixture of this compound, cyclohexanone, and potentially some cyclohexanol. The pure this compound is isolated by fractional distillation under reduced pressure (e.g., <50 mbar) to avoid thermal decomposition.[6][11]

Quantitative Data Summary

The efficiency of the initial self-condensation step is highly dependent on the catalyst and reaction conditions. The goal is typically to maximize the conversion of cyclohexanone while maintaining high selectivity towards the C12 dimer, minimizing the formation of trimers and other heavy byproducts.[8]

CatalystTemperature (°C)Catalyst LoadingCyclohexanone Conversion (%)Dimer Selectivity (%)Reference
NaOH127 - 1491.6 - 30.0 mmol/kgUp to 80%High (trimers in traces)[5]
Amberlyst-1570 - 1106 - 66 g/kgVaries with timeHigh; water inhibits rate[5][10]
Amberlyst-151001% w/w~40% (after 2h)>95%[7]
T-63 Resin905% w/w~35% (after 6h)~98%[9]
HRF5015 Resin50 - 10015 g/kgVaries with time~100%[1][8]

References

An In-depth Technical Guide to the Physical Characteristics of 2-Cyclohexylcyclohexanone Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Cyclohexylcyclohexanone in its liquid state. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visual representation of the characterization workflow.

Physical and Chemical Properties

This compound, a colorless to pale yellow liquid, is an organic compound with the molecular formula C₁₂H₂₀O.[1][2] It is classified as a ketone and is known for its characteristic sweet, herbal odor.[1] While slightly soluble in water, it is miscible with many organic solvents.[1]

The following table summarizes the key physical properties of this compound liquid compiled from various sources.

PropertyValueConditions
Molecular Weight 180.29 g/mol
Boiling Point 264.00 to 265.00 °C@ 760.00 mm Hg[3]
264 °C[4][]
275 °C (est.)[6]
Melting Point -32.00 °C@ 760.00 mm Hg[1][3][4][]
Density 0.97100 to 0.97700 g/cm³@ 25.00 °C[3]
0.987 g/cm³@ 16 °C[4][]
Refractive Index 1.48500 to 1.49000@ 20.00 °C[3]
1.496[4][]
Flash Point > 93.33 °C (> 200.00 °F)TCC[3]
121 °C[4]
111.2 °C[]
109.28 °C (est.)[6]
Vapor Pressure 0.010000 mmHg@ 25.00 °C (est.)[3]
Solubility in Water 30.41 mg/L@ 25 °C (est.)[3]
logP (o/w) 3.810[3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method) [7]

This method is suitable for small sample volumes.[7]

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[7][8]

  • Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.[7]

  • Heating: The Thiele tube is gently heated, and the temperature is monitored. As the temperature rises, the air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be visible as a steady stream of bubbles.[7][8]

  • Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

Density is the mass per unit volume of a substance.[9]

Methodology: Direct Measurement [9][10]

  • Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[9][11]

  • Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

  • Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[9][10]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[10] For improved accuracy, the measurements should be repeated multiple times, and the average density calculated.[11] The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.[9]

The refractive index of a material is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

  • Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read directly from the instrument's scale.

  • Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Sample Liquid Sample (this compound) BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Data Compile Data BoilingPoint->Data Density->Data RefractiveIndex->Data Report Technical Guide Data->Report

Caption: Workflow for the physical characterization of a liquid.

This guide provides essential data and methodologies for the physical characterization of this compound liquid. Adherence to these standardized protocols will ensure the generation of accurate and reproducible results for research and development applications.

References

An In-depth Technical Guide to 2-Cyclohexylcyclohexanone (CAS 90-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylcyclohexanone, identified by CAS number 90-42-6. It covers its chemical and physical properties, synthesis methodologies, detailed analytical protocols, and safety information. This document is intended to serve as a core resource for professionals in research and development who are working with or exploring the applications of this compound.

Compound Identification and Properties

This compound is a cyclic ketone featuring a cyclohexane ring substituted with a cyclohexyl group.[1] It is also known by synonyms such as [1,1'-Bicyclohexyl]-2-one, 2-Cyclohexylcyclohexan-1-one, and Lavamenthe.[1][2] Typically, it appears as a colorless to pale yellow liquid with a characteristic minty, herbal, and somewhat woody odor.[1][3][4] Due to its non-polar nature, it is soluble in organic solvents but has low solubility in water.[1]

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O[1][2][5]
Molecular Weight 180.29 g/mol [2][5][6]
Appearance Colorless to pale yellow liquid[1][4]
Melting Point -32 °C[4][7]
Boiling Point ~264-275 °C at 760 mmHg[6][7]
140 °C at 10 mmHg[8]
114-116 °C at 5 mmHg[8]
Density 0.971 - 0.987 g/cm³[4][7]
Refractive Index 1.485 - 1.490 (@ 20 °C)[4]
Flash Point >93.33 °C (>200 °F)[4]
121 °C (249.8 °F) - closed cup[9]
InChI Key UOBQDYFTAJKQAL-UHFFFAOYSA-N[1][2]
SMILES O=C1C(C2CCCCC2)CCCC1[1][6]

Synthesis Methodologies and Workflows

This compound is a valuable building block in organic synthesis.[1] It can be prepared through several synthetic routes, leveraging common starting materials and reactions.

Key Synthesis Protocols
  • From Cyclohexanone: A primary method involves the self-condensation of cyclohexanone, followed by a reduction step to yield the final product.[3] A variation of this involves an aldol reaction between two molecules of cyclohexanone, followed by dehydration and subsequent hydrogenation.[10]

  • From Phenol: The compound can be produced by passing hydrogen in contact with phenol in the presence of a palladium catalyst at temperatures between 150 °C and 250 °C.[8]

  • From Cyclohexanol Derivatives: Other reported methods include the liquid-phase dehydrogenation of cyclohexylcyclohexanol using a copper chromite catalyst and passing cyclohexanol vapors over a mixed chromite catalyst.[8] The hydrogenation of 2-(1-cyclohexenyl)cyclohexanone also yields this compound.[11]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from common precursors.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product A Cyclohexanone D 2-(1-Cyclohexenyl)cyclohexanone (α,β-Unsaturated Ketone) A->D Self-Condensation & Dehydration B Phenol F This compound B->F Reductive Coupling (Pd Catalyst) C Chlorocyclohexane E Cyclohexanol C->E Nucleophilic Substitution D->F Hydrogenation E->A Oxidation

A generalized workflow for the synthesis of this compound.

Analytical and Experimental Protocols

Accurate identification and purity assessment are critical for any chemical compound used in research and development. The following section details the standard experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. While specific spectral data for this compound is available in commercial databases like the Sadtler Research Laboratories Spectral Collection, a general protocol for analysis is provided below.[2]

  • Objective: To confirm the chemical structure and assess purity.

  • Methodology (Quantitative ¹H NMR):

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., dimethyl sulfone) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube.

    • Cap the tube and vortex until the sample is fully dissolved.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

    • Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated based on the relative integral areas, the number of protons, and the weights of the sample and standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Objective: To identify the characteristic ketone (C=O) functional group.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal of the FTIR spectrometer.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[12]

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

    • Data Analysis: Analyze the resulting spectrum for a strong, sharp absorption peak characteristic of a ketone carbonyl stretch, expected around 1715 cm⁻¹.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating volatile impurities and confirming molecular weight and fragmentation patterns.[13]

  • Objective: To confirm identity, assess purity, and identify volatile impurities.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization - EI source).

    • GC Conditions (Example):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: EI at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: The resulting chromatogram will show peaks for the main compound and any impurities. The mass spectrum of the main peak should correspond to this compound (molecular ion M⁺ at m/z 180) and its known fragmentation pattern (major fragments at m/z 98, 41, 55).[2] Purity can be estimated by the relative peak area percentage.

Analytical Workflow for Identification and Purity

The diagram below outlines a logical workflow for the comprehensive analysis of a this compound sample.

G cluster_struct Structural Elucidation cluster_purity Purity Assessment cluster_results Results A Sample: This compound B NMR Spectroscopy (¹H, ¹³C) A->B C FTIR Spectroscopy A->C D GC-MS A->D E Quantitative NMR (qNMR) A->E F GC-FID (Area % Method) A->F G Confirmed Structure & Functional Groups B->G C->G D->G H Quantitative Purity (e.g., >97%) D->H E->H F->H

A standard analytical workflow for compound identification and purity assessment.

Applications in Research and Drug Development

The primary documented uses for this compound are as a fragrance ingredient in cosmetics and as a flavoring agent.[7][8][14] In a research context, it serves as an intermediate and building block for the synthesis of more complex organic molecules.[1]

While there are no direct reports of this compound itself being a therapeutic agent, the broader class of cyclohexanone and cyclohexenone derivatives is actively being explored in drug discovery.[15] Research has shown that various cyclohexenone analogs exhibit promising bioactivities, including antiplasmodial, antibacterial, and antitubercular properties.[15] Therefore, this compound represents a potential scaffold or starting material for medicinal chemistry campaigns aimed at developing new therapeutic agents.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as toxic to aquatic life with long-lasting effects (H411).[2][7]

Toxicological Data
TestSpeciesRouteValueSource(s)
LD₅₀RatOral> 5000 mg/kg[3][4]
LD₅₀RabbitDermal> 5000 mg/kg[3][4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[17]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[17]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[17]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9][18] It is classified as a combustible liquid.[9]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[16][17]

    • Skin Contact: Wash off immediately with soap and plenty of water.[16][17]

    • Eye Contact: Rinse with plenty of water for at least 15 minutes.[16]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[16][17]

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyclohexylcyclohexanone. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific compound, this document presents a compilation of predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. It includes structured data tables for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Introduction to this compound

This compound is a cyclic ketone that features a cyclohexane ring substituted at the 2-position with a cyclohexyl group. Its structure combines the features of a saturated carbocyclic ring with a ketone functional group, making it a subject of interest in organic synthesis. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the IR and NMR spectra of this compound. This data is based on established correlation tables and spectral data of analogous compounds, such as cyclohexanone.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 2.2 - 2.5Multiplet3HProtons on carbons adjacent to the carbonyl group (α-protons)
~ 1.2 - 2.0Multiplets17HRemaining cyclohexyl and cyclohexanone ring protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~ 210 - 215C=O (Carbonyl carbon)
~ 50 - 60CH group connecting the two rings
~ 40 - 45CH₂ group adjacent to the carbonyl
~ 25 - 35Remaining CH₂ groups of both rings

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 2850 - 2930StrongC-H StretchAliphatic C-H
~ 1715Strong, SharpC=O StretchKetone
~ 1450MediumCH₂ ScissoringAlkane

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • The ¹H NMR spectrum is to be recorded on a 400 MHz (or higher) spectrometer.

    • A standard one-pulse sequence is to be used.

    • Key acquisition parameters should include a spectral width of approximately 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

    • Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • The ¹³C NMR spectrum is to be recorded on the same spectrometer, operating at a frequency of approximately 100 MHz for ¹³C nuclei.

    • A proton-decoupled pulse program (e.g., zgpg30) should be utilized to obtain a spectrum with singlet peaks for each unique carbon atom.

    • A spectral width of approximately 220 ppm is appropriate.

    • To obtain a good signal-to-noise ratio, a larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound and the relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Neat_Sample Neat Liquid Sample Sample->Neat_Sample NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Neat_Sample->IR_Spec H_NMR ¹H NMR Spectrum NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum NMR_Spec->C_NMR IR_Spectrum IR Spectrum IR_Spec->IR_Spectrum Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Spectrum->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

Spectroscopic_Techniques_Relationship Compound {this compound | C₁₂H₂₀O} NMR NMR Spectroscopy Provides information on the chemical environment of ¹H and ¹³C nuclei. Compound->NMR IR IR Spectroscopy Identifies functional groups based on vibrational frequencies. Compound->IR H_NMR ¹H NMR - Number of proton environments - Chemical shifts (shielding/deshielding) - Integration (proton ratios) - Splitting patterns (neighboring protons) NMR->H_NMR C_NMR ¹³C NMR - Number of unique carbon environments - Chemical shifts (functional groups) NMR->C_NMR IR_Data IR Spectrum - C=O stretch (~1715 cm⁻¹) - C-H stretch (aliphatic) IR->IR_Data

Caption: Relationship between Spectroscopic Techniques for this compound.

IUPAC name 2-cyclohexylcyclohexan-1-one and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-cyclohexylcyclohexan-1-one and its Synonyms

This technical guide provides a comprehensive overview of 2-cyclohexylcyclohexan-1-one, a significant compound in the fields of fragrance, chemical synthesis, and potentially, drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods.

Chemical Identity and Synonyms

2-Cyclohexylcyclohexan-1-one is a cyclic ketone with the IUPAC name 2-cyclohexylcyclohexan-1-one . It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for 2-cyclohexylcyclohexan-1-one

Identifier Type Identifier Reference
IUPAC Name 2-cyclohexylcyclohexan-1-one
Common Synonyms 2-Cyclohexylcyclohexanone[1][2]
Bicyclohexanone[1][2]
[1,1'-Bicyclohexyl]-2-one[1][2]
Cyclohexanone, 2-cyclohexyl-[1]
Lavamenthe[1]
CAS Number 90-42-6[1][2]
Molecular Formula C₁₂H₂₀O[1]
Molecular Weight 180.29 g/mol [1]
InChI Key UOBQDYFTAJKQAL-UHFFFAOYSA-N
SMILES O=C1CCCCC1C1CCCCC1

Physicochemical Properties

The physicochemical properties of 2-cyclohexylcyclohexan-1-one are essential for its application in various scientific and industrial contexts.

Table 2: Physicochemical Properties of 2-cyclohexylcyclohexan-1-one

Property Value Reference
Appearance Colorless to pale yellow liquid
Odor Sweet, herbal, with hints of cyclamen, cumin, and mint
Solubility Slightly soluble in water; miscible with many organic solvents
Boiling Point Not explicitly found
Melting Point Not explicitly found
Flash Point Not explicitly found

Synthesis of 2-cyclohexylcyclohexan-1-one

A primary method for the synthesis of 2-cyclohexylcyclohexan-1-one and other cyclohexenone derivatives is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[3][4][5]

Experimental Protocol: Robinson Annulation for Cyclohexenone Synthesis

This protocol describes a general procedure for the Robinson annulation, which can be adapted for the synthesis of 2-cyclohexylcyclohexan-1-one by using appropriate starting materials (e.g., cyclohexanone and vinyl cyclohexane, though a more reactive derivative of vinyl cyclohexane would likely be required).

Materials:

  • Cyclohexanone (or a derivative)

  • An α,β-unsaturated ketone (e.g., methyl vinyl ketone or a vinyl cyclohexane derivative)[3]

  • Base catalyst (e.g., sodium ethoxide, potassium hydroxide)[6]

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting ketone (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution, add the base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

  • Michael Addition: Slowly add the α,β-unsaturated ketone (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 15 minutes.

  • Annulation: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid to a pH of approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Logical Workflow for Robinson Annulation

The following diagram illustrates the logical steps of the Robinson annulation process.

Robinson_Annulation_Workflow Start Start Ketone Starting Ketone Start->Ketone Enolate Enolate Formation Ketone->Enolate Base Base Base->Enolate Michael_Addition Michael Addition Enolate->Michael_Addition Michael_Acceptor α,β-Unsaturated Ketone Michael_Acceptor->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Cyclohexenone Cyclohexenone Product Aldol_Condensation->Cyclohexenone End End Cyclohexenone->End

Logical workflow of the Robinson annulation reaction.

Analytical Methods for Purity Determination

Ensuring the purity of synthesized 2-cyclohexylcyclohexan-1-one is critical for its intended applications. Several analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile compounds. The gas chromatograph separates the compound from impurities based on boiling points and interactions with the stationary phase, while the mass spectrometer provides a mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate compounds based on their polarity. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often required to introduce a UV-active chromophore, allowing for detection by a UV-Vis detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful method for determining purity. By comparing the integral of a signal from the target compound to that of a certified internal standard, the purity can be accurately calculated.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of 2-cyclohexylcyclohexan-1-one. It is primarily used as a fragrance ingredient.[1] Safety assessments have been conducted, and based on read-across to similar compounds, it is not expected to be genotoxic.[1][2] Further research is required to elucidate any specific interactions with biological pathways, such as nuclear receptor signaling, which is a common area of investigation for small molecules.[7][8][9][10][11][12][13][14][15]

General Nuclear Receptor Signaling Pathway

While no specific interaction of 2-cyclohexylcyclohexan-1-one with nuclear receptors has been documented, the following diagram illustrates a generalized signaling pathway for these receptors, which are common targets for small molecules.

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Hormone, Drug) NR Nuclear Receptor Ligand->NR Binds and Activates HSP Heat Shock Proteins NR->HSP Inactive Complex NR_dimer Activated NR Dimer NR->NR_dimer Dimerization & Translocation DNA DNA (Hormone Response Element) NR_dimer->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Generalized nuclear receptor signaling pathway.

Conclusion

2-Cyclohexylcyclohexan-1-one is a compound with established applications in the fragrance industry and potential for further use in chemical synthesis. This guide has summarized its key chemical properties, provided a detailed, adaptable protocol for its synthesis via the Robinson annulation, and outlined modern analytical methods for purity assessment. While specific biological signaling pathways for this compound are not yet well-defined, the provided generalized pathway for nuclear receptors offers a framework for future toxicological and pharmacological investigations. This information serves as a valuable resource for researchers and professionals working with this and related compounds.

References

Molecular weight and formula of 2-Cyclohexylcyclohexanone (C12H20O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 2-Cyclohexylcyclohexanone. This information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug discovery.

Core Molecular Information

This compound is a cyclic ketone with the chemical formula C12H20O.[1][2][3][4] It is also known by several synonyms, including [1,1'-Bicyclohexyl]-2-one and Lavamenthe.[2][5] The molecule consists of a cyclohexane ring substituted with a cyclohexyl group at the second position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValueReference
Molecular Formula C12H20O[1][2][3][6]
Molecular Weight 180.29 g/mol [1][3][5][6][7]
CAS Number 90-42-6[1][2][3]
Appearance Colorless to pale yellow liquid[2]
Melting Point -32 °C[5][8]
Boiling Point 269 °C[5][8]
Density 0.97 g/cm³[5][8]
Flash Point 121 °C[5][6]
Refractive Index 1.4880-1.4900[5][8]
Spectroscopic Data
Spectroscopic TechniqueExpected Features
¹H NMR Complex multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the protons on the two cyclohexane rings.
¹³C NMR A peak in the range of 200-215 ppm for the carbonyl carbon. Multiple peaks in the aliphatic region (20-60 ppm) for the carbons of the cyclohexane rings.
Infrared (IR) Spectroscopy A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ketone. C-H stretching bands around 2850-2950 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak (M+) at m/z = 180. Fragmentation patterns would involve the loss of alkyl fragments from the cyclohexane rings.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory and industrial approach involves the self-condensation of cyclohexanone followed by reduction. An alternative method is the hydrogenation of 2-cyclohexylcyclohexanol.

Experimental Protocol: Synthesis via Self-Condensation of Cyclohexanone

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

Procedure:

  • Aldol Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.

    • Cyclohexanone is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux for several hours to promote the aldol condensation, forming 2-(1-cyclohexenyl)cyclohexanone.

    • After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.

  • Workup and Extraction:

    • The aqueous mixture is extracted several times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude unsaturated ketone.

  • Hydrogenation:

    • The crude 2-(1-cyclohexenyl)cyclohexanone is dissolved in ethanol in a hydrogenation vessel.

    • A catalytic amount of palladium on carbon (Pd/C) is added.

    • The vessel is connected to a hydrogen gas source and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Purification:

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent is evaporated under reduced pressure.

    • The resulting crude this compound is purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Cyclohexanone condensation Aldol Condensation (Base-catalyzed) start->condensation intermediate 2-(1-Cyclohexenyl)cyclohexanone condensation->intermediate hydrogenation Catalytic Hydrogenation (Pd/C, H2) intermediate->hydrogenation crude_product Crude this compound hydrogenation->crude_product extraction Solvent Extraction crude_product->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation pure_product Pure this compound distillation->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its ketone functionality allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. While not a primary focus, its derivatives could be explored for potential applications in drug discovery as scaffolds for novel therapeutic agents. Its primary industrial use is as a fragrance ingredient.

References

Solubility profile of 2-Cyclohexylcyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclohexylcyclohexanone in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound's properties for formulation, synthesis, and other research applications.

Core Concepts

This compound is a cyclic ketone with a molecular formula of C12H20O. Its structure, featuring two cyclohexyl rings, renders it a relatively non-polar compound.[1] This characteristic is a key determinant of its solubility profile, favoring miscibility with many organic solvents while exhibiting low solubility in polar solvents like water.[1][2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a range of organic solvents at 25°C. This data is crucial for selecting appropriate solvent systems for various applications.

SolventSolubility (g/L) at 25°C
Chloroform6318.85
Dichloromethane4982.09
Cyclohexanone2559.67
Tetrahydrofuran (THF)2515.98
1,2-Dichloroethane2503.44
1,4-Dioxane2138.79
Acetone1900.36
Acetonitrile1847.1
N,N-Dimethylformamide (DMF)1786.83
Chlorobenzene1798.64
2-Butanone (MEK)1435.7
Ethyl Acetate1347.07
Dimethyl Sulfoxide (DMSO)1291.33
N-Methyl-2-pyrrolidone (NMP)1243.37
Isopropanol1224.46
n-Butyl Acetate1178.64
Methyl Acetate1159.38
Ethanol1103.66
n-Propanol1096.7
Diethyl Ether1081.05
Toluene1041.89
n-Butanol989.86
Methanol910.87
n-Hexane134.34
n-Heptane116.54
n-Octane56.71
Water0.45

Data sourced from publicly available chemical databases.[3] An estimated aqueous solubility of 30.41 mg/L at 25°C has also been reported.[4]

Experimental Protocols

The determination of the solubility of a liquid compound like this compound in an organic solvent is typically achieved using a standardized method such as the shake-flask technique. This method is a reliable approach to ascertain the thermodynamic solubility of a substance.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and appropriate mobile phase for analytical standard preparation

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that saturation is reached.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time may need to be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved this compound settle.

    • To ensure complete separation of the excess solute, centrifuge the vial at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the undissolved layer.

    • Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Concentration Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the specific organic solvent at the tested temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration (Shaking/Stirring at Constant T) A->B Excess Solute + Solvent C Phase Separation (Settling/Centrifugation) B->C Reaching Equilibrium D Sample Collection (Supernatant) C->D Clear Saturated Solution E Sample Dilution D->E Known Volume F Concentration Analysis (HPLC/GC) E->F Diluted Sample G Calculation of Solubility F->G Concentration Value

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

2-Cyclohexylcyclohexanone: A Synthetic Compound Erroneously Presumed Natural

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Discovery and Synthesis of 2-Cyclohexylcyclohexanone, with an Exploration of Naturally Occurring Cyclohexanone Analogs.

This technical guide addresses the natural occurrence and discovery of this compound. Extensive research indicates that This compound is a synthetic compound and has not been found to occur naturally . Its discovery is therefore rooted in chemical synthesis rather than isolation from a natural source. This document details the earliest accessible methods of its synthesis and provides context by exploring structurally related cyclohexanone derivatives that are found in nature.

Chemical Discovery and Synthesis

The precise first synthesis of this compound is not prominently documented in seminal academic publications, suggesting its origins likely lie in industrial research and development. By the early 1960s, it was already recognized as a compound with applications as a flavoring agent, insect repellent, and perfume fixative.

A notable method for its production is detailed in a 1963 patent, which describes a process that was novel at the time and also references earlier synthetic routes. This indicates a history of chemical synthesis preceding this period.

Synthesis via Hydrogenation of Phenol

A key documented method involves the reaction of phenol with hydrogen in the presence of a palladium catalyst. This process yields this compound along with cyclohexanone and cyclohexanol.

Experimental Protocol:

  • Reactants: Phenol, Hydrogen gas.

  • Catalyst: Palladium on a suitable support (e.g., carbon). The catalyst can be promoted with small amounts of alkaline compounds like sodium carbonate.

  • Reaction Conditions:

    • Temperature: 150°C to 250°C (preferably 175°C to 225°C).

    • Pressure: The reaction is carried out by passing hydrogen through the heated phenol-catalyst mixture.

  • Procedure:

    • A mixture of phenol and the palladium catalyst is heated in a reaction chamber equipped with an agitator and temperature control.

    • Hydrogen gas is passed through the mixture for a sufficient duration to effect the conversion.

    • The reaction products, primarily a mixture of this compound, cyclohexanone, cyclohexanol, and high-boiling constituents, are separated from the catalyst by filtration.

    • Cyclohexanone and cyclohexanol, along with any unreacted phenol, are removed by distillation.

    • The remaining residue, which is rich in this compound, is then purified by fractional distillation under reduced pressure (e.g., 5 to 50 mm Hg).

  • Purification: The crude this compound can be further purified by fractional distillation. For example, at a pressure of 10 mm Hg, this compound distills at approximately 140°C.[1] If a colorless product is desired, the distilled product can be treated with absorbent charcoal.[1]

Below is a diagram illustrating the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_separation Separation and Purification Phenol Phenol ReactionVessel Reaction Vessel (175-225°C) Phenol->ReactionVessel Catalyst Palladium Catalyst Catalyst->ReactionVessel Hydrogen Hydrogen Gas Hydrogen->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Distillation1 Initial Distillation Filtration->Distillation1 Liquid Products FractionalDistillation Fractional Distillation (Reduced Pressure) Distillation1->FractionalDistillation Crude Residue FinalProduct Pure this compound FractionalDistillation->FinalProduct

Synthesis and Purification Workflow
Earlier Synthesis Methods

The aforementioned patent also alludes to pre-existing methods for synthesizing this compound, providing insight into its earlier chemical discovery. These include:

  • Passing cyclohexanol vapors over a catalyst mixture of zinc, copper, and cadmium chromites.[1]

  • Liquid-phase dehydrogenation of cyclohexylcyclohexanol using a copper chromite catalyst.[1]

These methods highlight that the synthesis of this compound was an area of active industrial chemistry research prior to the 1960s.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, herbal, with notes of cyclamen, cumin, and mint
Boiling Point ~275°C at 760 mmHg
Flash Point >93.33°C
Specific Gravity 0.971 to 0.977 at 25°C
Refractive Index 1.485 to 1.490 at 20°C

Naturally Occurring Cyclohexanone Derivatives

While this compound itself is not a natural product, the cyclohexanone moiety is present in various molecules isolated from natural sources. These natural analogs, however, are typically more functionalized, often featuring unsaturation, hydroxyl groups, and other substituents.

Oxygenated Cyclohexanone and Cyclohexene Derivatives in Plants

Several polyoxygenated cyclohexene derivatives have been isolated from the stem and root barks of plants belonging to the Uvaria genus. These compounds, while structurally distinct from this compound, demonstrate the natural occurrence of the core cyclohexanone ring system.

Microbial Cyclohexanone Derivatives

An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, has been isolated from the endophytic fungus Amphirosellinia nigrospora JS-1675. This compound has demonstrated antimicrobial activity against various plant pathogenic bacteria and fungi.[2] This discovery underscores that microbial sources can produce complex cyclohexanone structures.

The biosynthesis of the cyclohexane ring in some natural products is known to branch from the shikimate pathway, a central metabolic route in bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids. This pathway can lead to the formation of cyclohexane carboxylic acid-CoA, a precursor for certain alicyclic fatty acids.

The logical relationship for the biosynthesis of a generalized cyclohexanone precursor from the shikimate pathway is depicted below.

G Shikimate Shikimate Dehydration Dehydration Shikimate->Dehydration Enzymatic Steps Reduction Reduction Dehydration->Reduction Isomerization Isomerization Reduction->Isomerization CHCCOA Cyclohexane Carboxylic Acid-CoA Isomerization->CHCCOA CyclohexanoneDerivatives Naturally Occurring Cyclohexanone Derivatives CHCCOA->CyclohexanoneDerivatives Further Biosynthetic Modification

Biosynthesis of a Cyclohexanone Precursor

Conclusion

References

Initial Toxicity Screening of 2-Cyclohexylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 2-Cyclohexylcyclohexanone (CAS No. 90-42-6), a fragrance ingredient. The information is compiled from available safety assessments and toxicological data to serve as a resource for researchers and professionals in drug development and chemical safety. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and presents available quantitative data.

Executive Summary

Toxicological Data Summary

The toxicological profile of this compound has been characterized through a combination of in vitro and in vivo studies, as well as through read-across approaches with structurally similar compounds. The following tables summarize the available quantitative data for key toxicity endpoints.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral>5 g/kg[Santa Cruz Biotechnology Safety Data Sheet]
LD50RabbitDermal>7800 mg/kg[Santa Cruz Biotechnology Safety Data Sheet]
TCLoRatInhalation2928.7 mg/m³[PubChem]
Genotoxicity
AssayTest SystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith and without S9Non-mutagenic[RIFM Safety Assessment]
In Vitro MicronucleusHuman LymphocytesWith and without S9Non-clastogenic (Read-across)[RIFM Safety Assessment]
Repeated Dose and Reproductive Toxicity
EndpointStudy TypeSpeciesNOAEL/MOEReference
Repeated Dose ToxicityRead-across from 2-sec-butylcyclohexanoneRatMOE > 100[1][2]
Reproductive ToxicityRead-across from 2-sec-butylcyclohexanoneRatMOE > 100[1][2]
Dermal and Respiratory Toxicity
EndpointMethodValue/ResultReference
Skin SensitizationDermal Sensitization Threshold (DST)Exposure is below the DST of 900 µg/cm² for non-reactive materials[1][2]
PhototoxicityUV Spectra AnalysisNot expected to be phototoxic/photoallergenic[1][2]
Local Respiratory ToxicityThreshold of Toxicological Concern (TTC)Exposure is below the TTC of 0.47 mg/day for a Cramer Class II material[1][2]

Experimental Protocols

The following sections provide an overview of the methodologies for the key toxicological assays referenced in this guide. These are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

  • Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA, to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

G bacterial_strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) mix Mix Bacteria, Test Substance, and S9 Mix (or buffer) bacterial_strains->mix s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix test_substance Prepare Test Substance (this compound) test_substance->mix plate Plate on Minimal Agar mix->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Dose-Response) count->analyze

Ames Test (OECD TG 471) Workflow
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay is used to detect chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

Methodology:

  • Cell Culture: Human or other mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

  • Exposure: The cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

G start Start: Mammalian Cell Culture exposure Expose Cells to this compound (with and without S9 mix) start->exposure cyto_b Add Cytochalasin B (to block cytokinesis) exposure->cyto_b harvest Harvest and Stain Cells cyto_b->harvest analysis Microscopic Analysis: Score Micronuclei in Binucleated Cells harvest->analysis result Evaluate for Genotoxicity analysis->result

In Vitro Micronucleus Test Workflow
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive performance.

Methodology:

  • Animal Selection: Typically, rats are used. At least 10 males and 10 females per group are assigned to a control group and at least three dose groups.

  • Dosing: The test substance is administered orally to the animals daily for a specified period. For males, this is typically 2 weeks before mating, during mating, and up to termination (approximately 4 weeks). Females are dosed throughout the study, including 2 weeks before mating, during mating, gestation, and lactation.

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Mating and Reproduction: Animals are mated to assess fertility and reproductive performance. Pregnant females are allowed to litter, and the pups are observed for viability and growth.

  • Pathology: At the end of the study, all adult animals and pups are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Potential Signaling Pathways in Toxicity

Disclaimer: The following diagram illustrates general cellular toxicity pathways. There is currently no specific data available on the signaling pathways affected by this compound or its close structural analogs.

Chemical-induced cellular toxicity can be mediated by a variety of signaling pathways. A common mechanism involves the induction of oxidative stress, leading to cellular damage and potentially apoptosis (programmed cell death).

G cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes substance This compound ros Increased Reactive Oxygen Species (ROS) substance->ros mito Mitochondrial Dysfunction substance->mito er_stress ER Stress substance->er_stress mapk MAPK Pathway Activation (e.g., JNK, p38) ros->mapk nfkb NF-κB Pathway Activation ros->nfkb dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis Pathway (Caspase Activation) mito->apoptosis er_stress->apoptosis inflammation Inflammation mapk->inflammation cell_death Cell Death (Apoptosis) mapk->cell_death nfkb->inflammation apoptosis->cell_death

Hypothetical Cellular Toxicity Pathway

This generalized pathway illustrates that a chemical substance could induce cellular stress through mechanisms like the generation of reactive oxygen species (ROS), mitochondrial dysfunction, or endoplasmic reticulum (ER) stress. These stressors can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to outcomes like inflammation, DNA damage, and apoptosis.

Conclusion

The available data on this compound, supported by read-across from structurally related compounds, provide a foundational understanding of its toxicological profile. The substance is not considered genotoxic, and the risks for repeated dose toxicity, reproductive toxicity, and skin and phototoxicity are low under current conditions of use. This guide summarizes the key findings and provides an overview of the standard methodologies used in such toxicological evaluations. For any new applications or formulations involving this compound, it is recommended to consult the primary literature and consider the specific exposure scenarios. Further research into the specific molecular mechanisms and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.

References

Methodological & Application

Applications of 2-Cyclohexylcyclohexanone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylcyclohexanone is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a ketone functional group on a cyclohexyl-substituted cyclohexane ring, allows for a wide range of chemical transformations. The presence of the bulky cyclohexyl group can influence the stereochemical outcome of reactions, making it an interesting substrate for the synthesis of complex cyclic molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including aldol condensation, Robinson annulation, Grignard reaction, Wittig reaction, Baeyer-Villiger oxidation, and catalytic hydrogenation.

Aldol Condensation

The aldol condensation of this compound with aldehydes or ketones is a fundamental carbon-carbon bond-forming reaction to produce β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones. These products are important intermediates in the synthesis of various natural products and biologically active compounds.

Application Note:

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, typically proceeds under basic or acidic conditions to form a 2-(hydroxy(phenyl)methyl)-6-cyclohexylcyclohexan-1-one intermediate. Subsequent dehydration provides the corresponding 2-benzylidene-6-cyclohexylcyclohexan-1-one. The bulky cyclohexyl group can influence the facial selectivity of the nucleophilic attack of the enolate, potentially leading to diastereoselectivity in the product.

Quantitative Data Summary:
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)ProductYield (%)
This compoundBenzaldehydeNaOHEthanol2542-benzylidene-6-cyclohexylcyclohexan-1-one~85-95 (estimated)
This compoundFurfuralMg/Al mixed oxideToluene8022-furfurylidene-6-cyclohexylcyclohexan-1-oneHigh (specific data not available)

Note: Yields are estimated based on similar reactions with cyclohexanone and may vary depending on specific reaction conditions.

Experimental Protocol: Aldol Condensation with Benzaldehyde

Materials:

  • This compound (1.0 equiv.)

  • Benzaldehyde (1.05 equiv.)

  • Sodium hydroxide (1.2 equiv.)

  • Ethanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of sodium hydroxide in water dropwise to the stirred solution at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture and continue stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with 1 M HCl until pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 2-benzylidene-6-cyclohexylcyclohexan-1-one.

Visualization:

Aldol_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Aldol Adduct β-Hydroxy Ketone (Intermediate) This compound->Aldol Adduct Benzaldehyde Benzaldehyde Benzaldehyde->Aldol Adduct NaOH NaOH NaOH->Aldol Adduct Ethanol Ethanol Ethanol->Aldol Adduct Room Temp Room Temperature Room Temp->Aldol Adduct Final Product α,β-Unsaturated Ketone Aldol Adduct->Final Product -H2O

Caption: General workflow of the Aldol Condensation.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2] This method is instrumental in the synthesis of steroids, terpenoids, and other polycyclic natural products.[1]

Application Note:

This compound can serve as the ketone component in a Robinson annulation. For instance, its reaction with methyl vinyl ketone (MVK) under basic conditions leads to the formation of a substituted octahydronaphthalenone. The initial Michael addition of the enolate of this compound to MVK is followed by an intramolecular aldol condensation and subsequent dehydration to yield the final annulated product.

Quantitative Data Summary:
KetoneMichael AcceptorBaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundMethyl Vinyl KetoneNaOEtEthanolReflux6Cyclohexyl-octahydronaphthalenone~70-85 (estimated)

Note: Yield is estimated based on the analogous reaction with 2-methylcyclohexanone.[3]

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

Materials:

  • This compound (1.0 equiv.)

  • Methyl vinyl ketone (1.2 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol

  • 5% Hydrochloric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous ethanol.

  • Add sodium ethoxide portion-wise to the stirred solution at room temperature and stir for 30 minutes.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction to room temperature and neutralize with 5% HCl.

  • Remove ethanol under reduced pressure.

  • Add water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization:

Robinson_Annulation Start This compound + Methyl Vinyl Ketone Michael_Addition Michael Addition Start->Michael_Addition Intermediate Diketone Intermediate Michael_Addition->Intermediate Aldol_Condensation Intramolecular Aldol Condensation Intermediate->Aldol_Condensation Product Annulated Product (Octahydronaphthalenone) Aldol_Condensation->Product

Caption: Logical steps of the Robinson Annulation.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of this compound, leading to the formation of a tertiary alcohol. This reaction is a fundamental method for creating new carbon-carbon bonds.

Application Note:

The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound will produce a 1-alkyl-2-cyclohexylcyclohexan-1-ol. The stereochemical outcome of the addition is influenced by the steric hindrance of the cyclohexyl group, which can direct the approach of the Grignard reagent, potentially leading to a diastereomeric mixture of alcohols.

Quantitative Data Summary:
KetoneGrignard ReagentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundMethylmagnesium BromideDiethyl ether0 to RT21-Methyl-2-cyclohexylcyclohexan-1-olHigh (specific data not available)
This compoundPhenylmagnesium BromideTHF0 to RT21-Phenyl-2-cyclohexylcyclohexan-1-olHigh (specific data not available)

Note: Yields are expected to be high based on general Grignard reactivity with ketones.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound (1.0 equiv.)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv.)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify by column chromatography if necessary.

Visualization:

Grignard_Reaction ketone This compound addition Nucleophilic Addition ketone->addition reagent Grignard Reagent (R-MgX) reagent->addition workup Aqueous Workup (H3O+) addition->workup product Tertiary Alcohol workup->product

Caption: Workflow for the Grignard Reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones by reaction with a phosphorus ylide (Wittig reagent).[4] This reaction is particularly useful for forming a double bond at a specific position.

Application Note:

This compound can be converted to the corresponding exocyclic alkene, (cyclohexylidenemethyl)cyclohexane, via a Wittig reaction with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (Ph3P=CH2). The steric hindrance around the carbonyl group may necessitate longer reaction times or more reactive ylides for efficient conversion.

Quantitative Data Summary:
KetoneWittig ReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF-78 to RT12(Cyclohexylidenemethyl)cyclohexaneModerate to Good (estimated)

Note: Yield can be variable depending on the specific ylide and reaction conditions.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv.)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv.)

  • This compound (1.0 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-butyllithium. The solution will turn deep red, indicating ylide formation.

  • Stir the ylide solution at room temperature for 1 hour.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Cool the ketone solution to -78 °C and slowly add the ylide solution via cannula.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to remove triphenylphosphine oxide.

Visualization:

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium Salt Ph3P+CH3Br- Ylide Ph3P=CH2 Phosphonium Salt->Ylide Base n-BuLi Base->Ylide Alkene Exocyclic Alkene Ylide->Alkene Ketone This compound Ketone->Alkene Byproduct Ph3P=O Alkene->Byproduct forms

Caption: Key stages of the Wittig Reaction.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

Application Note:

Oxidation of this compound with a peroxyacid will yield a seven-membered ring lactone (an oxepanone derivative). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon (the one bearing the cyclohexyl group) is expected to migrate, leading to the formation of 7-cyclohexyl-oxepan-2-one.

Quantitative Data Summary:
SubstrateOxidantSolventTemperature (°C)Time (h)ProductYield (%)
This compoundm-CPBADichloromethane0 to RT247-Cyclohexyl-oxepan-2-oneGood to Excellent (estimated)
This compoundTrifluoroperacetic acidDichloromethane027-Cyclohexyl-oxepan-2-oneHigh (specific data not available)

Note: Yields are generally high for this type of transformation.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

Materials:

  • This compound (1.0 equiv.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting lactone by column chromatography.

Visualization:

Baeyer_Villiger Ketone This compound Criegee_Int Criegee Intermediate Ketone->Criegee_Int Peroxyacid m-CPBA Peroxyacid->Criegee_Int Rearrangement Migratory Insertion of Oxygen Criegee_Int->Rearrangement Lactone 7-Cyclohexyl-oxepan-2-one Rearrangement->Lactone

Caption: Mechanism of Baeyer-Villiger Oxidation.

Catalytic Hydrogenation

Catalytic hydrogenation of the ketone functionality in this compound provides access to the corresponding secondary alcohol, 2-cyclohexylcyclohexanol. This reduction can be achieved using various catalysts and hydrogen sources.

Application Note:

The hydrogenation of this compound can be performed using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The stereochemical outcome of the reduction (formation of cis- or trans-2-cyclohexylcyclohexanol) will depend on the catalyst, solvent, and reaction conditions, with the delivery of hydrogen often occurring from the less sterically hindered face.

Quantitative Data Summary:
SubstrateCatalystSolventPressure (atm H2)Temperature (°C)Time (h)ProductYield (%)
This compound10% Pd/CEthanol1-525122-Cyclohexylcyclohexanol>95 (estimated)
This compoundPtO2 (Adam's catalyst)Acetic Acid32562-Cyclohexylcyclohexanol>95 (estimated)

Note: Yields for ketone hydrogenations are typically very high.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 5 mol%)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or a balloon filled with hydrogen

  • Celite

Procedure:

  • In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclohexylcyclohexanol.

  • The product is often pure enough for subsequent steps, but can be purified by distillation or chromatography if needed.

Visualization:

Hydrogenation Ketone This compound Conditions H2, Pd/C Ethanol Ketone->Conditions Product 2-Cyclohexylcyclohexanol Conditions->Product

Caption: Catalytic Hydrogenation of the Ketone.

Conclusion

This compound is a readily available and synthetically useful starting material for a variety of important organic transformations. The protocols and data presented herein provide a guide for researchers to utilize this compound in the construction of more complex molecular architectures relevant to the fields of medicinal chemistry and materials science. The steric influence of the cyclohexyl substituent offers opportunities for stereoselective synthesis that warrant further investigation.

References

Application Notes and Protocols for Cyclohexanone Derivatives as Chemical Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexanone and its derivatives are versatile chemical intermediates widely employed in organic synthesis, particularly in the development of pharmaceutical compounds. The cyclohexyl moiety is a common scaffold in a variety of bioactive molecules due to its conformational flexibility and its ability to interact with biological targets. While 2-cyclohexylcyclohexanone is a known chemical compound, its specific applications as a direct intermediate in multi-step pharmaceutical synthesis are not as extensively documented in scientific literature as those of its parent compound, cyclohexanone.

This document provides detailed application notes and protocols for the use of a cyclohexanone derivative as a key intermediate in the synthesis of a blockbuster drug, using the well-established synthesis of the analgesic Tramadol from cyclohexanone as a representative example. These protocols are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

While detailed synthetic applications are limited in the literature, the basic properties of this compound are characterized.

PropertyValue
Molecular Formula C₁₂H₂₀O[1]
Molecular Weight 180.29 g/mol [1]
Appearance Colorless to pale yellow liquid
CAS Number 90-42-6[1]

Application: Synthesis of (±)-Tramadol Hydrochloride

Tramadol is a centrally acting opioid analgesic used for the treatment of moderate to severe pain. Its synthesis provides an excellent case study of the strategic use of a cyclohexanone derivative in the construction of a complex pharmaceutical agent. The overall synthetic pathway involves a key Mannich reaction to introduce an amino group, followed by a Grignard reaction to install the aryl moiety.

Overall Synthetic Scheme

G Cyclohexanone Cyclohexanone Mannich_Intermediate 2-(Dimethylaminomethyl)cyclohexanone (Mannich Base) Cyclohexanone->Mannich_Intermediate Mannich Reaction (Dimethylamine, Formaldehyde) Tramadol (±)-Tramadol Mannich_Intermediate->Tramadol Grignard_Reagent m-Methoxyphenyl magnesium bromide Grignard_Reagent->Tramadol Grignard Reaction Tramadol_HCl (±)-Tramadol HCl Tramadol->Tramadol_HCl HCl

Caption: Overall synthetic workflow for (±)-Tramadol Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone (Mannich Base)

This protocol describes the Mannich reaction of cyclohexanone with dimethylamine and formaldehyde to yield the key intermediate, 2-(dimethylaminomethyl)cyclohexanone.

Materials:

  • Cyclohexanone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (conc.)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add cyclohexanone (2.0 equivalents), dimethylamine hydrochloride (1.0 equivalent), and paraformaldehyde (1.0 equivalent).

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Make the aqueous solution basic by the slow addition of sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 2-(dimethylaminomethyl)cyclohexanone as an oil.

Quantitative Data:

ReactantMolar Eq.Yield (%)Reference
Cyclohexanone2.070-80[Fictionalized Data for illustrative purposes]
Dimethylamine HCl1.0
Paraformaldehyde1.0
Protocol 2: Synthesis of (±)-Tramadol via Grignard Reaction

This protocol details the Grignard reaction between 2-(dimethylaminomethyl)cyclohexanone and m-methoxyphenyl magnesium bromide.

Materials:

  • 2-(Dimethylaminomethyl)cyclohexanone

  • Magnesium turnings

  • 3-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with dropping funnel and condenser

Procedure:

  • Grignard Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small amount of a solution of 3-bromoanisole (1.1 equivalents) in anhydrous THF via a dropping funnel. Once the Grignard reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-(dimethylaminomethyl)cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude (±)-Tramadol.

Quantitative Data:

ReactantMolar Eq.Yield (%)Reference
2-(Dimethylaminomethyl)cyclohexanone1.060-75[Fictionalized Data for illustrative purposes]
m-Methoxyphenyl MgBr1.1
Protocol 3: Formation and Purification of (±)-Tramadol Hydrochloride

This protocol describes the conversion of the free base (±)-Tramadol to its hydrochloride salt and subsequent purification.

Materials:

  • Crude (±)-Tramadol

  • Anhydrous diethyl ether

  • Hydrochloric acid (in diethyl ether or as gas)

  • Acetone or isopropanol for recrystallization

Procedure:

  • Dissolve the crude (±)-Tramadol in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

  • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude (±)-Tramadol hydrochloride from a suitable solvent such as acetone or isopropanol to obtain the purified product.

Quantitative Data:

Starting MaterialYield (%)Purity (by HPLC)Reference
Crude (±)-Tramadol85-95>99%[Fictionalized Data for illustrative purposes]

Signaling Pathway and Mechanism of Action of Tramadol

Tramadol exerts its analgesic effects through a dual mechanism of action. It is a weak mu-opioid receptor agonist, and it also inhibits the reuptake of serotonin and norepinephrine in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tramadol Tramadol SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits Analgesia Analgesic Effect SERT->Analgesia Increased synaptic serotonin NET->Analgesia Increased synaptic norepinephrine Mu_Opioid_Receptor μ-Opioid Receptor Mu_Opioid_Receptor->Analgesia Tramadol_Metabolite O-desmethyltramadol (M1 metabolite) Tramadol_Metabolite->Mu_Opioid_Receptor Agonist

Caption: Dual mechanism of action of Tramadol.

While the direct synthetic utility of this compound in major drug manufacturing is not as prominently featured in the literature, the synthesis of Tramadol from cyclohexanone serves as a powerful illustration of the importance of cyclohexanone derivatives as versatile chemical intermediates in pharmaceutical development. The protocols and data presented herein provide a framework for researchers engaged in the synthesis of complex molecular architectures for therapeutic applications.

References

Application Notes and Protocols for the Reduction of 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of 2-cyclohexylcyclohexanone to 2-cyclohexylcyclohexanol, a critical transformation in organic synthesis. The stereochemical outcome of this reduction, yielding either cis or trans-2-cyclohexylcyclohexanol, is highly dependent on the choice of reducing agent and reaction conditions. This document outlines protocols using three common reducing agents: sodium borohydride, L-Selectride®, and catalytic hydrogenation, and provides expected stereoselectivities based on analogous systems.

Stereoselectivity in the Reduction of this compound

The reduction of this compound results in the formation of two diastereomers: cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol. The approach of the hydride reducing agent to the carbonyl group can occur from either the axial or equatorial face of the cyclohexanone ring.

  • Axial Attack: The hydride attacks from the axial face, leading to the formation of the equatorial alcohol (trans isomer). This is the thermodynamically more stable product.

  • Equatorial Attack: The hydride attacks from the equatorial face, resulting in the formation of the axial alcohol (cis isomer). This is often the kinetically favored product with bulky reducing agents.

The steric bulk of the reducing agent is a key factor in determining the diastereoselectivity of the reaction.

Comparative Data of Reduction Protocols

Reducing AgentPredominant IsomerExpected Diastereomeric Ratio (cis:trans)Reaction Conditions
Sodium Borohydride (NaBH₄)trans~15:85Methanol, Room Temperature
L-Selectride®cis>98:2Tetrahydrofuran (THF), -78 °C
Catalytic Hydrogenation (e.g., H₂/Pd/C)cis or transDependent on catalyst and conditionsVarious solvents and pressures

Note: The diastereomeric ratios presented are based on analogous reactions with other 2-substituted cyclohexanones and should be considered as predictive values for the reduction of this compound. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)

This protocol employs the mild reducing agent sodium borohydride, which generally favors axial attack to yield the more stable trans alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 3 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of 3 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by flash column chromatography on silica gel.

Logical Workflow for Sodium Borohydride Reduction

A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add NaBH4 B->C D Stir and Monitor by TLC C->D E Quench with HCl D->E F Remove Methanol E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I A Dissolve Ketone in Anhydrous THF under Inert Atmosphere B Cool to -78 °C A->B C Add L-Selectride® B->C D Stir at -78 °C C->D E Quench with H2O D->E F Warm to Room Temperature E->F G Add NaOH and H2O2 F->G H Extraction and Workup G->H I Purification H->I A Dissolve Ketone in Solvent B Add Pd/C Catalyst A->B C Establish Hydrogen Atmosphere B->C D Stir under H2 Pressure C->D E Monitor Reaction D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H cluster_0 Reduction Pathways cluster_1 Small Reducing Agent (e.g., NaBH4) cluster_2 Bulky Reducing Agent (e.g., L-Selectride®) Ketone 2-Cyclohexyl- cyclohexanone Axial_Attack Axial Attack (Lower Energy Transition State) Ketone->Axial_Attack [H⁻] Equatorial_Attack Equatorial Attack (Lower Energy Transition State) Ketone->Equatorial_Attack [H⁻] Trans_Product *trans*-2-Cyclohexylcyclohexanol (Equatorial -OH, Major Product) Axial_Attack->Trans_Product Cis_Product *cis*-2-Cyclohexylcyclohexanol (Axial -OH, Major Product) Equatorial_Attack->Cis_Product

Application Notes and Protocols: 2-Cyclohexylcyclohexanone as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-cyclohexylcyclohexanone as a versatile starting material in the synthesis of complex organic molecules, with a particular focus on its potential application in the development of pharmaceutically relevant compounds. The protocols detailed below offer practical guidance for key chemical transformations, enabling the construction of intricate molecular architectures.

Introduction

This compound, a disubstituted cyclic ketone, presents a unique structural scaffold for organic synthesis.[1][2] Its inherent chirality and the presence of a reactive carbonyl group, flanked by two sterically distinct alpha-carbons, allow for a range of stereoselective modifications. This makes it an attractive building block for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The cyclohexyl substituent can influence the stereochemical outcome of reactions at the carbonyl group and the alpha-positions, offering a handle for controlling the three-dimensional arrangement of atoms in the target molecule.

This document will explore the application of this compound in key synthetic transformations, drawing parallels from the synthesis of established pharmaceutical agents to illustrate its potential as a valuable precursor in drug discovery and development.

Key Synthetic Applications and Protocols

The reactivity of this compound is primarily centered around the carbonyl group and the adjacent alpha-carbons. Key transformations include enolate formation followed by alkylation or condensation, and nucleophilic addition to the carbonyl group. These reactions are fundamental to the construction of complex carbon skeletons.

Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the alpha-position of a ketone.[3][4][5] This reaction is a cornerstone in the synthesis of many pharmaceuticals, notably the analgesic drug Tramadol.[6][7][8] While the industrial synthesis of Tramadol starts from cyclohexanone, the same methodology can be applied to this compound to generate novel analogues.

Conceptual Application: Synthesis of a Tramadol Analogue

The synthesis of a 2-cyclohexyl-substituted Tramadol analogue would begin with a Mannich reaction on this compound. This would be followed by a Grignard reaction to introduce the substituted aryl moiety.

Experimental Protocol: Mannich Reaction of this compound

  • Objective: To synthesize 2-(dimethylaminomethyl)-6-cyclohexylcyclohexan-1-one, a key intermediate for a Tramadol analogue.

  • Materials:

    • This compound

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Hydrochloric acid (concentrated)

    • Isopropanol

    • Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in isopropanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino ketone.

    • Purify the product by column chromatography on silica gel.

Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[9][10] In the synthesis of Tramadol, a Grignard reagent is used to add the m-methoxyphenyl group to the Mannich base intermediate.[11] This reaction proceeds with a degree of diastereoselectivity, which is crucial for the final biological activity of the drug. The bulky cyclohexyl group in a this compound derivative is expected to significantly influence the facial selectivity of the Grignard addition.

Conceptual Application: Completion of a Tramadol Analogue Synthesis

The β-amino ketone synthesized in the Mannich reaction can be treated with a Grignard reagent to form the tertiary alcohol, completing the core structure of the Tramadol analogue.

Experimental Protocol: Grignard Reaction with a this compound Derivative

  • Objective: To synthesize a 2-cyclohexyl-substituted Tramadol analogue via Grignard addition.

  • Materials:

    • 2-(dimethylaminomethyl)-6-cyclohexylcyclohexan-1-one

    • Magnesium turnings

    • 3-Bromoanisole

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (crystal)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5 equivalents) and a small crystal of iodine. Add a small portion of a solution of 3-bromoanisole (1.2 equivalents) in anhydrous THF. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for another 30 minutes.

    • Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 2-(dimethylaminomethyl)-6-cyclohexylcyclohexan-1-one (1 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the diastereomeric products by column chromatography.

Condensation and Reductive Amination: Synthesis of Venlafaxine Analogues

The antidepressant Venlafaxine is synthesized from cyclohexanone and 4-methoxyphenylacetonitrile.[12][13][14][15][16] This synthesis involves an initial condensation reaction to form an α-(1-hydroxycyclohexyl)acetonitrile derivative, which is then reduced and N-methylated. Applying this strategy to this compound could lead to novel Venlafaxine analogues with modified pharmacokinetic properties.

Conceptual Application: Synthesis of a Venlafaxine Analogue

The synthesis would commence with the condensation of this compound with an appropriately substituted phenylacetonitrile, followed by reduction of the nitrile and subsequent dimethylation of the resulting primary amine.

Experimental Protocol: Condensation of this compound with 4-Methoxyphenylacetonitrile

  • Objective: To synthesize 2-(1-hydroxy-2-cyclohexylcyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

  • Materials:

    • This compound

    • 4-Methoxyphenylacetonitrile

    • Potassium hydride (KH) or other strong base

    • Anhydrous toluene

    • Hydrochloric acid (dilute)

    • Ethyl acetate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend potassium hydride (1.1 equivalents) in anhydrous toluene.

    • Add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding dilute hydrochloric acid at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction TypeSubstrateReagentProductYield (%)Diastereomeric Ratio (if applicable)
Mannich ReactionCyclohexanoneDimethylamine, Formaldehyde2-(Dimethylaminomethyl)cyclohexanone~70-80%N/A
Grignard Reaction2-MethylcyclohexanoneMethylmagnesium bromide1,2-Dimethylcyclohexan-1-ol>90%cis:trans ratio varies with reagent
CondensationCyclohexanone4-Methoxyphenylacetonitrile1-(cyano(4-methoxyphenyl)methyl)cyclohexan-1-ol~90%N/A

Visualizations

Logical Workflow for Complex Molecule Synthesis

G General Synthetic Workflow A This compound (Building Block) B Key Synthetic Transformation (e.g., Mannich, Grignard, Condensation) A->B Reaction C Functionalized Intermediate B->C Product D Further Synthetic Modifications C->D Elaboration E Complex Target Molecule (e.g., Bioactive Compound) D->E Final Product

Caption: General workflow for synthesizing complex molecules from this compound.

Signaling Pathway Interaction of a Bioactive Molecule

G Hypothetical Signaling Pathway Interaction cluster_0 Cell Membrane A Bioactive Molecule (Synthesized) B Receptor A->B Binding C Downstream Signaling Cascade B->C Activation D Cellular Response (e.g., Analgesia, Antidepressant Effect) C->D Signal Transduction

Caption: Interaction of a synthesized bioactive molecule with a cellular signaling pathway.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of complex and potentially bioactive molecules. The established synthetic routes to important pharmaceuticals like Tramadol and Venlafaxine from simpler cyclohexanone derivatives provide a strong foundation for the development of novel compounds from this more substituted starting material. The protocols and conceptual frameworks presented here are intended to guide researchers in harnessing the synthetic potential of this compound for applications in drug discovery and medicinal chemistry. Further investigation into the stereochemical outcomes of reactions involving this chiral ketone is warranted and could lead to the discovery of new chemical entities with unique biological activities.

References

Application Notes and Protocols for the Reaction of 2-Cyclohexylcyclohexanone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 2-cyclohexylcyclohexanone and various Grignard reagents. This reaction is a synthetically useful method for the formation of tertiary alcohols with potential applications in medicinal chemistry and materials science. The diastereoselectivity of the reaction is a key consideration and is discussed in the context of established stereochemical models.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] The reaction of Grignard reagents with 2-substituted cyclohexanones, such as this compound, is a classic example of diastereoselective synthesis. The pre-existing chiral center at the C2 position directs the incoming nucleophile to preferentially attack one face of the carbonyl group, leading to the formation of two diastereomeric tertiary alcohols. The stereochemical outcome is of significant interest as it provides a route to stereochemically defined substituted cyclohexanol rings, which are important structural motifs in many natural products and pharmaceutical agents.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

The stereoselectivity of this addition is primarily governed by steric and stereoelectronic effects, which can be rationalized using the Felkin-Anh model.[1] this compound exists predominantly in a chair conformation with the bulky cyclohexyl group in the equatorial position to minimize steric strain. According to the Felkin-Anh model, the largest group on the adjacent chiral center (the cyclohexyl group) orients itself perpendicular to the carbonyl group. This arrangement minimizes steric interactions with the incoming nucleophile.

The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[2] For this compound, the Felkin-Anh model predicts that the stereochemical outcome will depend on the steric bulk of the incoming Grignard reagent. Smaller, less sterically demanding Grignard reagents are predicted to favor axial attack to avoid steric hindrance from the equatorial cyclohexyl group, leading to the cis-diastereomer. Conversely, larger, bulkier Grignard reagents are expected to favor equatorial attack to avoid 1,3-diaxial interactions, resulting in the formation of the trans-diastereomer as the major product.[1]

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of Grignard reagents is not extensively available in the literature, the following table summarizes the expected outcomes and representative data based on reactions with the closely analogous and well-studied 2-methylcyclohexanone. The principles of stereoselectivity are expected to be similar, with the bulkier cyclohexyl group likely leading to even higher diastereoselectivity in some cases.

Table 1: Diastereoselectivity of Grignard Addition to 2-Substituted Cyclohexanones

Grignard Reagent (R-MgX)R-GroupSolventTemperature (°C)Major Product (Predicted for this compound)Diastereomeric Ratio (cis:trans) for 2-Methylcyclohexanone
CH₃MgBrMethylDiethyl ether0 to 25cis-1-methyl-2-cyclohexylcyclohexanol71:29
C₂H₅MgBrEthylDiethyl ether0 to 25cis-1-ethyl-2-cyclohexylcyclohexanol65:35
(CH₃)₂CHMgBrIsopropylDiethyl ether0 to 25trans-1-isopropyl-2-cyclohexylcyclohexanol40:60
(CH₃)₃CMgCltert-ButylDiethyl ether0 to 25trans-1-tert-butyl-2-cyclohexylcyclohexanol10:90
C₆H₅MgBrPhenylDiethyl ether25trans-1-phenyl-2-cyclohexylcyclohexanol29:71

Note: "cis" refers to the product where the newly introduced alkyl group and the cyclohexyl group at C2 are on the same face of the ring (axial attack). "trans" refers to the product where the two groups are on opposite faces (equatorial attack). Data for 2-methylcyclohexanone is adapted from analogous reactions and serves as a predictive guide.[1]

Experimental Protocols

The following are general protocols for performing a Grignard reaction with this compound.

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[1]

Protocol 1: Synthesis of cis- and trans-1-Methyl-2-cyclohexylcyclohexanol using Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromomethane (or methyl iodide)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.[1]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the start of the reaction.[1]

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the purified product.[1]

Protocol 2: Synthesis of cis- and trans-1-Phenyl-2-cyclohexylcyclohexanol using Phenylmagnesium Bromide

This protocol is similar to Protocol 1, with the substitution of bromobenzene for bromomethane in the preparation of the Grignard reagent. Phenylmagnesium bromide can also be purchased as a solution.

Visualizations

ReactionPathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Products ketone This compound intermediate Magnesium Alkoxide ketone->intermediate Nucleophilic Addition grignard R-MgX (Grignard Reagent) grignard->intermediate cis_product cis-1-R-2-cyclohexyl- cyclohexanol intermediate->cis_product H₃O⁺ Work-up trans_product trans-1-R-2-cyclohexyl- cyclohexanol intermediate->trans_product H₃O⁺ Work-up

Caption: Reaction pathway for the Grignard reaction with this compound.

Workflow prep 1. Prepare Grignard Reagent (R-X + Mg in dry ether) reaction 2. React with this compound (Dropwise addition at 0°C) prep->reaction workup 3. Aqueous Work-up (Quench with sat. NH₄Cl) reaction->workup extraction 4. Extraction & Drying (Ether extraction, dry over MgSO₄) workup->extraction purification 5. Purification (Column Chromatography) extraction->purification analysis 6. Analysis (GC, NMR for yield and d.r.) purification->analysis

Caption: General experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: The Role of 2-Cyclohexylcyclohexanone in the Synthesis of Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Cyclohexylcyclohexanone serves as a key starting material in the synthesis of valuable pharmaceutical precursors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 1-cyclohexylcyclohexanecarboxylic acid, a crucial intermediate for the antispasmodic drug, Dicycloverine. The core transformation is achieved through a Favorskii rearrangement, a robust method for the ring contraction of α-halo ketones.

Introduction: this compound as a Pharmaceutical Building Block

This compound is a versatile cyclic ketone that holds significant potential in organic synthesis. Its unique bicyclic structure makes it an attractive starting point for the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs). A primary application of this compound in pharmaceutical synthesis is its conversion to 1-cyclohexylcyclohexanecarboxylic acid. This carboxylic acid is a direct precursor to Dicycloverine, an antispasmodic medication used to treat intestinal hypermotility, particularly in cases of irritable bowel syndrome (IBS)[1].

The key chemical transformation enabling this synthesis is the Favorskii rearrangement. This reaction involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative, and in the case of cyclic substrates, it results in a ring contraction[2][3].

Synthesis of 1-Cyclohexylcyclohexanecarboxylic Acid via Favorskii Rearrangement

The synthesis of the Dicycloverine precursor, 1-cyclohexylcyclohexanecarboxylic acid, from this compound proceeds in two main stages: α-halogenation of the ketone followed by the Favorskii rearrangement.

Reaction Scheme

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Favorskii Rearrangement This compound This compound 2-Halo-2-cyclohexylcyclohexanone 2-Halo-2-cyclohexylcyclohexanone This compound->2-Halo-2-cyclohexylcyclohexanone Halogenating Agent (e.g., SO2Cl2, Br2) 1-Cyclohexylcyclohexanecarboxylic_Acid 1-Cyclohexylcyclohexanecarboxylic_Acid 2-Halo-2-cyclohexylcyclohexanone->1-Cyclohexylcyclohexanecarboxylic_Acid Base (e.g., NaOH, NaOMe)

Caption: Synthesis of 1-Cyclohexylcyclohexanecarboxylic Acid.

Experimental Protocol: Favorskii Rearrangement of 2-Halo-2-cyclohexylcyclohexanone

This protocol describes a representative procedure for the Favorskii rearrangement of an α-halo-2-cyclohexylcyclohexanone to yield 1-cyclohexylcyclohexanecarboxylic acid or its corresponding ester.

Materials:

  • 2-Chloro-2-cyclohexylcyclohexanone (or 2-Bromo-2-cyclohexylcyclohexanone)

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Methanol (anhydrous, if using NaOMe)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Preparation of the Base:

    • For Carboxylic Acid: Prepare a solution of sodium hydroxide in water.

    • For Methyl Ester: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.

  • Reaction Setup:

    • Dissolve 2-halo-2-cyclohexylcyclohexanone (1.0 equivalent) in an appropriate solvent (e.g., anhydrous diethyl ether for the ester synthesis, or directly in the aqueous base for the acid synthesis).

  • Initiation of the Reaction:

    • Slowly add the solution of the α-halo ketone to the prepared base solution at 0 °C with vigorous stirring. A precipitate may form.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature.

    • For the ester synthesis, equip the flask with a reflux condenser and heat the mixture to a gentle reflux (e.g., 55 °C) for approximately 4 hours, or until TLC analysis indicates the consumption of the starting material. For the acid synthesis, stirring at room temperature or gentle heating may be required.

  • Workup and Quenching:

    • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (for the ester) or by acidifying with concentrated HCl until the pH is acidic (for the acid).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If an organic solvent was used, separate the layers. Extract the aqueous layer multiple times with diethyl ether.

    • If the reaction was performed in an aqueous medium, extract the acidified mixture multiple times with diethyl ether.

  • Washing and Drying:

    • Combine the organic layers and wash them with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel flash chromatography or recrystallization to afford the desired 1-cyclohexylcyclohexanecarboxylic acid or its methyl ester.

Quantitative Data

The yield and purity of the Favorskii rearrangement are highly dependent on the specific substrate, halogen, base, and reaction conditions. The following table provides representative data for similar ring-contraction reactions.

SubstrateBaseProductYield (%)Purity (%)Reference
2-ChlorocyclohexanoneNaOMeMethyl cyclopentanecarboxylate~78>95 (post-chromatography)[4]
2-Bromocyclohexanoneaq. NaOHCyclopentanecarboxylic acidVariableVariable[5]

Mechanism of the Favorskii Rearrangement

The reaction proceeds through a cyclopropanone intermediate.

Favorskii_Mechanism cluster_0 Mechanism start α-Halo Ketone enolate Enolate Formation start->enolate + Base - H+ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack cyclopropanone->attack + Nucleophile (Base) open Ring Opening attack->open Tetrahedral Intermediate product Carboxylic Acid Derivative open->product Protonation

Caption: Favorskii Rearrangement Mechanism.

  • Enolate Formation: A base abstracts an acidic α-proton from the carbon on the opposite side of the halogen atom, forming a resonance-stabilized enolate.

  • Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a strained bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid or ester product.

Application in Pharmaceutical Synthesis: Dicycloverine

1-Cyclohexylcyclohexanecarboxylic acid is a direct precursor to the antispasmodic drug Dicycloverine. Dicycloverine is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype[1][6].

Dicycloverine's Mechanism of Action: M1 Receptor Antagonism

Dicycloverine exerts its therapeutic effect by blocking the action of acetylcholine at muscarinic receptors on smooth muscles in the gastrointestinal tract. This antagonism leads to muscle relaxation and alleviates spasms[1][7]. The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, typically couples to Gq protein, initiating the IP₃/DAG signaling cascade. Dicycloverine, as an antagonist, prevents this activation.

Dicycloverine_MoA cluster_pathway M1 Muscarinic Receptor Signaling cluster_drug Drug Action ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Dicycloverine Dicycloverine Dicycloverine->M1R blocks

Caption: Dicycloverine's Antagonistic Action on M1 Receptors.

Conclusion

This compound is a valuable starting material for the synthesis of pharmaceutical precursors, most notably for the antispasmodic agent Dicycloverine. The Favorskii rearrangement provides an efficient synthetic route to the key intermediate, 1-cyclohexylcyclohexanecarboxylic acid. The detailed protocols and mechanistic insights provided in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis. Understanding the underlying reaction mechanisms and the biological pathways of the resulting pharmaceuticals is crucial for the rational design and synthesis of new therapeutic agents.

References

Application Notes and Protocols for 2-Cyclohexylcyclohexanone in the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Cyclohexylcyclohexanone, a synthetic fragrance ingredient valued for its complex and multifaceted odor profile. This document details its use in the fragrance industry, outlines relevant experimental protocols for its evaluation, and clarifies its status within the flavor industry. The information is intended to guide research and development professionals in the effective application and assessment of this compound.

Introduction to this compound

This compound (CAS No. 90-42-6), also known by trade names such as Lavamenthe, is a cyclic ketone used as a fragrance ingredient in a variety of consumer products.[1][2] It is a colorless to pale yellow liquid with a characteristic odor.[2] Its chemical structure, consisting of a cyclohexanone ring substituted with a cyclohexyl group, contributes to its unique sensory properties and stability.

Application in the Fragrance Industry

This compound is utilized in the fragrance industry for its distinctive and versatile aroma. It imparts a complex scent that is described as herbal, with notes of cyclamen, sweet cumin, mint, wood, and orris, along with an ozonic quality.[3] Its medium odor strength and substantivity of 44 hours at 100% concentration make it a valuable component in creating long-lasting and sophisticated fragrance compositions.[3]

Recommended Usage Levels

The International Fragrance Association (IFRA) recommends a maximum usage level of 8.0% of this compound in the final fragrance concentrate.[3] This concentration ensures the desired olfactory impact while adhering to safety standards. The actual concentration in finished consumer products will vary depending on the product type and the desired fragrance intensity.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in Table 1. This data is essential for formulators to understand the behavior of the ingredient in various matrices.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[1]
CAS Number 90-42-6[1]
Molecular Formula C₁₂H₂₀O[4]
Molecular Weight 180.29 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Herbal, cyclamen, sweet, cumin, minty, woody, orris, ozone[3]
Odor Strength Medium[3]
Substantivity 44 hours at 100%[3]
Specific Gravity 0.9710 - 0.9770 @ 25°C[3]
Refractive Index 1.4850 - 1.4900 @ 20°C[3]
Boiling Point 269 °C[5]
Flash Point > 93.33 °C (> 200 °F)[3]
IFRA Usage Limit Up to 8.0% in fragrance concentrate[3]

Application in the Flavor Industry

Based on available data, this compound is not for flavor use .[3] A thorough search of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) lists did not yield an entry for this compound. Other cyclohexanone derivatives, such as 2-methylcyclohexanone and cyclohexanone itself, do have FEMA numbers, indicating their approved use in flavors.[4][6] The absence of a FEMA GRAS designation for this compound strongly indicates it is not utilized in the flavor industry.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in fragrance applications.

Sensory Evaluation Protocol: Descriptive Analysis

This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile.

Objective: To identify and quantify the olfactory characteristics of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Olfactory evaluation booths with controlled ventilation and lighting

  • Panel of 8-12 trained sensory assessors

  • Reference standards for odor descriptors (e.g., essential oils, pure chemicals)

  • Data collection software or forms

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent. Dip the smelling strips into the solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

  • Panelist Training: Prior to the evaluation, train panelists on the use of a standardized lexicon of odor descriptors relevant to herbal and woody fragrances. Provide reference standards for each descriptor to ensure calibration among panelists.

  • Evaluation: Each panelist receives a coded smelling strip in a controlled booth. They are instructed to evaluate the odor at different time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours) to assess the evolution of the fragrance.

  • Data Collection: Panelists rate the intensity of each perceived odor descriptor on a structured scale (e.g., a 15-point intensity scale). The order of sample presentation should be randomized and counterbalanced across panelists.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the mean intensity ratings for each descriptor and to visualize the sensory profile of the compound.

Stability Testing Protocol: Accelerated Stability in a Cosmetic Emulsion

This protocol describes a method for assessing the stability of a fragrance containing this compound in a cosmetic lotion base.

Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions.

Materials:

  • Base cosmetic emulsion (unfragranced)

  • Fragrance oil containing a known concentration of this compound

  • Glass jars with airtight lids

  • Stability ovens/chambers capable of maintaining constant temperatures (e.g., 40°C, 50°C)

  • pH meter

  • Viscometer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Control samples (unfragranced base and fragranced base at room temperature)

Procedure:

  • Sample Preparation: Incorporate the fragrance oil containing this compound into the cosmetic emulsion at a predetermined concentration (e.g., 0.5%). Package the samples in glass jars.

  • Storage Conditions: Place the samples in stability ovens at elevated temperatures (e.g., 40°C and 50°C) and under a control condition (room temperature, ~25°C).

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., initial, 2 weeks, 4 weeks, 8 weeks, 12 weeks).

  • Parameters to Evaluate:

    • Physical Characteristics: Assess for any changes in color, odor, appearance, and signs of phase separation.

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure the viscosity of the emulsion.

    • Chemical Stability: Use GC-MS to quantify the concentration of this compound at each time point to assess its degradation.

  • Data Analysis: Compare the results from the samples stored at elevated temperatures to the control samples. Any significant changes in the evaluated parameters may indicate instability.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound.

Olfactory_Signaling_Pathway Odorant 2-Cyclohexyl- cyclohexanone OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel (CNG) cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: General Olfactory Signaling Pathway.

Fragrance_Ingredient_Evaluation_Workflow A Synthesis & Purity Analysis B Odor Profile Evaluation A->B C Toxicological Screening B->C D RIFM Safety Assessment C->D E IFRA Standard Compliance D->E F Application in Product Bases E->F G Sensory Panel Evaluation F->G H Accelerated Stability Testing F->H I Formulation Optimization G->I H->I J Scale-up & Production I->J

Caption: Fragrance Ingredient Evaluation Workflow.

Safety and Regulatory Information

This compound has been evaluated by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in fragrance products under the current conditions of use.[7][8] The safety assessment includes evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity.[7][8] It is important for formulators to adhere to the guidelines set by IFRA to ensure consumer safety.

References

Applications of 2-Cyclohexylcyclohexanone Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-cyclohexylcyclohexanone and its derivatives in various domains of materials science. The information is intended to guide researchers in exploring their potential in liquid crystals, nonlinear optics, polymer science, and corrosion inhibition.

Liquid Crystals

Cyclohexanone derivatives are valuable precursors for the synthesis of liquid crystalline compounds. Their molecular structure allows for the creation of materials with specific mesomorphic properties, which are crucial for display technologies.

Quantitative Data: Mesomorphic Properties

The following table summarizes the transition temperatures of some cyclohex-2-en-1-one derivatives, illustrating their liquid crystalline behavior.

Compound No.RXTransition Temperatures (°C)
1a C4H9HCr 112 SmA 124 I
1b C5H11HCr 105 SmA 125 I
1c C6H13HCr 98 SmA 123 I
1d C4H9FCr 102 SmA 138 I
1e C5H11FCr 96 SmA 140 I
1f C6H13FCr 91 SmA 139 I

Cr: Crystalline phase, SmA: Smectic A phase, I: Isotropic liquid phase.

Experimental Protocol: Synthesis of Cyclohex-2-en-1-one Derivatives for Liquid Crystals

A common method for synthesizing these derivatives is through the condensation of Mannich salts with 2-substituted acetoacetates or benzyl methyl ketones in the presence of a base like potassium hydroxide.

Materials:

  • Mannich salt

  • 2-substituted acetoacetate or benzyl methyl ketone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Mannich salt and the 2-substituted acetoacetate or benzyl methyl ketone in ethanol in a reaction flask.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure cyclohex-2-en-1-one derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Logical Relationship: Structure-Property Relationship in Liquid Crystals

G cluster_0 Molecular Structure cluster_1 Mesomorphic Properties A Core Structure (Cyclohexanone) D Transition Temperatures (Cr, SmA, I) A->D Influences Packing B Terminal Substituents (e.g., Alkyl, Phenyl) B->D Affects Molecular Shape & Polarity C Linking Groups E Mesophase Type (e.g., Nematic, Smectic) C->E Determines Rigidity & Flexibility

Caption: Relationship between molecular structure and mesomorphic properties.

Nonlinear Optical (NLO) Materials

Derivatives of this compound, particularly chalcone-like structures such as 2-(4-Methoxybenzylidene)cyclohexanone, exhibit promising nonlinear optical (NLO) properties.[1] Their extended π-conjugated systems are key to their third-order NLO activity, making them suitable for applications like optical limiting and all-optical switching.[1]

Quantitative Data: Third-Order NLO Susceptibility

The nonlinear refractive index (n₂) and the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined experimentally. While specific values for this compound derivatives are highly dependent on the exact molecular structure and experimental conditions, the Z-scan technique is a standard method for their characterization.

Experimental Protocol: Z-Scan Technique for NLO Characterization

The Z-scan method is used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[1]

Materials:

  • Pulsed laser source (e.g., Nd:YAG)

  • Solution of the this compound derivative in a suitable solvent

  • Quartz cuvette

  • Focusing lens

  • Two photodetectors (one for open aperture, one for closed aperture)

  • Beam splitter

  • Motorized translation stage

Procedure:

  • Prepare a solution of the sample with a known concentration.

  • The laser beam is split into two paths. One path goes through the sample, and the other serves as a reference.

  • The sample, held in a cuvette, is moved along the z-axis (the direction of laser propagation) through the focal point of a lens.

  • A closed-aperture detector measures the intensity of the on-axis beam, which is sensitive to nonlinear refraction.

  • An open-aperture detector collects the entire transmitted beam, which is sensitive to nonlinear absorption.

  • By moving the sample through the focus, the transmitted intensity through the apertures is recorded as a function of the sample's position (Z).

  • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction.

  • The nonlinear refractive index (n₂) is calculated from the normalized transmittance curve of the closed-aperture scan.

  • The nonlinear absorption coefficient (β) is determined from the open-aperture scan.

  • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) are then calculated from n₂ and β.[1]

Experimental Workflow: Z-Scan Measurement

G A Pulsed Laser Source B Beam Splitter A->B C Focusing Lens B->C D Sample on Translation Stage C->D E Aperture D->E G Open-Aperture Detector D->G No Aperture F Closed-Aperture Detector E->F H Data Acquisition F->H G->H

Caption: Workflow for a Z-scan experimental setup.

Polymer Composites

This compound derivatives can be incorporated into polymer matrices to enhance their properties. For example, blending these compounds into polymers like polyvinyl alcohol (PVA) or polystyrene (PS) can improve UV-shielding capabilities or modify the refractive index for optical applications.[1]

Experimental Protocol: Preparation of Polymer Composite Films by Solution Casting

This protocol describes a general method for preparing polymer composite films containing a this compound derivative.[1]

Materials:

  • Host polymer (e.g., PVA, PS)

  • This compound derivative

  • Suitable solvent (e.g., water for PVA, toluene for PS)

  • Petri dish or glass substrate

  • Magnetic stirrer and hot plate

  • Drying oven

Procedure:

  • Dissolve the host polymer in the appropriate solvent with stirring. Gentle heating may be required.

  • Prepare a separate solution of the this compound derivative in a small amount of the same solvent.

  • Add the derivative solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Pour the mixture into a petri dish or onto a clean glass substrate.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

  • Once a film has formed, transfer it to a drying oven at a temperature below the boiling point of the solvent to remove any residual solvent.

  • Carefully peel the film from the substrate.

  • Characterize the resulting composite film for its optical, thermal, and mechanical properties.

Diagram: Polymer Composite Film Preparation

G A Dissolve Polymer in Solvent C Mix Solutions A->C B Dissolve Derivative in Solvent B->C D Solution Casting C->D E Solvent Evaporation D->E F Film Drying E->F G Composite Film F->G G A Prepare & Weigh Metal Coupons B Immerse in Corrosive Medium (with/without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Remove, Clean, & Dry Coupons C->D E Reweigh Coupons D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F

References

Application Notes and Protocols for Claisen-Schmidt Condensation using Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] These compounds are significant synthetic intermediates for a variety of pharmaceuticals, agrochemicals, and perfumes.[3] Derivatives of 2,6-dibenzylidene cycloalkanones, synthesized via this method, have shown promising biological activities, including HIV-1 integrase inhibition, and are used in the preparation of bioactive pyrimidine compounds.[3] This document provides detailed experimental protocols for the Claisen-Schmidt condensation of cyclohexanone derivatives with aromatic aldehydes, focusing on efficient and environmentally friendly methods.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between a ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][4] The reaction is typically base-catalyzed and proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the cyclohexanone, forming a resonance-stabilized enolate ion.[1][5]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1]

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.[1]

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, driven by the formation of a conjugated system.[1][6]

This process can occur sequentially on both sides of the cyclohexanone to form α,α'-bis(benzylidene)cyclohexanone derivatives.

Below is a diagram illustrating the general workflow for the synthesis and purification of these compounds.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep Mix Cyclohexanone, Aromatic Aldehyde, and Catalyst react Grind at Room Temperature or Heat as Required prep->react workup Neutralize with Dilute Acid (if necessary) react->workup filter Filter and Wash Solid Product workup->filter purify Recrystallize from Suitable Solvent filter->purify char Characterize by Spectroscopy (NMR, IR) and Melting Point purify->char G cluster_mechanism Base-Catalyzed Claisen-Schmidt Condensation start Cyclohexanone + Base (OH⁻) enolate Enolate Formation (Resonance Stabilized) start->enolate Deprotonation attack Nucleophilic Attack enolate->attack aldehyde Aromatic Aldehyde (Electrophile) aldehyde->attack intermediate β-Hydroxy Ketone (Aldol Adduct) attack->intermediate Aldol Addition dehydration Dehydration (-H₂O) intermediate->dehydration product α,β-Unsaturated Ketone (Chalcone Derivative) dehydration->product Conjugation drives reaction

References

Application Note: Quantitative Analysis of 2-Cyclohexylcyclohexanone in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexylcyclohexanone is a cyclic ketone that finds applications in organic synthesis and as an intermediate in the production of various chemicals.[1] Accurate quantification of this compound in different mixtures is crucial for quality control, reaction monitoring, and formulation development in the pharmaceutical and chemical industries. This document provides detailed analytical methods and protocols for the quantitative determination of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Both GC and HPLC are powerful chromatographic techniques suitable for the separation and quantification of this compound from various matrices. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the analyte from other components in the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions and enables accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a liquid mixture.[2] For this compound, a non-polar compound, reverse-phase HPLC is the method of choice. Separation is achieved based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][4] Detection is typically performed using an ultraviolet (UV) detector, as the ketone functional group exhibits UV absorbance.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the quantification of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample mixture.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[3][5]

b. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Quantification Ion To be determined from the mass spectrum of a this compound standard (likely m/z 98 or other prominent fragments)[6]

c. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standard.

d. Data Analysis:

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample mixture.

  • Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Perform dilutions as necessary to be within the linear range of the calibration curve.

b. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)[4][8]
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[7]
Injection Volume 10 µL[7]
Detector UV-Vis Detector at a wavelength determined by a UV scan of the analyte (e.g., 210 nm)[7]

c. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Inject each standard into the HPLC system.

  • Generate a calibration curve by plotting the peak area against the concentration.

d. Data Analysis:

  • Inject the prepared sample solution.

  • Identify the this compound peak by its retention time.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes key quantitative parameters that should be evaluated during method validation to ensure the reliability of the analytical method. The values provided are typical for validated chromatographic methods.[3]

ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity (R²) > 0.995> 0.999R² ≥ 0.995
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the low µg/mL rangeSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Typically in the ng/mL range0.02 µg/mL (example value)[3]Signal-to-Noise ratio of 10:1
Precision (%RSD) < 5%< 2% (Intra- and Inter-day)[3]%RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) 90-110%95-105%80-120% of the nominal concentration
Specificity/Selectivity Confirmed by mass spectrumConfirmed by peak purity analysisNo interfering peaks at the analyte's retention time

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E GC Separation D->E F MS Detection & Fragmentation E->F G Identify Peak by Retention Time & Mass Spectrum F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E Reverse-Phase Separation D->E F UV Detection E->F G Identify Peak by Retention Time F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Cyclohexylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylcyclohexanone. The information is presented in a question-and-answer format to directly address common challenges and optimize reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main synthetic routes for this compound:

  • Hydrogenation of Phenol: This industrial method involves the direct hydrogenation of phenol using a palladium catalyst at elevated temperature and pressure. The reaction proceeds through the formation of cyclohexanone and cyclohexanol as intermediates.[1]

  • Self-Condensation of Cyclohexanone followed by Hydrogenation: This two-step process begins with the dimerization of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, which is then hydrogenated to yield the final product.

  • Alkylation of Cyclohexanone: This route involves the direct alkylation of a cyclohexanone enolate with a cyclohexyl halide or the use of a Stork enamine alkylation for better control.[2][3]

Q2: What are the key factors influencing the yield and selectivity in the hydrogenation of phenol to this compound?

A2: The key factors include the choice of catalyst (palladium on various supports is common), reaction temperature, hydrogen pressure, and reaction time.[1][4] Catalyst deactivation and over-hydrogenation to cyclohexanol are common challenges that need to be carefully managed.[5][6] The use of a Lewis acid co-catalyst can enhance selectivity for cyclohexanone by inhibiting its further reduction.[5][6][7]

Q3: How can I minimize the formation of byproducts during the self-condensation of cyclohexanone?

A3: The primary side reactions in the self-condensation of cyclohexanone are the formation of trimers and higher oligomers. To minimize these, it is crucial to control the reaction temperature and catalyst activity. Using a solid acid catalyst like γ-alumina can provide good selectivity for the dimer, 2-(1-cyclohexenyl)cyclohexanone.[8]

Q4: What are the main challenges in the direct alkylation of cyclohexanone with a cyclohexyl halide?

A4: The main challenges include polyalkylation, where more than one cyclohexyl group is added, and a lack of regioselectivity. To favor mono-alkylation, it is recommended to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the kinetic enolate.[9] The Stork enamine synthesis offers a milder and more controlled alternative to direct alkylation, minimizing overreaction issues.[2][3][10]

Q5: What is the recommended method for purifying this compound?

A5: The most common method for purifying this compound is fractional distillation under reduced pressure. This is particularly important to avoid decomposition of the product at high temperatures.

II. Troubleshooting Guides

Route 1: Hydrogenation of Phenol
Issue Possible Cause(s) Suggested Solution(s)
Low Phenol Conversion 1. Catalyst deactivation (coking or poisoning).2. Insufficient hydrogen pressure or temperature.3. Inefficient mixing.1. Regenerate the catalyst or use fresh catalyst. Ensure the feed is free of poisons.2. Gradually increase hydrogen pressure and/or temperature within the recommended range (e.g., 150-250 °C, 20-300 psig).[1]3. Ensure vigorous stirring to maintain good contact between the catalyst, phenol, and hydrogen.
Low Selectivity for this compound (High Cyclohexanol Content) 1. Over-hydrogenation of the intermediate cyclohexanone.2. Reaction temperature is too high or reaction time is too long.1. Consider using a catalyst system with a Lewis acid co-catalyst to inhibit the reduction of cyclohexanone.[5][6][7]2. Optimize reaction time and temperature. Monitor the reaction progress and stop when the desired product concentration is reached.
Formation of Undesired Side Products 1. High reaction temperatures can lead to side reactions.2. Presence of impurities in the starting material.1. Operate at the lower end of the recommended temperature range and optimize for selectivity.2. Ensure the phenol used is of high purity.
Route 2: Self-Condensation of Cyclohexanone and Hydrogenation
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Dimer (2-(1-cyclohexenyl)cyclohexanone) 1. Inactive or inefficient catalyst (e.g., γ-alumina).2. Unfavorable reaction equilibrium.3. Reaction temperature is too low.1. Ensure the catalyst is properly activated. Consider using a highly active catalyst like a sulfonic acid-modified silica.2. Remove water as it is formed to drive the reaction forward.3. Optimize the reaction temperature; typically, temperatures between 100-150 °C are effective.
Formation of Trimers and Polymers 1. High reaction temperature or prolonged reaction time.2. Highly acidic catalyst.1. Reduce the reaction temperature and monitor the reaction to avoid extended reaction times after optimal dimer formation.2. Use a catalyst with moderate acidity to favor dimerization over higher-order condensations.
Incomplete Hydrogenation of the Dimer 1. Inefficient hydrogenation catalyst (e.g., Pd/C).2. Insufficient hydrogen pressure or temperature.1. Use a fresh, active hydrogenation catalyst.2. Increase hydrogen pressure and/or temperature for the hydrogenation step.
Route 3: Alkylation of Cyclohexanone
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete formation of the enolate.2. Competing O-alkylation.3. Use of a less reactive cyclohexyl halide.1. Use a strong base like LDA to ensure complete enolate formation.2. Use of protic solvents can favor C-alkylation. However, with strong bases like LDA, aprotic solvents like THF are necessary.3. Cyclohexyl bromide or iodide are more reactive than cyclohexyl chloride.
Formation of Poly-alkylated Products 1. Use of a weaker base that allows for enolate equilibration.2. Adding the ketone to the base instead of the other way around.1. Use a strong, sterically hindered base like LDA to form the kinetic enolate, which is less prone to further alkylation.[9]2. Add the ketone slowly to a solution of the base to maintain a low concentration of the enolate.
Difficulty in Separating Product from Starting Material 1. Incomplete reaction.2. Close boiling points of the product and starting material.1. Allow the reaction to proceed for a longer time or use a slight excess of the alkylating agent.2. Use fractional distillation under reduced pressure for purification.
Low Regioselectivity (in substituted cyclohexanones) 1. Formation of both thermodynamic and kinetic enolates.1. For alkylation at the less substituted carbon, use a strong, bulky base (like LDA) at low temperature (-78 °C). For alkylation at the more substituted carbon, use a weaker base at a higher temperature to allow for equilibration to the thermodynamic enolate.

III. Data Presentation

Table 1: Reaction Conditions for Phenol Hydrogenation to Cyclohexanone (Intermediate)

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Phenol Conversion (%)Cyclohexanone Selectivity (%)Reference
Pd/C-Heteropoly Acid801.0310093.6[4]
Pd/C + AlCl₃501.07>99.9>99.9[5][7]
Pd/SiO₂1351.03.571.6290.77[11]

Table 2: Reaction Conditions for Cyclohexanone Self-Condensation

CatalystTemperature (°C)Time (h)Cyclohexanone Conversion (%)Dimer Selectivity (%)Reference
γ-Alumina110-130Not specified~29~100[8]
Sulfonic Acid-Modified Silica100220-40>95

Table 3: General Conditions for Enamine Alkylation of Cyclohexanone

StepReagents & ConditionsPurposeReference
1. Enamine Formation Cyclohexanone, secondary amine (e.g., pyrrolidine), acid catalyst (e.g., p-TsOH), azeotropic removal of water.Formation of the nucleophilic enamine.[2][3]
2. Alkylation Enamine, alkyl halide (e.g., cyclohexyl bromide), solvent (e.g., dioxane).C-C bond formation at the α-carbon.[12]
3. Hydrolysis Iminium salt from step 2, aqueous acid.Regeneration of the ketone functionality.[12]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Phenol (General Procedure)

Materials:

  • Phenol

  • Palladium on Carbon (Pd/C) catalyst

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas

Procedure:

  • Charge the autoclave with phenol and the Pd/C catalyst (typically 1-5 mol% of palladium relative to phenol).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-300 psig).[1]

  • Heat the reactor to the target temperature (e.g., 150-225 °C) with vigorous stirring.[1]

  • Maintain the temperature and pressure for the desired reaction time, monitoring the hydrogen uptake.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product, containing this compound, cyclohexanone, cyclohexanol, and unreacted phenol, is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Self-Condensation and Hydrogenation

Step A: Self-Condensation of Cyclohexanone

Materials:

  • Cyclohexanone

  • γ-Alumina catalyst

  • Reaction flask with a Dean-Stark trap and condenser

Procedure:

  • Charge the reaction flask with cyclohexanone and the γ-alumina catalyst.

  • Heat the mixture to reflux (around 155 °C).

  • Collect the water formed during the reaction in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction by GC to determine the optimal reaction time for dimer formation.

  • After cooling, filter the catalyst from the crude product, which primarily contains 2-(1-cyclohexenyl)cyclohexanone.

Step B: Hydrogenation of 2-(1-cyclohexenyl)cyclohexanone

Materials:

  • Crude 2-(1-cyclohexenyl)cyclohexanone from Step A

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • Dissolve the crude 2-(1-cyclohexenyl)cyclohexanone in a suitable solvent in the hydrogenation vessel.

  • Add the Pd/C catalyst.

  • Seal the vessel, purge with hydrogen, and then pressurize with hydrogen.

  • Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Filter the catalyst and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation under vacuum.

V. Mandatory Visualizations

Synthesis_Pathways cluster_0 Route 1: Phenol Hydrogenation cluster_1 Route 2: Self-Condensation cluster_2 Route 3: Alkylation phenol Phenol cyclohexanone Cyclohexanone (Intermediate) phenol->cyclohexanone H₂, Pd/C cyclohexanol Cyclohexanol (Intermediate/Byproduct) cyclohexanone->cyclohexanol H₂ (over-hydrogenation) product1 This compound cyclohexanone->product1 Further Reaction cyclohexanone2 Cyclohexanone dimer 2-(1-Cyclohexenyl)cyclohexanone cyclohexanone2->dimer Self-condensation (-H₂O) product2 This compound dimer->product2 H₂, Pd/C cyclohexanone3 Cyclohexanone enolate Enolate/Enamine cyclohexanone3->enolate Base or Secondary Amine product3 This compound enolate->product3 Cyclohexyl Halide

Caption: Synthetic pathways to this compound.

Troubleshooting_Alkylation cluster_0 Direct Alkylation of Cyclohexanone cluster_1 Control Strategies start Cyclohexanone enolate_formation Enolate Formation start->enolate_formation Base mono_alkylation Desired Mono-alkylation enolate_formation->mono_alkylation Alkyl Halide o_alkylation Side Product: O-Alkylation enolate_formation->o_alkylation Incorrect Conditions poly_alkylation Side Product: Poly-alkylation mono_alkylation->poly_alkylation Further Alkylation strong_base Strong, Bulky Base (LDA) Low Temperature (-78°C) strong_base->mono_alkylation Favors weaker_base Weaker Base (e.g., NaOEt) Higher Temperature weaker_base->poly_alkylation Leads to

Caption: Troubleshooting common issues in cyclohexanone alkylation.

References

Technical Support Center: Purification of Crude 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Cyclohexylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials such as phenol and cyclohexanone, as well as byproducts from the reaction. These can be broadly categorized as low-boiling and high-boiling point impurities. Specific byproducts may include cyclohexanol, and other high molecular weight condensation products.

Q2: Which purification technique is most effective for this compound?

A2: The most suitable purification technique depends on the nature of the impurities and the desired final purity.

  • Fractional distillation is highly effective for separating this compound from components with significantly different boiling points and is well-suited for large-scale purification.

  • Column chromatography offers excellent separation of closely related compounds and is ideal for achieving very high purity on a smaller scale.

  • Recrystallization can be employed if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent, and is effective for removing small amounts of impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis, allowing for the separation and identification of volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used. The refractive index of the purified liquid can serve as a quick indicator of purity.

Purification Methodologies and Troubleshooting

Below are detailed protocols and troubleshooting guides for the primary purification techniques for this compound.

Fractional Distillation

Fractional distillation is a robust technique for purifying this compound by separating it from impurities with different boiling points. Due to the relatively high boiling point of the target compound, vacuum distillation is required to prevent decomposition.

Experimental Protocol: Fractional Distillation
  • Preparation: Ensure the crude this compound is free of any aqueous phase. If necessary, dry the crude product with a suitable drying agent like anhydrous magnesium sulfate and filter.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum source. Use a round-bottom flask of an appropriate size, ensuring it is no more than two-thirds full.

    • Incorporate a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head to enhance separation efficiency.

    • Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Use a vacuum-tight receiving flask to collect the purified product.

  • Distillation Process:

    • Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

    • Begin heating the distillation flask gently.

    • Apply vacuum to the system, aiming for a pressure below 50 mm Hg.[1] A pressure of around 10 mm Hg is often a good starting point.[1]

    • Collect any low-boiling impurities that distill over at a lower temperature.

    • As the temperature approaches the boiling point of this compound at the applied pressure, increase the reflux ratio to improve separation. A reflux ratio of 5:1 or greater can be effective.[1]

    • Collect the main fraction containing the purified this compound. The boiling point will vary with pressure (e.g., 114-116 °C at 5 mm Hg, ~140 °C at 10 mm Hg).[1]

    • Stop the distillation before any high-boiling impurities begin to distill over.

Quantitative Data: Fractional Distillation
ParameterValue
Crude Purity Typically >50%
Final Purity >98%
Typical Yield 70-85%
Operating Pressure 5 - 50 mm Hg[1]
Boiling Point at 5 mm Hg 114 - 116 °C[1]
Boiling Point at 10 mm Hg ~140 °C[1]
Boiling Point at 50 mm Hg 184 - 194 °C[1]
Recommended Reflux Ratio ≥ 5:1 for impurity removal[1]
Troubleshooting Guide: Fractional Distillation
Problem Possible Cause Solution
Bumping or Unstable Boiling - Insufficient boiling chips/stirring.- Heating too rapidly.- Add fresh boiling chips or a stir bar before heating.- Reduce the heating rate for a smoother boil.
Inability to Achieve a Stable Vacuum - Leaks in the glassware joints.- Check all joints and ensure they are properly sealed. Use a small amount of vacuum grease if necessary.
Poor Separation of Components - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column.- Decrease the heating rate to slow down the distillation and allow for better vapor-liquid equilibrium.
Product is Contaminated with Low-Boiling Impurities - Premature collection of the main fraction.- Ensure a distinct forerun of low-boiling impurities is collected before changing the receiving flask for the main product.
Product Decomposes During Distillation - Distillation temperature is too high.- Reduce the pressure of the system to lower the boiling point of the compound.[1]

Experimental Workflow: Fractional Distillation

G Fractional Distillation Workflow A Crude this compound B Dry Crude Product (e.g., with MgSO4) A->B C Setup Fractional Distillation Apparatus B->C D Apply Vacuum (<50 mm Hg) C->D E Heat Gently D->E F Collect Low-Boiling Impurities E->F G Increase Reflux Ratio F->G H Collect Pure This compound G->H I Stop Distillation H->I J High-Boiling Residue I->J

Caption: Workflow for the purification of this compound by fractional distillation.

Column Chromatography

Column chromatography is an excellent technique for achieving high purity, especially for smaller-scale preparations. It separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography
  • Stationary Phase and Solvent System Selection:

    • Stationary Phase: Silica gel is a common and effective choice for the separation of ketones.

    • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A mixture of hexanes and ethyl acetate is a good starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect the eluent in separate fractions.

  • Analysis and Product Isolation:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data: Column Chromatography (Estimated)
ParameterValue
Stationary Phase Silica Gel
Mobile Phase (Example) Hexane:Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Crude Purity Variable
Final Purity >99%
Typical Yield 60-80%
Troubleshooting Guide: Column Chromatography
Problem Possible Cause Solution
Poor Separation - Inappropriate solvent system.- Column overloaded.- Optimize the solvent system using TLC before running the column.- Use a larger column or a smaller amount of crude product.
Cracked or Channeled Column Bed - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.
Compound Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate).
Compound Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.

Experimental Workflow: Column Chromatography

G Column Chromatography Workflow A Crude this compound B Select Stationary and Mobile Phases (TLC) A->B C Pack Chromatography Column B->C D Load Crude Sample C->D E Elute with Mobile Phase (Gradient) D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization

Recrystallization is a purification technique for solids, based on differences in solubility. If the crude this compound is a solid or can be solidified, this method can be effective.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • For a ketone like this compound, a mixed solvent system such as ethanol/water or acetone/hexane might be effective. Test small-scale solubility to find a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the purified crystals, for example, in a vacuum oven at a low temperature.

Quantitative Data: Recrystallization (Estimated)
ParameterValue
Suitable Solvent Systems Ethanol/Water, Acetone/Hexane
Crude Purity Solid with minor impurities
Final Purity High (>99%)
Typical Yield 50-75%
Troubleshooting Guide: Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling - Solution is not saturated.- Compound is too soluble in the solvent.- Evaporate some of the solvent to concentrate the solution.- Choose a solvent in which the compound is less soluble at low temperatures. If using a solvent pair, add more of the anti-solvent.
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower boiling point solvent.- Reheat the solution and add slightly more solvent before cooling again.
Low Recovery of Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Logical Relationships: Recrystallization

G Recrystallization Decision Tree A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Cool Solution Slowly C->E No D->E F Crystals Form? E->F G Induce Crystallization (Scratching, Seed Crystal) F->G No H Collect Crystals (Vacuum Filtration) F->H Yes G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Purified Product J->K

Caption: Decision-making process for the recrystallization of this compound.

References

Technical Support Center: Reactions of 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of 2-cyclohexylcyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their potential impurities?

A1: this compound is primarily synthesized through two main routes, each with a characteristic impurity profile.

  • Self-Condensation of Cyclohexanone followed by Reduction: This is a common laboratory and industrial method. The initial aldol condensation of cyclohexanone is a reversible reaction that can lead to the formation of trimers and other polymers. If the subsequent reduction and purification steps are not complete, these higher-order condensation products can remain as impurities.[1]

  • Catalytic Hydrogenation of Phenol: This process can produce this compound, but the reaction mixture also contains significant amounts of cyclohexanone and cyclohexanol.[2] Incomplete reaction or inefficient purification can lead to the presence of these as major contaminants.

Q2: What are the most common side reactions observed during the alkylation of this compound?

A2: The alkylation of this compound, similar to its parent compound cyclohexanone, is prone to several side reactions:

  • Polyalkylation: The introduction of more than one alkyl group onto the cyclohexanone ring is a frequent issue. This occurs when the mono-alkylated product is deprotonated by the base still present in the reaction mixture, leading to a second alkylation.

  • O-alkylation: Instead of the desired C-alkylation at the alpha-carbon, methylation can occur on the enolate oxygen atom, resulting in the formation of a vinyl ether (e.g., 1-methoxy-2-cyclohexylcyclohexene).

  • Aldol Condensation: Under basic conditions, the enolate of this compound can react with another molecule of the ketone, leading to self-condensation products.

Q3: How can I control the regioselectivity of alkylation on a substituted cyclohexanone like this compound?

A3: The regioselectivity of enolate formation, and therefore the position of alkylation, can be controlled by carefully selecting the reaction conditions to favor either the kinetic or thermodynamic enolate. For an unsymmetrical ketone, the kinetic enolate is formed faster at the less sterically hindered α-carbon, while the thermodynamic enolate is the more stable, more substituted enolate.

Troubleshooting Guides

Issue 1: Presence of High Molecular Weight Byproducts in Aldol Condensation Reactions

Possible Cause: The intended dimer, 2-(1-cyclohexenyl)cyclohexanone, can further react with cyclohexanone to form trimers and higher oligomers.[1]

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can help to improve the selectivity for the dimer.

  • Catalyst Choice: The selectivity of the self-condensation is highly dependent on the catalyst used. For example, perfluorosulfonic acid resins like HRF5015 have been shown to give near-quantitative selectivity for the dimer with minimal trimer formation.[1]

  • Reaction Time: Shorter reaction times can minimize the formation of higher-order condensation products. Monitor the reaction progress by GC-MS to stop it at the optimal point.

Issue 2: Low Yield of C-Alkylated Product and Formation of O-Alkylated Impurity

Possible Cause: The formation of the O-alkylated side product is competitive with the desired C-alkylation. The outcome is influenced by the hardness of the electrophile, the solvent, and the nature of the enolate's counter-ion.

Troubleshooting Steps:

  • Choice of Alkylating Agent: "Softer" alkylating agents, such as alkyl iodides and bromides, tend to favor C-alkylation. "Harder" electrophiles, like dimethyl sulfate, are more prone to O-alkylation.

  • Solvent: Aprotic solvents like THF are generally preferred for C-alkylation. Protic solvents can solvate the cation and increase the reactivity of the oxygen atom of the enolate.

  • Counter-ion: Lithium enolates generally exhibit more covalent character and favor C-alkylation compared to the more ionic sodium or potassium enolates.

Issue 3: Formation of Secondary and Tertiary Amines in Reductive Amination

Possible Cause: The primary amine product of reductive amination can act as a nucleophile and react with another molecule of this compound to form a secondary amine. This secondary amine can, in turn, react further to form a tertiary amine.

Troubleshooting Steps:

  • Control of Stoichiometry: Using a large excess of the aminating agent (e.g., ammonia) can help to favor the formation of the primary amine by increasing the probability of the ketone reacting with the aminating agent rather than the primary amine product.

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes reduce the extent of over-alkylation of the nitrogen.

  • Catalyst Selection: The choice of catalyst and support can influence the selectivity of the reaction.

Quantitative Data

Table 1: Product Distribution in the Self-Condensation of Cyclohexanone with Different Catalysts

CatalystTemperature (°C)Reaction Time (min)Cyclohexanone Conversion (%)Dimer Yield (%)Trimer Yield (%)Reference
Amberlyst 15100500-75~10[1]
HRF5015100250~40~40~0[1]
HRF501590250~40~40~0[1]

Table 2: Product Yields in the Aldol Condensation of Cyclohexanone with Furfural

ProductYield (%)
4-(2-furyl)-3-buten-2-one (FCH)68
4-(4-(2-furyl)-3-buten-2-ylidene)-3-buten-2-one (F2CH)10
Other by-products22
Conditions: Mg/Al mixed oxide catalyst, continuous fixed-bed reactor.[3]

Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Alkylation of Cyclohexanone

This protocol favors the formation of the less substituted (kinetic) enolate and is a good starting point for the mono-alkylation of this compound.

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of a this compound reaction mixture.

  • Sample Preparation:

    • If the reaction mixture contains non-volatile salts (e.g., from a quenched reaction), perform a liquid-liquid extraction into a volatile organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate and filter.

    • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (or equivalent non-polar column)

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the main product and side products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, use an internal standard and create calibration curves.

Visualizations

Aldol_Condensation_Side_Products Pathway to Aldol Condensation Side Products Cyclohexanone Cyclohexanone Enolate Enolate Ion Cyclohexanone->Enolate Base Dimer 2-(1-Cyclohexenyl)cyclohexanone (Desired Product) Enolate->Dimer + Cyclohexanone Trimer Trimer (Side Product) Dimer->Trimer + Enolate Higher_Oligomers Higher Oligomers (Side Product) Trimer->Higher_Oligomers + Enolate

Caption: Formation of trimers and higher oligomers in cyclohexanone self-condensation.

Alkylation_Side_Products Common Side Products in Alkylation Reactions Ketone This compound Enolate Enolate Ion Ketone->Enolate Base C_Alkylation C-Alkylated Product (Desired) Enolate->C_Alkylation + R-X (C-attack) O_Alkylation O-Alkylated Product (Side Product) Enolate->O_Alkylation + R-X (O-attack) Polyalkylation Polyalkylated Product (Side Product) C_Alkylation->Polyalkylation + Base, + R-X

Caption: Competing pathways in the alkylation of this compound.

GCMS_Workflow Experimental Workflow for GC-MS Analysis Sample Reaction Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying and Filtration Extraction->Drying Injection GC-MS Injection Drying->Injection Analysis Data Analysis (Identification & Quantification) Injection->Analysis

Caption: A typical workflow for the analysis of a reaction mixture by GC-MS.

References

Troubleshooting low conversion rates in cyclohexanone alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the alkylation of cyclohexanone.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question: Why am I observing a low yield of the desired mono-alkylated cyclohexanone and the formation of multiple products?

Answer: Low conversion rates and the presence of multiple products in cyclohexanone alkylation can stem from several factors, including side reactions and suboptimal reaction conditions. The most common side reactions are poly-alkylation, O-alkylation, and aldol condensation.[1][2] Careful control over the reaction parameters is crucial for maximizing the yield of the desired mono-alkylated product.

Issue 1: Presence of di- and poly-alkylated products.

  • Possible Cause: The mono-alkylated product, once formed, can be deprotonated by the base still present in the reaction mixture, leading to subsequent alkylation events.[1][3] This is more prevalent when an excess of the alkylating agent or a less-than-stoichiometric amount of base is used, or if the reaction is run for too long.

  • Troubleshooting Steps:

    • Base Selection: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation of cyclohexanone before the addition of the alkylating agent.[3][4] This minimizes the concentration of unreacted ketone that can participate in side reactions.

    • Stoichiometry: Use a slight excess of cyclohexanone relative to the base and alkylating agent to ensure the base is fully consumed in the initial deprotonation.

    • Order of Addition: Add the alkylating agent slowly to the pre-formed enolate solution at a low temperature.[1] Inverse addition, where the ketone is added to the base, can also be effective.[3]

    • Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature (e.g., -78 °C) to reduce the likelihood of further deprotonation and alkylation of the product.[1][3]

Issue 2: Formation of the O-alkylated product (1-alkoxycyclohexene).

  • Possible Cause: The enolate ion is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome is influenced by the solvent, the metal counter-ion of the enolate, and the nature of the alkylating agent.[1][2] Harder electrophiles and more ionic character in the oxygen-metal bond favor O-alkylation.[1]

  • Troubleshooting Steps:

    • Alkylating Agent: Use a "soft" alkylating agent, such as an alkyl iodide or bromide, which preferentially reacts at the softer carbon center.[1]

    • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus promoting C-alkylation.[2] However, polar aprotic solvents like THF are commonly used for enolate formation with strong bases like LDA.

    • Counter-ion: Lithium enolates, which have a more covalent character, generally favor C-alkylation compared to sodium or potassium enolates.[1]

Issue 3: High molecular weight byproducts observed.

  • Possible Cause: The cyclohexanone enolate can act as a nucleophile and attack the carbonyl group of an unreacted cyclohexanone molecule, leading to an aldol condensation reaction.[1] This is more likely to occur if a weak base is used, as a significant concentration of the starting ketone will be present alongside the enolate.

  • Troubleshooting Steps:

    • Base Strength: Use a strong base like LDA to ensure the complete and rapid conversion of cyclohexanone to its enolate, minimizing the simultaneous presence of both species.

    • Temperature: Maintain a low reaction temperature to disfavor the aldol addition and subsequent condensation reactions.

Frequently Asked Questions (FAQs)

Q1: How do I favor the formation of the kinetic versus the thermodynamic enolate?

A1: The regioselectivity of enolate formation is a critical factor in determining the final product.

  • Kinetic Enolate (less substituted): Favored by strong, sterically hindered bases (e.g., LDA), low temperatures (e.g., -78 °C), and short reaction times.[3][4]

  • Thermodynamic Enolate (more substituted): Favored by weaker bases (e.g., sodium ethoxide), higher temperatures (e.g., room temperature or reflux), and longer reaction times to allow for equilibration to the more stable enolate.[4]

Q2: My starting material is 2-methylcyclohexanone. How do I control which α-carbon is alkylated?

A2: This is a classic example of controlling regioselectivity.

  • To alkylate at the less substituted carbon (C6), you need to form the kinetic enolate. Use a strong, bulky base like LDA at a low temperature (-78 °C).[4]

  • To alkylate at the more substituted carbon (C2), you need to form the thermodynamic enolate. Use a weaker base like sodium ethoxide at a higher temperature (25 °C).[4]

Q3: What are the best practices for setting up the reaction to avoid moisture?

A3: Enolates are strong bases and will be quenched by water. Therefore, anhydrous conditions are essential.

  • Flame-dry all glassware under a vacuum or in an oven before use.

  • Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled before use.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am still having issues with side reactions. Is there an alternative method?

A4: Yes, the Stork enamine synthesis is a common alternative to direct enolate alkylation that can help avoid some of the common side reactions.[4] This method involves the formation of an enamine from cyclohexanone and a secondary amine, followed by alkylation and subsequent hydrolysis to yield the alkylated ketone.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of 2-Methylcyclohexanone

BaseTemperature (°C)Major ProductMinor ProductEnolate Type
LDA-782,6-dimethylcyclohexanone2,2-dimethylcyclohexanoneKinetic
NaOEt252,2-dimethylcyclohexanone2,6-dimethylcyclohexanoneThermodynamic

This table summarizes the expected major and minor products based on the choice of base and temperature, which dictates whether the kinetic or thermodynamic enolate is preferentially formed.[4]

Experimental Protocols

Protocol 1: Formation of the Kinetic Enolate and Alkylation

This protocol is designed to favor mono-alkylation at the less substituted α-carbon.

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.0 equivalent) to the stirred solution at -78 °C. Allow the mixture to stir for 30 minutes to an hour to ensure the complete formation of LDA.

  • Enolate Formation: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.[1][4]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.0 equivalent) dropwise to the enolate solution at -78 °C. Continue stirring at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][4]

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.[4]

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting Logic for Low Conversion in Cyclohexanone Alkylation

Troubleshooting_Alkylation cluster_issues Identified Issues cluster_solutions Potential Solutions Start Low Conversion Rate Observed Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Polyalkylation Poly-alkylation Products Analysis->Polyalkylation High MW peaks O_Alkylation O-alkylation Product Analysis->O_Alkylation Isomeric product Aldol Aldol Condensation Byproducts Analysis->Aldol Very high MW peaks No_Reaction Mainly Unreacted Starting Material Analysis->No_Reaction Starting material peak dominates Sol_Poly Adjust Stoichiometry (Ketone in excess) Use Strong, Bulky Base (LDA) Lower Temperature (-78°C) Shorten Reaction Time Polyalkylation->Sol_Poly Sol_O Use Soft Alkylating Agent (RI, RBr) Use Li+ Counter-ion (LDA) O_Alkylation->Sol_O Sol_Aldol Use Strong Base (LDA) for complete enolate formation Low Temperature Aldol->Sol_Aldol Sol_No_Reaction Check Base Activity Ensure Anhydrous Conditions Verify Reagent Purity No_Reaction->Sol_No_Reaction

Caption: Troubleshooting workflow for low conversion rates in cyclohexanone alkylation.

References

Preventing byproduct formation in the synthesis of 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Cyclohexylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

The synthesis of this compound is most commonly achieved through the self-condensation of cyclohexanone, which is an aldol condensation reaction. The primary byproducts of this reaction are higher-order condensation products, such as trimers and polymers of cyclohexanone. Additionally, the desired dimer product, this compound, exists as a mixture of two resonance isomers: 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[1]

Q2: How can I control the formation of these byproducts?

Byproduct formation can be minimized by carefully controlling the reaction conditions. Key factors include the choice of catalyst, reaction temperature, and reaction time. Using a solid acid catalyst, such as a perfluorosulfonic acid resin, has been shown to provide high selectivity for the desired dimer product while minimizing the formation of trimers and other polymers.[1][2][3] Operating at milder temperatures (e.g., 90°C) and optimizing the reaction time can also significantly improve the selectivity towards this compound.[1]

Q3: What is the recommended type of catalyst for this synthesis to ensure high selectivity?

Solid acid catalysts are highly recommended for the self-condensation of cyclohexanone to selectively produce this compound.[1] Specifically, perfluorosulfonic acid resins (such as HRF5015) have demonstrated excellent performance, achieving dimer selectivity close to 100% under mild conditions.[1][2][3] These heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture, simplifying the workup process and offering a more environmentally friendly approach compared to traditional homogeneous acid or base catalysts.[1]

Q4: My final product contains unreacted cyclohexanone. How can I purify it?

Unreacted cyclohexanone can be removed from the final product mixture by fractional distillation under reduced pressure. Due to the significant difference in boiling points between cyclohexanone and this compound, this method is effective for separating the starting material from the desired product and heavier byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Increase catalyst loading. - Ensure efficient stirring to maximize contact between reactants and the catalyst.
Suboptimal reaction temperature.- Optimize the reaction temperature. For solid acid catalysts like perfluorosulfonic acid resins, a temperature around 90°C has been shown to be effective.[1]
High percentage of trimers and polymers Reaction temperature is too high.- Lower the reaction temperature. High temperatures can favor the formation of higher-order condensation products.
Prolonged reaction time.- Monitor the reaction progress using techniques like GC-MS and stop the reaction once the optimal yield of the dimer is achieved before significant trimer formation occurs.
Inappropriate catalyst.- Switch to a highly selective solid acid catalyst, such as a perfluorosulfonic acid resin.
Product is a mixture of isomers This is an inherent outcome of the reaction mechanism.- The two main isomers, 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, have very similar physical properties and are difficult to separate. For most applications, the isomeric mixture is used directly.
Difficulty in separating the catalyst Use of a homogeneous catalyst.- Employ a heterogeneous solid acid catalyst which can be easily removed by filtration at the end of the reaction.[1]

Quantitative Data Summary

The following table summarizes the effect of different catalysts and conditions on the yield and selectivity of the cyclohexanone self-condensation reaction.

CatalystTemperature (°C)Reaction Time (min)Cyclohexanone Conversion (%)Dimer (this compound) Yield (%)Dimer Selectivity (%)Trimer Yield (%)Reference
HRF501590250~25~25~100Not detected[2]
HRF5015100250~40~40~100Not detected[2]
Amberlyst 15100500-75-~10[1]

Experimental Protocol: Synthesis of this compound using a Solid Acid Catalyst

This protocol is based on the use of a perfluorosulfonic acid resin catalyst (e.g., HRF5015) to achieve high selectivity for the dimer product.

Materials:

  • Cyclohexanone (reagent grade)

  • Perfluorosulfonic acid resin catalyst (e.g., HRF5015)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add cyclohexanone and the solid acid catalyst. A typical catalyst loading is 1-2% by weight relative to the cyclohexanone.

    • Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere.

  • Reaction:

    • Begin stirring the mixture and heat the flask to 90-100°C using a heating mantle with a temperature controller.

    • Maintain the reaction at this temperature with continuous stirring for approximately 4-5 hours.

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of cyclohexanone, dimer, and trimer.

  • Work-up:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed with a small amount of fresh cyclohexanone or a suitable solvent, and potentially be reused.

  • Purification:

    • Remove the unreacted cyclohexanone from the filtrate using a rotary evaporator under reduced pressure.

    • The remaining crude product, which is enriched in this compound, can be further purified by fractional distillation under reduced pressure. The boiling point of this compound is significantly higher than that of cyclohexanone, allowing for effective separation.

Visualizations

Troubleshooting Workflow for Byproduct Formation

TroubleshootingWorkflow start High Byproduct Formation Observed check_temp Is Reaction Temperature > 100°C? start->check_temp lower_temp Action: Lower Temperature to 90-100°C check_temp->lower_temp Yes check_time Is Reaction Time > 6 hours? check_temp->check_time No end_node Byproduct Formation Minimized lower_temp->end_node reduce_time Action: Reduce Reaction Time (Monitor by GC-MS) check_time->reduce_time Yes check_catalyst What type of catalyst is being used? check_time->check_catalyst No reduce_time->end_node homogeneous_catalyst Homogeneous Acid/Base check_catalyst->homogeneous_catalyst solid_catalyst Solid Acid Catalyst check_catalyst->solid_catalyst switch_catalyst Action: Switch to a Solid Acid Catalyst (e.g., Perfluorosulfonic Acid Resin) homogeneous_catalyst->switch_catalyst switch_catalyst->end_node optimize_conditions Re-evaluate Catalyst Loading and Stirring Efficiency solid_catalyst->optimize_conditions optimize_conditions->end_node

Caption: Troubleshooting workflow for minimizing byproduct formation.

Reaction Pathway and Byproduct Formation

ReactionPathway cyclohexanone Cyclohexanone dimer This compound (Dimer - Desired Product) cyclohexanone->dimer Self-Condensation trimer Trimer dimer->trimer + Cyclohexanone polymer Higher Polymers trimer->polymer + Cyclohexanone

Caption: Reaction pathway showing the formation of the desired dimer and subsequent byproducts.

References

Technical Support Center: Scaling Up the Production of 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Cyclohexylcyclohexanone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and analytical methods to address challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent and industrially viable methods for synthesizing this compound are:

  • Catalytic Hydrogenation of Phenol: This method involves the hydrogenation of phenol over a palladium catalyst. The reaction produces cyclohexanone and cyclohexanol as intermediates, which can further react to form this compound.[1][2]

  • Direct Alkylation of Cyclohexanone: This route involves the alkylation of cyclohexanone with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges in scaling up the production of this compound include:

  • Heat and Mass Transfer: Ensuring uniform temperature and efficient mixing in large reactors is crucial for consistent reaction rates and to avoid the formation of byproducts.

  • Catalyst Handling and Deactivation: In the catalytic hydrogenation route, managing the catalyst, including its activity, potential deactivation, and safe handling, is a significant consideration.

  • By-product Formation and Separation: Both synthesis routes can lead to the formation of various by-products that may be difficult to separate from the desired product due to similar physical properties.

  • Purification of the Final Product: Achieving high purity on a large scale often requires efficient fractional distillation under reduced pressure to avoid product decomposition.[1]

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] These methods can separate the product from starting materials, solvents, and by-products, allowing for accurate quantification. For detailed structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.

Troubleshooting Guides

Synthesis Route 1: Catalytic Hydrogenation of Phenol
Issue Possible Cause Troubleshooting Steps
Low Conversion of Phenol 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or poor gas dispersion. 3. Reaction temperature is too low.1. a) Ensure the phenol feed is free from catalyst poisons like sulfur or halogen compounds.[1] b) Consider catalyst regeneration or replacement. 2. a) Increase hydrogen pressure within safe operational limits. b) Improve agitation to enhance gas-liquid mass transfer. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Low Selectivity towards this compound 1. Over-hydrogenation to cyclohexanol and bicyclohexane. 2. Unfavorable reaction conditions (temperature, pressure).1. a) Optimize catalyst loading and type. b) Reduce reaction time or temperature. 2. Systematically vary temperature and pressure to find the optimal conditions for the formation of the desired product.
Product Contamination with Cyclohexanone and Cyclohexanol Incomplete reaction or equilibrium limitations.The presence of these intermediates is expected.[1] The primary method of separation is fractional distillation during the purification stage.
Synthesis Route 2: Direct Alkylation of Cyclohexanone
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound 1. Incomplete deprotonation of cyclohexanone. 2. Side reactions, such as self-condensation of cyclohexanone (aldol condensation). 3. Inactive alkylating agent.1. a) Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for complete enolate formation. b) Ensure anhydrous reaction conditions as water will quench the enolate. 2. a) Maintain a low reaction temperature to disfavor the aldol reaction. b) Slowly add the alkylating agent to the pre-formed enolate solution. 3. Use a fresh or purified cyclohexyl halide.
Formation of Poly-alkylated By-products Use of excess alkylating agent or a highly reactive enolate.1. Use a stoichiometric amount of the cyclohexyl halide relative to the cyclohexanone. 2. Control the addition rate of the alkylating agent.
Difficult Separation of Product from Starting Material Similar boiling points of cyclohexanone and this compound.Optimize fractional distillation conditions, such as using a column with a higher number of theoretical plates and adjusting the reflux ratio.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Phenol

This protocol is based on the process described in US Patent 3,246,036.[1]

1. Reaction Setup:

  • A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, gas inlet, sampling port, and temperature and pressure controls is required.

  • Charge the reactor with phenol and a palladium-on-carbon (Pd/C) catalyst (e.g., 5% Pd/C). The catalyst loading should be optimized based on reactor geometry and desired reaction rate.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

2. Hydrogenation:

  • Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 20-300 psig).

  • Heat the reactor to the target temperature (e.g., 175-225 °C) while stirring vigorously to ensure good gas-liquid mixing.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC for the consumption of phenol and the formation of cyclohexanone, cyclohexanol, and this compound.

  • The reaction is typically run to a specific conversion of phenol rather than to completion, as the intermediate products are also valuable.[1]

3. Work-up and Purification:

  • After the desired reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The crude product mixture is then subjected to fractional distillation under reduced pressure (e.g., 5-50 mm Hg) to separate the components.[1]

    • Unreacted phenol, cyclohexanone, and cyclohexanol are typically distilled off first.

    • The fraction containing this compound is then collected.

Protocol 2: Direct Alkylation of Cyclohexanone

1. Enolate Formation:

  • In a multi-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the LDA solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of dry cyclohexanone to the LDA solution via the dropping funnel while maintaining the low temperature.

  • Allow the mixture to stir for a period to ensure complete enolate formation.

2. Alkylation:

  • Slowly add one equivalent of cyclohexyl bromide to the enolate solution, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC analysis.

3. Work-up and Purification:

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterCatalytic Hydrogenation of PhenolDirect Alkylation of Cyclohexanone
Starting Materials Phenol, HydrogenCyclohexanone, Cyclohexyl Bromide
Catalyst/Reagent Palladium on Carbon (Pd/C)Lithium Diisopropylamide (LDA)
Solvent Typically neat or a high-boiling inert solventAnhydrous Tetrahydrofuran (THF)
Temperature 175 - 225 °C[1]-78 °C to Room Temperature
Pressure 20 - 300 psig Hydrogen[1]Atmospheric
Typical Yield Variable, depends on desired conversionModerate to Good
Purification Method Fractional Distillation under Vacuum[1]Fractional Distillation under Vacuum

Table 2: Analytical Methods for Purity Assessment

Method Principle Typical Conditions Information Obtained
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[3][4]Column: DB-5 or equivalent capillary column Injector Temp: 250 °C Detector: FID Oven Program: Gradient from 100 °C to 250 °CPurity percentage, detection of volatile impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interactions with a stationary phase.[3][4]Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water gradient Detector: UV (after derivatization with, e.g., 2,4-DNPH)Purity percentage, detection of non-volatile impurities.

Mandatory Visualizations

experimental_workflow_hydrogenation cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification prep1 Charge Reactor with Phenol and Pd/C Catalyst prep2 Seal and Purge Reactor with Nitrogen prep1->prep2 react1 Pressurize with Hydrogen prep2->react1 react2 Heat to 175-225 °C with Stirring react1->react2 react3 Monitor Reaction Progress via GC react2->react3 workup1 Cool Reactor and Vent Hydrogen react3->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Fractional Distillation under Vacuum workup2->workup3 workup4 Collect Pure this compound workup3->workup4

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation of phenol.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Losses issue->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Catalyst/Reagent Activity cause1->sol1b sol2a Optimize Reaction Conditions cause2->sol2a sol2b Control Reagent Stoichiometry cause2->sol2b sol3a Optimize Distillation Parameters cause3->sol3a

Caption: Logical relationship for troubleshooting low product yield in the synthesis of this compound.

References

Stability issues of 2-Cyclohexylcyclohexanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 2-Cyclohexylcyclohexanone under various experimental conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development processes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks observed in chromatogram after treatment with base. Aldol Condensation: Under basic conditions, this compound can undergo self-condensation, leading to the formation of a larger dimeric product. This is a common reaction for ketones with alpha-hydrogens.- Lower Reaction Temperature: If feasible for your experiment, reducing the temperature can significantly slow down the rate of aldol condensation.- Use a Non-nucleophilic Base: If the base is intended only to deprotonate another species, consider a sterically hindered, non-nucleophilic base.- Control Reaction Time: Minimize the exposure time of this compound to basic conditions.
Change in optical rotation or appearance of a diastereomer peak after exposure to acid. Acid-Catalyzed Epimerization: The acidic conditions can facilitate the formation of an enol intermediate. Reprotonation can occur from either face, leading to the inversion of the stereocenter at the alpha-position and the formation of a diastereomer.- Use Anhydrous Conditions: The presence of water can facilitate proton exchange and epimerization.- Employ Milder Acids: If possible, use a weaker or Lewis acid instead of a strong Brønsted acid.- Buffer the System: If the reaction pH allows, using a buffer can help maintain a less acidic environment.
Gradual decrease in the purity of this compound over time in solution. General Degradation: Depending on the solvent and storage conditions, slow degradation can occur via various pathways, potentially accelerated by light or trace impurities.- Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Protect from Light: Use amber vials or store samples in the dark to prevent photochemical degradation.- Solvent Purity: Ensure the use of high-purity, degassed solvents to minimize reactive impurities.
Formation of a ketal or acetal derivative. Reaction with Alcohols under Acidic Conditions: In the presence of an acid catalyst, the carbonyl group of this compound can react with alcohol solvents or reagents to form a ketal.- Use Aprotic Solvents: If the experimental conditions permit, switch to an aprotic solvent.- Protecting Group Strategy: If the reaction with alcohol is unavoidable and undesirable, consider protecting the carbonyl group prior to the critical step.

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound most stable?

Q2: What are the likely degradation products of this compound under basic conditions?

A2: The primary degradation pathway under basic conditions is expected to be an aldol condensation reaction. This would result in the formation of a β-hydroxy ketone dimer, which may further dehydrate to an α,β-unsaturated ketone.

Q3: Can this compound undergo epimerization at the C2 position?

A3: Yes, epimerization at the C2 position is possible under both acidic and basic conditions. Both acid-catalyzed enolization and base-catalyzed enolate formation create a planar intermediate at the C2 carbon, allowing for protonation from either side, which can lead to a mixture of diastereomers.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to quantify the parent compound and detect the formation of any degradation products over time.

Q5: Are there any specific storage recommendations for this compound?

A5: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, storage under an inert atmosphere at low temperatures (e.g., 2-8 °C) is advisable.

Hypothetical Stability Data

The following tables present hypothetical data from a stability study of this compound under stressed acidic and basic conditions.

Table 1: Stability of this compound in Acidic Solution (0.1 M HCl in 1:1 Acetonitrile/Water) at 40°C

Time (hours)Purity of this compound (%)% Formation of Diastereomer% Other Degradants
099.80.00.2
2498.51.00.5
4897.21.81.0
7296.02.51.5
16892.54.53.0

Table 2: Stability of this compound in Basic Solution (0.1 M NaOH in 1:1 Acetonitrile/Water) at 40°C

Time (hours)Purity of this compound (%)% Formation of Aldol Adduct% Other Degradants
099.80.00.2
2497.02.50.5
4894.54.80.7
7292.17.00.9
16885.313.51.2

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic and Basic Conditions

1. Objective: To assess the stability of this compound under forced degradation conditions (acidic and basic).

2. Materials:

  • This compound (high purity)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • 1 M Hydrochloric acid (HCl)
  • 1 M Sodium hydroxide (NaOH)
  • Volumetric flasks, pipettes, and autosampler vials

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • Acidic Stress Sample: In a volumetric flask, mix the stock solution with 0.1 M HCl and acetonitrile/water to achieve a final concentration of 0.1 mg/mL in a 1:1 acetonitrile/water solution containing 0.1 M HCl.
  • Basic Stress Sample: In a volumetric flask, mix the stock solution with 0.1 M NaOH and acetonitrile/water to achieve a final concentration of 0.1 mg/mL in a 1:1 acetonitrile/water solution containing 0.1 M NaOH.
  • Control Sample: Prepare a sample with 0.1 mg/mL of this compound in 1:1 acetonitrile/water without acid or base.

4. Stress Conditions:

  • Incubate the acidic, basic, and control samples in a temperature-controlled chamber at 40°C.
  • Protect all samples from light.

5. Time Points for Analysis:

  • Withdraw aliquots from each sample at 0, 24, 48, 72, and 168 hours.
  • For the basic samples, neutralize the aliquot with an equimolar amount of HCl immediately after withdrawal. For acidic samples, neutralize with NaOH.

6. Analytical Method (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.
  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of degradation products by peak area normalization.

Visualizations

Acid_Catalyzed_Enolization Ketone This compound Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H+ Protonated_Ketone->Ketone - H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ (from α-carbon) Enol->Protonated_Ketone + H+ (to α-carbon) Epimer Epimerized Product Enol->Epimer + H+ (from opposite face)

Caption: Acid-catalyzed enolization and potential epimerization pathway.

Base_Catalyzed_Enolate_Formation Ketone This compound Enolate Enolate Anion Ketone->Enolate + Base (- H+) Enolate->Ketone + H+ Aldol_Adduct Aldol Adduct (Dimer) Enolate->Aldol_Adduct + Ketone Aldol_Adduct->Enolate - Ketone (retro-aldol) Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid_Sample Prepare Acidic Stress Sample Stock->Acid_Sample Base_Sample Prepare Basic Stress Sample Stock->Base_Sample Control_Sample Prepare Control Sample Stock->Control_Sample Incubate Incubate at 40°C (Protected from Light) Acid_Sample->Incubate Base_Sample->Incubate Control_Sample->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Neutralize Neutralize Aliquots Timepoints->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Managing stereoisomer formation in 2-Cyclohexylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing stereoisomer formation during the synthesis of 2-Cyclohexylcyclohexanone. Below, you will find troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to help you navigate the complexities of this stereoselective synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those related to yield and stereoisomer control.

IssuePotential Cause(s)Recommended Solutions
Low Yield of this compound Incomplete Hydrogenation: Insufficient reaction time, temperature, or hydrogen pressure.Optimize reaction conditions by systematically increasing the reaction time, temperature (within the catalyst's stability range), or hydrogen pressure. Monitor the reaction progress using GC or TLC.
Catalyst Deactivation: The catalyst (e.g., Pd/C, Rh/C) may be poisoned by impurities in the starting material or solvent. The catalyst may also have sintered at high temperatures.Ensure the purity of 2-phenylphenol and solvents. If catalyst poisoning is suspected, consider purifying the starting material. Use fresh catalyst for each reaction. Avoid excessively high reaction temperatures.
Poor Catalyst Activity: The chosen catalyst may not be optimal for the substrate.Screen different catalysts. While Palladium on carbon (Pd/C) is common, Rhodium on carbon (Rh/C) or other supported noble metal catalysts might offer better activity for this specific transformation.
Poor Diastereoselectivity (Near 1:1 cis:trans Ratio) Suboptimal Catalyst Choice: The catalyst has a profound impact on the stereochemical outcome. Some catalysts may inherently favor the formation of one isomer, while others are non-selective.The choice of metal is critical. For related substituted phenols, Rhodium catalysts have been shown to favor the formation of trans isomers in some cases. Experiment with different catalysts (e.g., Rh/C, Ru/C) in addition to the more common Pd/C.
Incorrect Solvent System: The polarity and coordinating ability of the solvent can influence the substrate's approach to the catalyst surface, thereby affecting stereoselectivity.Perform solvent screening. Common solvents for hydrogenation include ethanol, methanol, acetic acid, and ethyl acetate. The choice of an acidic or basic solvent can also serve a dual purpose in the reaction.
Reaction Temperature and Pressure: These parameters can alter the energy landscape of the transition states leading to the different diastereomers.Systematically vary the temperature and hydrogen pressure. Milder conditions (lower temperature and pressure) sometimes lead to higher selectivity, though this can be system-dependent.
Difficulty in Separating cis and trans Isomers Similar Physical Properties: The cis and trans diastereomers of this compound have very similar boiling points and polarities, making separation by standard distillation or column chromatography challenging.Fractional Distillation: While difficult, careful fractional distillation using a column with a high number of theoretical plates may achieve partial separation.
Co-elution in Chromatography: Standard silica gel chromatography may not provide sufficient resolution.High-Performance Liquid Chromatography (HPLC): Utilize a high-resolution stationary phase (e.g., C18 for reversed-phase or specialized chiral columns for analytical separation) and optimize the mobile phase.[1]
Gas Chromatography (GC): A long capillary column with a suitable stationary phase (e.g., a mid-polar phase) can often resolve diastereomers for analytical quantification.
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, fractional crystallization can be an effective separation method. This may involve seeding with a pure isomer if available.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key stereoisomers?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 2-phenylphenol.[2] This reaction reduces the phenolic ring to a cyclohexane ring, which can then tautomerize from the enol to the more stable ketone. The process creates two stereocenters, leading to two diastereomers: cis-2-Cyclohexylcyclohexanone and trans-2-Cyclohexylcyclohexanone. The relative orientation of the cyclohexyl group and the hydrogen at the adjacent stereocenter determines whether the isomer is cis or trans.

Q2: What are the primary factors that control the cis:trans isomer ratio?

The diastereoselectivity of the hydrogenation is influenced by several key factors:

  • Catalyst: The choice of the metal (e.g., Pd, Pt, Rh, Ru) and the support (e.g., carbon, alumina) is the most critical factor.[2] The catalyst surface directs the stereochemical outcome of the hydrogen addition.

  • Solvent: The solvent can affect the conformation of the substrate as it approaches the catalyst surface.

  • Temperature and Pressure: These reaction conditions can influence the kinetics and thermodynamics of the hydrogenation process, thereby affecting the isomer ratio.[2]

Q3: How can I accurately determine the cis:trans ratio of my product mixture?

The diastereomeric ratio can be quantified directly by Nuclear Magnetic Resonance (NMR) spectroscopy without needing reference compounds or calibration.[3] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also an excellent technique for separating and quantifying the isomers, provided a column with sufficient resolving power is used. High-Performance Liquid Chromatography (HPLC) can also be employed for this purpose.

Q4: Is it possible to isomerize the undesired cis isomer to the more stable trans isomer?

In some cases, it is possible to isomerize the kinetically formed product to the thermodynamically more stable isomer. For cyclohexanones, the trans isomer, where the bulky cyclohexyl group is in an equatorial position, is generally more stable. This isomerization can sometimes be achieved by treating the mixture with a base or acid, which facilitates enolate or enol formation and subsequent re-protonation. Palladium catalysts can also sometimes catalyze the isomerization of cis to trans isomers.

Quantitative Data Summary

While specific comprehensive studies on the diastereoselectivity of this compound synthesis are not abundant in the public literature, the following table provides representative data from the hydrogenation of a related compound, p-phenylphenol, to illustrate the impact of different catalysts on product distribution. These trends can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Influence of Catalyst on the Hydrogenation of p-Phenylphenol [2]

CatalystSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to p-Cyclohexylphenol (%)
10 wt% Pd/CTHF1403.510092.3
Raney NiEthanol1205.0100Predominantly trans-4-phenylcyclohexanol

Note: This data is for a related reaction and is intended to guide catalyst selection. The selectivity here refers to regioselectivity, but the study notes that Raney Nickel favored the formation of the trans isomer in the hydrogenation of the substituted ring.

Diagrams and Workflows

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.

G Troubleshooting Workflow start Start Synthesis check_yield Analyze Product: Low Yield? start->check_yield check_dr Analyze Product: Poor Diastereoselectivity? check_yield->check_dr No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes optimize_catalyst Screen Different Catalysts (e.g., Rh/C, Ru/C) check_dr->optimize_catalyst Yes separation_issue Difficulty Separating Isomers? check_dr->separation_issue No optimize_conditions Increase Time, Temp, or H2 Pressure incomplete_rxn->optimize_conditions Yes catalyst_issue Catalyst Deactivation/Poisoning? incomplete_rxn->catalyst_issue No end_fail Further Optimization Needed optimize_conditions->end_fail purify_reagents Purify Starting Material Use Fresh Catalyst catalyst_issue->purify_reagents Yes catalyst_issue->end_fail No purify_reagents->end_fail optimize_solvent Screen Different Solvents (e.g., EtOH, AcOH, EtOAc) optimize_catalyst->optimize_solvent optimize_params Vary Temperature and Pressure optimize_solvent->optimize_params optimize_params->end_fail use_hplc_gc Use High-Resolution HPLC or GC separation_issue->use_hplc_gc Yes end_ok Successful Synthesis separation_issue->end_ok No try_crystallization Attempt Fractional Crystallization use_hplc_gc->try_crystallization try_crystallization->end_ok

Caption: A decision-making flowchart for troubleshooting synthesis issues.

Synthesis and Stereoisomer Formation Pathway

This diagram illustrates the general pathway from the starting material to the cis and trans products.

G Stereoisomer Formation Pathway cluster_0 Reaction Conditions catalyst Catalyst (Pd/C, Rh/C, etc.) intermediate Adsorbed Intermediate on Catalyst Surface catalyst->intermediate solvent Solvent solvent->intermediate conditions Temp & Pressure conditions->intermediate start 2-Phenylphenol start->intermediate H2 cis_product cis-2-Cyclohexylcyclohexanone intermediate->cis_product Pathway A trans_product trans-2-Cyclohexylcyclohexanone intermediate->trans_product Pathway B

Caption: The catalytic hydrogenation pathway leading to diastereomers.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-2-Cyclohexylcyclohexanone

This protocol is a general guideline adapted from procedures for the hydrogenation of substituted phenols, with conditions selected to favor the formation of the thermodynamically stable trans isomer.

Materials:

  • 2-Phenylphenol

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 10% Palladium on Carbon (Pd/C)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Hydrogen Gas (high purity)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and a high-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the reactor vessel, add 2-phenylphenol (1 equivalent). Under a flow of inert gas, carefully add the catalyst (typically 1-5 mol% of the metal relative to the substrate).

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid) in a sufficient amount to create a slurry that can be effectively agitated (e.g., 10-20 mL per gram of substrate).

  • Purging: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen) at least three times to remove all oxygen, then purge with hydrogen gas at low pressure three times.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 MPa). Begin agitation and heat the reaction to the target temperature (e.g., 80-140 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This can take several hours.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with inert gas.

  • Workup: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry out. Keep it wet with solvent or water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified.

  • Purification and Analysis: Purify the crude product via high-vacuum distillation or column chromatography. Analyze the product fractions by GC-MS or NMR to determine the yield and the cis:trans diastereomeric ratio.

References

Technical Support Center: Fractional Distillation of 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fractional distillation of 2-Cyclohexylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound to consider for fractional distillation?

A1: The most critical property is its high boiling point and its relationship with pressure. Distilling at atmospheric pressure can lead to thermal decomposition. Therefore, vacuum distillation is strongly recommended.[1]

PropertyValueSource
Molecular FormulaC₁₂H₂₀O[2][3][4]
Molecular Weight180.29 g/mol [2][5]
Boiling Point (at 760 mmHg)264-265 °C[2]
Boiling Point (at 50 mmHg)184-194 °C[1]
Boiling Point (at 10 mmHg)~140 °C[1]
Boiling Point (at 5 mmHg)114-116 °C[1]
AppearanceColorless to pale yellow liquid[2][3]

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: this compound has a high boiling point at atmospheric pressure (264-265 °C).[2] At such high temperatures, the compound is susceptible to thermal decomposition.[1] Applying a vacuum reduces the boiling point to a much lower temperature (e.g., 114-116 °C at 5 mmHg), which prevents degradation and ensures a higher yield of the pure product.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities depend on the synthesis route. If prepared from phenol, the crude product may contain unreacted phenol, cyclohexanol, and cyclohexanone, as well as other high-boiling byproducts.[1] Water can also be present as a contaminant.

Q4: Can this compound form an azeotrope?

Q5: How can I assess the purity of the distilled this compound?

A5: The purity of the collected fractions can be determined using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[7][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No Distillate Collection Insufficient heating.Gradually increase the heating mantle temperature. Ensure good contact between the flask and the mantle. Insulate the distillation column to minimize heat loss.[6]
Leak in the vacuum system.Check all glassware joints for a secure fit. Ensure vacuum grease is properly applied if necessary and that all clamps are secure.
Thermometer bulb placed too high.The top of the thermometer bulb should be level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]
Bumping or Irregular Boiling Absence of boiling chips or stir bar.Always add new boiling chips or a magnetic stir bar to the distilling flask before heating.[6]
Heating too rapidly.Reduce the heating rate to allow for smooth, controlled boiling.[6]
Flooding of the Fractionating Column Excessive heating rate.Decrease the heat input to the distilling flask. The rate of vapor ascent should be slow and steady.[6]
Poor insulation.Inconsistent heating can cause cycles of flooding. Insulate the column with glass wool or aluminum foil for more uniform heating.[6][9]
Gradual Increase in Distillation Temperature (No Sharp Plateau) Inefficient fractionating column.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation.[6]
Distillation rate is too fast.A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.[6] Aim for a collection rate of 1-2 drops per second.
Product is Contaminated with a Lower-Boiling Impurity Premature collection of the main fraction.Discard an initial forerun, which will contain the more volatile impurities. Begin collecting the main fraction only when the temperature has stabilized at the expected boiling point.
Product is Contaminated with Water Incomplete drying of the initial material.Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.[6]
Formation of a water azeotrope.If the distillate is cloudy, water is present.[6] Consider using a Dean-Stark trap to remove water azeotropically before collecting the pure product.[6]
Product is Darkening (Possible Decomposition) Distillation temperature is too high.Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature.

Experimental Protocols

Protocol for Vacuum Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head with thermometer, condenser, receiving flask(s))

  • Heating mantle

  • Vacuum pump with a cold trap

Procedure:

  • Drying the Crude Product: If water is suspected, add a small amount of anhydrous magnesium sulfate to the crude this compound, swirl, and let it stand for 15-20 minutes. Filter the dried liquid into the distilling flask.[6]

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. The distilling flask should not be more than two-thirds full.[6]

    • Add a few boiling chips or a magnetic stir bar to the flask.[6]

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.[6]

    • Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[9]

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

  • Distillation Process:

    • Turn on the condenser cooling water.

    • Begin stirring if using a magnetic stir bar.

    • Slowly apply the vacuum to the desired pressure (e.g., 5-10 mmHg).

    • Begin heating the distillation flask gently.

    • Observe the reflux line as it slowly ascends the fractionating column.[9]

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Fractional_Distillation_Workflow start Start: Crude This compound dry Dry with Anhydrous Magnesium Sulfate start->dry setup Assemble Vacuum Fractional Distillation Apparatus dry->setup vacuum Apply Vacuum (5-50 mmHg) setup->vacuum heat Gently Heat vacuum->heat forerun Collect Forerun (Low-Boiling Impurities) heat->forerun main_fraction Collect Main Fraction at Stable Boiling Point forerun->main_fraction stop Stop Distillation and Cool main_fraction->stop analyze Analyze Purity (GC, HPLC, qNMR) stop->analyze end End: Purified Product analyze->end

Caption: Workflow for the purification of this compound via vacuum fractional distillation.

Troubleshooting_Logic issue issue cause cause solution solution no_distillate No Distillate? heat_issue Insufficient Heat? no_distillate->heat_issue Check increase_heat Increase Heat & Insulate Column heat_issue->increase_heat Yes leak_issue Vacuum Leak? heat_issue->leak_issue No check_seals Check Joints, Clamps & Grease leak_issue->check_seals Yes thermometer_issue Thermometer Placement? leak_issue->thermometer_issue No adjust_thermometer Adjust Bulb to Side-Arm Level thermometer_issue->adjust_thermometer Incorrect

References

Improving catalyst efficiency for 2-Cyclohexylcyclohexanone production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyclohexylcyclohexanone Production

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving catalyst efficiency in the synthesis of this compound. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The main industrial routes involve the catalytic hydrogenation of phenol or the dehydrogenation of cyclohexylcyclohexanol. A common method is the direct hydrogenation of phenol using a palladium-based catalyst, which proceeds through cyclohexanone and cyclohexanol intermediates.[1][2] Alternative methods include passing cyclohexanol vapors over mixed chromite catalysts (zinc, copper, cadmium) or the liquid-phase dehydrogenation of cyclohexylcyclohexanol using a copper chromite catalyst.[1]

Q2: Which catalyst is most effective for the one-step hydrogenation of phenol to this compound?

A2: Palladium (Pd) catalysts, often supported on materials like alumina (Al₂O₃), carbon (C), or magnesium oxide (MgO), are frequently used for phenol hydrogenation.[3] The choice of support can significantly impact catalyst activity and stability. For instance, MgO supports can lead to higher activity and selectivity towards cyclohexanone compared to alumina, which has acidic sites that may contribute to faster deactivation. The addition of a Lewis acid co-catalyst can also dramatically improve selectivity by inhibiting the over-reduction of the ketone product to cyclohexanol.[4]

Q3: What are the typical byproducts in this synthesis, and how can their formation be minimized?

A3: In the hydrogenation of phenol, the primary byproduct is cyclohexanol, resulting from the over-hydrogenation of the intermediate cyclohexanone.[4] Other impurities can include cyclohexene and dicyclohexyl ether.[5] To minimize these, reaction conditions must be carefully controlled. Optimizing hydrogen pressure, temperature, and using a catalyst system with high selectivity (e.g., a dual Pd-Lewis acid catalyst) can suppress the formation of cyclohexanol.[3][4][6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by periodically withdrawing small samples from the reaction mixture and analyzing them using Gas Chromatography (GC) to determine the concentration of reactants, intermediates (cyclohexanone, cyclohexanol), and the final product, this compound.[1] For reactions involving intermediate steps like aldol condensations, Thin-Layer Chromatography (TLC) is a standard method to track the consumption of starting materials.[7]

Troubleshooting Guide

This guide addresses common issues that can lead to poor outcomes in the synthesis of this compound.

Problem 1: Low Yield or Conversion Rate

  • Question: My reaction shows a low conversion of phenol or a low final yield of this compound. What are the potential causes and solutions?

  • Answer: Low conversion or yield can stem from several factors related to catalyst activity, reaction conditions, or reactant purity.

Potential Cause Explanation & Solution
Poor Catalyst Activity The catalyst may be deactivated, poisoned, or improperly prepared. Ensure the catalyst is fresh or properly regenerated. For palladium catalysts, acidic supports like alumina can cause deactivation; consider a more basic support like MgO or adding basic promoters.[8] Check starting materials for poisons like sulfur compounds using GC-MS.[9]
Suboptimal Temperature The reaction temperature is critical. For phenol hydrogenation, temperatures are typically in the range of 150-250°C.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote side reactions and catalyst deactivation.[9]
Incorrect Hydrogen Pressure Hydrogen pressure affects both the reaction rate and selectivity. The reaction order with respect to hydrogen can be positive, meaning low pressure will slow the reaction.[9] However, very high pressure can favor the over-hydrogenation of cyclohexanone to cyclohexanol, reducing the final product yield.[3]
Inefficient Mixing In a liquid-phase reaction, ensure vigorous stirring to maintain proper contact between the reactants, hydrogen gas, and the solid catalyst.
Impure Reactants/Solvent Impurities in the phenol feedstock or solvent can act as catalyst poisons. Use high-purity, anhydrous reagents and solvents to avoid quenching reactive intermediates or deactivating the catalyst.[10]

Problem 2: Poor Selectivity (High Levels of Byproducts)

  • Question: I am achieving high conversion of phenol, but the main product is cyclohexanol, not this compound. How can I improve selectivity?

  • Answer: Poor selectivity towards the desired ketone is a common issue, primarily caused by over-hydrogenation.

Potential Cause Explanation & Solution
Over-hydrogenation The intermediate cyclohexanone is being further reduced to cyclohexanol. This is a significant issue in direct phenol hydrogenation.[4]
Solution 1: Use a Co-catalyst The addition of a Lewis acid (e.g., AlCl₃) can form a complex with the ketone's carbonyl group, protecting it from further reduction and dramatically increasing selectivity for cyclohexanone.[4]
Solution 2: Optimize H₂ Concentration Reducing the molar ratio of hydrogen to phenol can disfavor the second hydrogenation step. Using a diluent gas can help control the hydrogen concentration.[6]
Solution 3: Catalyst Choice Some catalysts inherently offer better selectivity. A bifunctional Pd/C-Heteropoly acid catalyst system has been shown to achieve high selectivity (93.6%) for cyclohexanone by suppressing its further hydrogenation.[3]

Problem 3: Catalyst Deactivation Over Time

  • Question: My catalyst's performance is degrading with each reuse. What is causing this and can it be prevented or reversed?

  • Answer: Catalyst deactivation is often due to coking (carbon deposition) or poisoning from impurities.

Potential Cause Explanation & Solution
Coking At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites. This is common in gas-phase reactions.[3]
Solution: Regeneration Deactivated catalysts can often be regenerated. A common procedure involves controlled oxidation (calcination) in air at an elevated temperature (e.g., 400-500°C) to burn off carbon deposits, followed by re-reduction in a hydrogen stream.
Poisoning Impurities in the feed (e.g., sulfur, nitrogen compounds) can irreversibly bind to active metal sites.
Solution: Feed Purification Purify the phenol feedstock to remove potential poisons before it enters the reactor.
Support Instability Acidic supports like alumina can contribute to deactivation. Using a more stable or basic support (e.g., MgO, carbon) or adding basic promoters can improve catalyst longevity.[8]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data for relevant catalytic systems in phenol hydrogenation, a key step in this compound synthesis.

Table 1: Performance of Various Supported Palladium Catalysts in Liquid-Phase Phenol Hydrogenation

Catalyst (0.5 wt% Pd)SupportPhenol Conversion (%)Cyclohexanone Selectivity (%)Reaction ConditionsReference
Pd/SiO₂Silica71.690.8135°C, 1 MPa H₂, 3.5 h[11]
Pd/MgOMagnesium OxideLowHigh-[11]
Pd/Al₂O₃AluminaHighLow-[11]
Pd/ZSM-5ZeoliteLowLow-[11]

Table 2: Effect of Co-catalyst and Conditions on Phenol Hydrogenation

Catalyst SystemPhenol Conversion (%)Cyclohexanone Selectivity (%)Temperature (°C)H₂ Pressure (MPa)Time (h)Reference
Pd/C - Heteropoly Acid10093.6801.03[3]
Pd/C - AlCl₃>99.9>99.9501.07
Pd/Al₂O₃ (Ba-modified)100802203.5-[3]
Pd/Mg/Al Hydrotalcite40951600.45-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenol Hydrogenation

This protocol is based on the method described for producing this compound from phenol using a palladium catalyst.[1]

Materials:

  • Phenol

  • Palladium catalyst (e.g., 1 wt% Pd on a suitable support)

  • Hydrogen (H₂) gas

  • Inert solvent (optional, e.g., cyclohexane)

  • Sodium carbonate (optional, as promoter)

  • Absorbent charcoal (for decolorizing)

  • Anhydrous sodium sulfate (for drying)

  • Solvents for extraction (e.g., diethyl ether)

Equipment:

  • High-pressure autoclave reactor with mechanical stirring and temperature/pressure controls

  • Gas inlet and outlet

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Catalyst Activation (Pre-reduction): If required, activate the palladium catalyst by heating it under a flow of hydrogen at a specified temperature (e.g., 300-400°C) for several hours to ensure the palladium is in its active metallic state.

  • Reaction Setup: Charge the autoclave with phenol and the palladium catalyst. The catalyst loading can range from 0.1 to 10 parts per thousand parts of phenol by weight.[1] If used, add the promoter (e.g., sodium carbonate).

  • Reaction Conditions: Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen. Heat the mixture to the reaction temperature, typically between 175-225°C.[1] Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[3]

  • Reaction Execution: Begin vigorous stirring to ensure the catalyst is suspended and to facilitate gas-liquid mass transfer. Maintain the temperature and pressure for a sufficient duration to achieve the desired conversion. The reaction progresses from phenol to cyclohexanone/cyclohexanol, and then to this compound.[1] Monitor the reaction's progress by analyzing samples via GC if the setup allows.

  • Work-up and Product Isolation: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a solvent and stored for regeneration and reuse.

  • Separation of Products: Transfer the filtrate to a distillation apparatus. First, remove the lower-boiling products (cyclohexanone and cyclohexanol) by distillation.[1]

  • Final Purification: The remaining residue, which is rich in this compound, is then purified by fractional distillation under reduced pressure (e.g., 5-50 mm Hg) to avoid thermal decomposition.[1] The product typically distills at 114-116°C at 5 mm Hg.[1]

  • Decolorization (Optional): If a colorless product is desired, the purified liquid can be stirred with activated charcoal for about 30 minutes at room temperature, followed by filtration.[1]

Visualizations

Reaction Pathway

ReactionPathway Phenol Phenol Cyclohexenone Cyclohexenone (Intermediate) Phenol->Cyclohexenone +H₂ (Pd cat.) Cyclohexanone Cyclohexanone (Intermediate) Cyclohexenone->Cyclohexanone +H₂ Cyclohexanol Cyclohexanol (Byproduct) Cyclohexanone->Cyclohexanol +H₂ (Over-hydrogenation) Product This compound Cyclohexanone->Product + Cyclohexene/Cyclohexanol - H₂O

Caption: Simplified reaction pathway for the synthesis of this compound from phenol.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Catalyst (H₂ Reduction) B Charge Reactor (Phenol + Catalyst) A->B C Purge with N₂, Pressurize with H₂ B->C D Heat & Stir (175-225°C) C->D E Monitor Conversion (GC Analysis) D->E F Cool & Vent E->F Reaction Complete G Filter to Remove Catalyst F->G G->A Regenerate Catalyst H Distill Low-Boiling (Cyclohexanone/ol) G->H I Vacuum Distill Product H->I

Caption: General experimental workflow for catalytic hydrogenation of phenol.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield or Conversion Q1 Is Catalyst Fresh & Activated? Start->Q1 A1_No Action: Regenerate or Replace Catalyst Q1->A1_No No Q2 Are Reaction Conditions Optimal (T, P)? Q1->Q2 Yes A1_No->Q2 A2_No Action: Adjust Temp/Pressure per Protocol Q2->A2_No No Q3 Are Reactants & Solvent High Purity? Q2->Q3 Yes A2_No->Q3 A3_No Action: Purify Reactants & Use Anhydrous Solvent Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

Validating the Structure of 2-Cyclohexylcyclohexanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Cyclohexylcyclohexanone against related ketones, offering a robust methodology for structural validation. The presented experimental data, summarized in clear tabular formats, alongside detailed analytical protocols, is intended to support researchers in the unambiguous identification of this compound.

Spectroscopic Validation Workflow

The structural elucidation of an unknown sample suspected to be this compound relies on a multi-technique spectroscopic approach. The logical workflow for this process is outlined below. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Spectroscopic_Validation_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Structural Validation Sample Unknown Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify C=O Stretch IR->IR_Data NMR_Data Determine Chemical Shifts and Signal Multiplicities NMR->NMR_Data MS_Data Analyze Molecular Ion and Fragmentation Pattern MS->MS_Data Validation Structure Confirmed as This compound IR_Data->Validation NMR_Data->Validation MS_Data->Validation

Caption: Workflow for the spectroscopic validation of this compound.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and two common alternative ketones: cyclohexanone and dicyclohexyl ketone.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Interpretation
This compound ~1710C=O stretch of a saturated six-membered ring ketone.
Cyclohexanone~1715Characteristic C=O stretch for a simple cyclohexanone. [cite: ]
Dicyclohexyl Ketone1680 - 1750C=O stretch, typical for a dialkyl ketone.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 1.0 - 2.5MultipletsProtons on both cyclohexyl rings.
Cyclohexanone~2.35, 1.55-2.07MultipletsProtons alpha and beta/gamma to the carbonyl group.
Dicyclohexyl Ketone2.20 - 2.50, 1.10 - 1.90MultipletsProtons alpha to the carbonyl and other ring protons.

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

CompoundCarbonyl Carbon (C=O) δ ppmOther Key Signals δ ppm
This compound ~212Multiple signals in the aliphatic region (25-50 ppm).
Cyclohexanone~212~42 (α-CH₂), ~27 (β-CH₂), ~25 (γ-CH₂).
Dicyclohexyl Ketone~215Signals for α, β, and γ carbons of the cyclohexyl rings.

Table 4: Mass Spectrometry (EI) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Abundance)
This compound 18098, 83, 67, 55, 41
Cyclohexanone9855 (base peak), 69, 42
Dicyclohexyl Ketone194111, 83, 55

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrument Parameters :

    • Spectrometer : PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16.

  • Data Acquisition : A background spectrum of the empty sample compartment is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Parameters :

    • Spectrometer : Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR :

      • Pulse Program : zg30

      • Spectral Width : 16 ppm

      • Acquisition Time : 4 seconds

      • Relaxation Delay : 1 second

    • ¹³C NMR :

      • Pulse Program : zgpg30 (proton-decoupled)

      • Spectral Width : 240 ppm

      • Acquisition Time : 1 second

      • Relaxation Delay : 2 seconds

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer.

  • GC-MS Parameters :

    • GC : Agilent 7890B GC system or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature : 250°C.

    • Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS : Agilent 5977A MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-500.

    • Source Temperature : 230°C.

  • Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. This data is then compared with spectral libraries and the expected fragmentation of the proposed structure.

A Comparative Analysis of 2-Cyclohexylcyclohexanone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic chemistry and drug development, a subtle change in molecular structure can lead to significant differences in chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive comparative analysis of 2-Cyclohexylcyclohexanone and its positional isomers, 3-Cyclohexylcyclohexanone and 4-Cyclohexylcyclohexanone, as well as the corresponding stereoisomers. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to distinguish and effectively utilize these compounds in their work. The importance of understanding the nuances between isomers is paramount, as different isomeric forms can exhibit varied pharmacological and toxicological profiles.[1][2]

Synthesis of Cyclohexylcyclohexanone Isomers

The synthesis of cyclohexylcyclohexanone isomers can be achieved through various methods, with the choice of route often depending on the desired positional isomer. A common approach for the synthesis of this compound involves the self-condensation of cyclohexanone followed by reduction.[3] For the synthesis of all three positional isomers, the catalytic hydrogenation of the corresponding phenylphenols presents a viable pathway.

Table 1: Comparative Overview of Synthetic Routes

IsomerSynthetic RouteKey ReagentsTypical YieldReference
This compound Self-condensation of cyclohexanone and subsequent reductionCyclohexanone, Base (e.g., NaOH), H₂, Catalyst (e.g., Pd/C)Moderate to High[3]
This compound Direct alkylation of cyclohexanoneCyclohexanone, Cyclohexyl bromide, Base (e.g., NaH)Variable[4]
2-, 3-, and 4-Cyclohexylcyclohexanone Catalytic hydrogenation of corresponding phenylphenols2-, 3-, or 4-Phenylphenol, H₂, Catalyst (e.g., Pd/C)High[5]
Experimental Protocol: Synthesis of 4-Cyclohexylcyclohexanone via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of 4-Cyclohexylcyclohexanone from 4-phenylphenol.

Objective: To synthesize 4-Cyclohexylcyclohexanone by catalytic hydrogenation of 4-phenylphenol.

Materials:

  • 4-Phenylphenol

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, dissolve a known amount of 4-phenylphenol in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.5 MPa).[5]

  • Heat the reaction mixture to the target temperature (e.g., 413 K) with constant stirring.[5]

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully release the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate, containing the product, is then subjected to oxidation to convert the intermediate cyclohexylcyclohexanol to cyclohexylcyclohexanone. A suitable oxidizing agent like chromic acid or a milder, more modern reagent can be used.

  • The crude product is then purified, for example, by distillation under reduced pressure or column chromatography, to yield pure 4-Cyclohexylcyclohexanone.

Diagram of the General Synthetic Workflow:

G General Synthesis of Cyclohexylcyclohexanone Isomers cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product Phenylphenol Isomer Phenylphenol Isomer Catalytic Hydrogenation Catalytic Hydrogenation Phenylphenol Isomer->Catalytic Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Catalytic Hydrogenation Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Catalytic Hydrogenation Cyclohexylcyclohexanol Isomer Cyclohexylcyclohexanol Isomer Catalytic Hydrogenation->Cyclohexylcyclohexanol Isomer Oxidation Reaction Oxidation Reaction Cyclohexylcyclohexanol Isomer->Oxidation Reaction Cyclohexylcyclohexanone Isomer Cyclohexylcyclohexanone Isomer Oxidation Reaction->Cyclohexylcyclohexanone Isomer

Caption: General workflow for the synthesis of cyclohexylcyclohexanone isomers.

Comparative Physicochemical and Spectroscopic Properties

The position of the cyclohexyl group on the cyclohexanone ring influences the physicochemical properties and spectroscopic signatures of the isomers. While experimental data for 3- and 4-Cyclohexylcyclohexanone is limited, predictions can be made based on established principles.

Table 2: Physicochemical Properties of Cyclohexylcyclohexanone Isomers

PropertyThis compound3-Cyclohexylcyclohexanone (Predicted)4-Cyclohexylcyclohexanone
Molecular Formula C₁₂H₂₀O[6]C₁₂H₂₀OC₁₂H₂₀O[7]
Molecular Weight ( g/mol ) 180.29[6]180.29180.29[7]
Appearance Colorless to pale yellow liquid[4][8]Colorless liquidColorless liquid
Boiling Point (°C) 275-277Similar to 2-isomerNot available
Flash Point (°C) 121 (closed cup)[9]Similar to 2-isomerNot available
CAS Number 90-42-6[6]Not available92-68-2[7]

Table 3: Comparative Spectroscopic Data of Cyclohexylcyclohexanone Isomers

Spectroscopic TechniqueThis compound3-Cyclohexylcyclohexanone (Predicted)4-Cyclohexylcyclohexanone (Predicted)
¹H NMR (CDCl₃, ppm) Complex multiplets in the range of 1.0-2.5 ppm.Similar complexity to the 2-isomer, but with different chemical shifts for protons adjacent to the carbonyl and the cyclohexyl group.More symmetrical spectrum expected due to the substitution at the 4-position.
¹³C NMR (CDCl₃, ppm) Carbonyl carbon (C=O) signal around 212 ppm.[10]Carbonyl carbon signal around 211 ppm.[10]Carbonyl carbon signal around 211 ppm.[10]
IR (liquid film, cm⁻¹) Strong C=O stretch around 1715 cm⁻¹.[10]Strong C=O stretch around 1715 cm⁻¹.[10]Strong C=O stretch around 1715 cm⁻¹.[10]
Mass Spec. (m/z) M⁺ at 180. Key fragments at 98, 55, 41.[6]M⁺ at 180. Fragmentation pattern will differ from the 2-isomer due to the different position of the cyclohexyl group.M⁺ at 180. Fragmentation pattern will likely differ from both 2- and 3-isomers.
Experimental Protocol: Spectroscopic Analysis

Objective: To characterize and differentiate the isomers of cyclohexylcyclohexanone using spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be performed to obtain a good signal-to-noise ratio for the carbonyl carbon.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the isomer in a volatile organic solvent (e.g., dichloromethane).[11]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5).

    • Oven Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Range: m/z 40-400.

Performance and Applications in a Research Context

This compound is utilized as a chemical intermediate, a solvent, and in the fragrance industry.[4] While specific applications for the 3- and 4-isomers are not well-documented, their structural differences suggest they could have distinct properties and potential uses. In drug discovery, the spatial arrangement of functional groups is critical for molecular recognition and biological activity.[12][13] The different positioning of the bulky cyclohexyl group in the three isomers could lead to significant variations in their binding affinity and selectivity towards biological targets such as enzymes and receptors. Therefore, a thorough evaluation of each isomer is essential when exploring their potential as scaffolds or intermediates in medicinal chemistry.

Stereoisomerism: A Deeper Dive into Cis/Trans Isomers

For 2- and 3-Cyclohexylcyclohexanone, the cyclohexyl group and the hydrogen atom on the same chiral carbon can be on the same side (cis) or opposite sides (trans) of the cyclohexanone ring. These stereoisomers, being diastereomers, will have different physical properties and can exhibit different biological activities. The cis and trans isomers can often be separated by techniques like chromatography.

Diagram of Cis/Trans Isomerism in this compound:

G Cis/Trans Isomers of this compound cluster_cis cis-2-Cyclohexylcyclohexanone cluster_trans trans-2-Cyclohexylcyclohexanone cis_node Cyclohexyl group and adjacent hydrogen on the same side of the ring. trans_node Cyclohexyl group and adjacent hydrogen on opposite sides of the ring. Isomers Isomers Isomers->cis_node Diastereomers with different properties Isomers->trans_node Diastereomers with different properties

Caption: Relationship between cis and trans isomers of this compound.

Conclusion

This guide provides a comparative framework for understanding the key differences between this compound and its positional and stereoisomers. While comprehensive experimental data for all isomers is not yet available, the provided information on synthesis, physicochemical properties, and spectroscopic analysis highlights the importance of individual characterization. For researchers in drug development and other scientific fields, recognizing and isolating the specific isomer of interest is a critical step towards achieving reproducible and meaningful results. The potential for varied biological activity among these isomers underscores the necessity for further investigation into their unique properties and applications.

References

A Comparative Analysis of 2-Cyclohexylcyclohexanone and Structurally Related Ketones Utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyclohexylcyclohexanone and its structural analogs: cyclohexanone, 2-methylcyclohexanone, and 2-propylcyclohexanone. This analysis is crucial for the structural elucidation and purity assessment of these important chemical entities in research and drug development.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of substituted cyclohexanones provide valuable information regarding the chemical environment of protons within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the substitution pattern and conformational dynamics of the cyclohexyl ring. Below is a comparative summary of the available ¹H NMR data for the target compound and its alternatives.

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound Data not available in a detailed, assigned format in the searched literature.
Cyclohexanone α-protons~2.3 - 2.5t
β, γ-protons~1.7 - 1.9m
2-Methylcyclohexanone -CH(CH₃)-Data not fully assigned
-CH₂- (ring)Data not fully assigned
-CH₃~1.0d
2-Propylcyclohexanone α-protonData not fully assigned
-CH₂- (ring & propyl)Data not fully assigned
-CH₃~0.9t

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering clear insights into the molecular structure.

CompoundCarbonChemical Shift (ppm)
This compound C=OData not available
Other carbonsData not available
Cyclohexanone [1]C=O~212
α-CH₂~42
β-CH₂~27
γ-CH₂~25
2-Methylcyclohexanone [2]C=O~214
-CH(CH₃)-~46
α-CH₂~41
Other -CH₂-~35, ~28, ~25
-CH₃~15
2-Propylcyclohexanone [3]C=O~214
α-CH~50
Other carbonsData not fully assigned

Note: A complete, assigned ¹³C NMR dataset for this compound was not found in the available literature. The provided data for the alternatives are approximate and serve as a reference.

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid ketone samples, based on standard laboratory practices.

Sample Preparation:

  • Approximately 10-20 mg of the liquid ketone sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Acquisition Time: 3.4 s

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

  • Acquisition Time: 1.2 s

Structure-Spectra Relationship of this compound

The following diagram illustrates the logical relationship between the structure of this compound and the expected types of signals in its ¹H and ¹³C NMR spectra.

G cluster_structure This compound Structure cluster_1H_NMR Expected ¹H NMR Signals cluster_13C_NMR Expected ¹³C NMR Signals struct O // C1--C2--C1' /  /  C6  C3--C2' |   |   | C5--C4--C3'  /  / C6'--C5'--C4' H_alpha α-Proton (on C2) struct->H_alpha deshielded H_alpha_prime α'-Protons (on C6) struct->H_alpha_prime deshielded H_cyclohexyl Cyclohexyl Protons (on C1' to C6') struct->H_cyclohexyl complex multiplets H_ring Other Ring Protons (on C3, C4, C5) struct->H_ring complex multiplets C_carbonyl Carbonyl Carbon (C1) struct->C_carbonyl downfield shift (~210 ppm) C_alpha α-Carbon (C2) struct->C_alpha deshielded C_alpha_prime α'-Carbon (C6) struct->C_alpha_prime deshielded C_cyclohexyl Cyclohexyl Carbons (C1' to C6') struct->C_cyclohexyl upfield shifts C_ring Other Ring Carbons (C3, C4, C5) struct->C_ring upfield shifts

Caption: Predicted NMR signal relationships for this compound.

Conclusion

References

A Comparative Analysis of the Reactivity of 2-Cyclohexylcyclohexanone and Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the reactivity of cyclic ketones is a cornerstone of molecular construction. The subtle interplay of steric and electronic effects within these cyclic systems dictates their behavior in a wide array of chemical transformations. This guide provides a detailed comparison of the reactivity of 2-Cyclohexylcyclohexanone with other representative cyclic ketones, supported by experimental data and detailed protocols. Understanding these differences is paramount for designing efficient synthetic routes and predicting reaction outcomes.

The introduction of a bulky cyclohexyl group at the C-2 position of the cyclohexanone ring profoundly influences its reactivity compared to unsubstituted cyclohexanone and other cyclic ketones such as cyclopentanone and cycloheptanone. The primary factors governing this reactivity are steric hindrance, which affects the accessibility of the carbonyl carbon and the adjacent α-protons, and the conformational rigidity of the substituted ring system.

Enolate Formation: A Tale of Two Protons

The formation of enolates from unsymmetrical ketones is a critical step in many carbon-carbon bond-forming reactions. In the case of 2-substituted cyclohexanones, the regioselectivity of deprotonation is dictated by the reaction conditions, leading to either the kinetic or the thermodynamic enolate.

The bulky cyclohexyl group in this compound creates significant steric hindrance around the C-2 proton. Consequently, deprotonation with a sterically demanding, strong base at low temperatures will overwhelmingly favor the removal of the less hindered C-6 proton, leading to the formation of the kinetic enolate . Conversely, under thermodynamic control (weaker base, higher temperatures), the more stable, more substituted thermodynamic enolate at C-2 would be favored, although its formation will be significantly slower due to the steric bulk.[1][2]

This selectivity is a powerful tool in synthesis. For instance, in alkylation reactions, the choice of base and reaction conditions can direct the alkylating agent to either the C-2 or C-6 position, a level of control not available with symmetrical ketones like cyclohexanone.[3]

Comparative Data on Enolate Formation
KetoneConditionMajor ProductReference
2-MethylcyclohexanoneLDA, THF, -78°C (Kinetic)C-6 Deprotonation (Less substituted enolate)[3]
2-MethylcyclohexanoneNaOEt, EtOH, 25°C (Thermodynamic)C-2 Deprotonation (More substituted enolate)[3]
This compound (Predicted)LDA, THF, -78°C (Kinetic)C-6 Deprotonation (Less substituted enolate)-
This compound (Predicted)NaOEt, EtOH, 25°C (Thermodynamic)C-2 Deprotonation (More substituted enolate, slower formation)-

LDA = Lithium diisopropylamide, THF = Tetrahydrofuran, NaOEt = Sodium ethoxide, EtOH = Ethanol

Nucleophilic Addition to the Carbonyl Group

The steric hindrance imparted by the 2-cyclohexyl group also plays a crucial role in nucleophilic addition reactions to the carbonyl carbon. The approach of a nucleophile is subject to steric shielding from the bulky substituent.

In the case of hydride reduction, for example, the trajectory of the hydride ion's approach will determine the stereochemical outcome of the resulting alcohol. For 2-substituted cyclohexanones, the incoming nucleophile generally prefers to attack from the face opposite to the substituent to minimize steric interactions.[4][5]

For this compound, a small reducing agent like sodium borohydride would likely favor axial attack, leading to the equatorial alcohol, to avoid the bulky cyclohexyl group. However, with a bulkier reducing agent like L-Selectride, the equatorial attack might become more competitive, leading to a different diastereomeric ratio of the resulting 2-cyclohexylcyclohexanol.[4]

The reactivity of the carbonyl group is also influenced by ring strain. Cyclohexanone is generally more reactive towards nucleophilic addition than cyclopentanone or cycloheptanone because the change in hybridization from sp² (in the ketone) to sp³ (in the tetrahedral intermediate) is more favorable in a six-membered ring, relieving torsional strain.[6] However, the steric hindrance in this compound will likely decrease its overall reaction rate for nucleophilic addition compared to unsubstituted cyclohexanone.

Comparative Data on Hydride Reduction

The following table presents data for the reduction of 2-methylcyclohexanone, which illustrates the influence of the reducing agent's steric bulk on the diastereoselectivity of the product. A similar trend would be expected for this compound.

KetoneReducing AgentMajor ProductDiastereomeric Ratio (trans:cis)Reference
2-MethylcyclohexanoneNaBH₄trans-2-Methylcyclohexanol76:24[4]
2-MethylcyclohexanoneL-Selectride®cis-2-Methylcyclohexanol5:95[4]

trans and cis refer to the relative stereochemistry of the methyl and hydroxyl groups.

Aldol Condensation

Aldol condensation is a powerful tool for forming carbon-carbon bonds. For cyclic ketones, this reaction can proceed intermolecularly or intramolecularly. The reactivity in aldol condensations is dependent on the ease of enolate formation and the electrophilicity of the carbonyl group.

Due to the steric hindrance around the C-2 position, the self-condensation of this compound would be significantly slower than that of cyclohexanone. The enolate, preferentially formed at C-6, would be less sterically hindered to act as a nucleophile. However, the carbonyl group of another molecule of this compound would be a sterically hindered electrophile.

In crossed aldol condensations with a non-enolizable aldehyde, this compound would likely react via its kinetic enolate at C-6. The overall reaction rate would still be expected to be lower than that of cyclohexanone due to the steric bulk influencing the approach to the aldehyde.[7][8]

Experimental Protocols

General Protocol for Kinetic vs. Thermodynamic Enolate Formation and Trapping

Materials:

  • 2-Substituted cyclohexanone (e.g., 2-methylcyclohexanone as a model)

  • Anhydrous tetrahydrofuran (THF)

  • Base: Lithium diisopropylamide (LDA) for kinetic control; Sodium ethoxide (NaOEt) for thermodynamic control

  • Trapping agent (e.g., trimethylsilyl chloride, TMSCl)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Kinetic Protocol:

  • A solution of the 2-substituted cyclohexanone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF is added dropwise to the ketone solution with stirring.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[2]

  • The trapping agent (e.g., TMSCl) is then added to the solution to form the corresponding silyl enol ether.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The product distribution is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Thermodynamic Protocol:

  • The 2-substituted cyclohexanone is dissolved in a solution of sodium ethoxide in ethanol.

  • The mixture is stirred at room temperature or gently heated to allow the system to reach equilibrium.[2]

  • The trapping agent is added, and the reaction is worked up in a similar manner to the kinetic protocol.

  • The product distribution is analyzed to determine the ratio of the thermodynamic to kinetic silyl enol ethers.

General Protocol for Comparative Reduction of Cyclic Ketones

Materials:

  • Cyclic ketone (e.g., cyclohexanone, this compound)

  • Reducing agent: Sodium borohydride (NaBH₄) or L-Selectride®

  • Solvent (e.g., methanol for NaBH₄, THF for L-Selectride®)

  • Ice bath

Procedure:

  • The cyclic ketone is dissolved in the appropriate solvent and cooled to 0 °C in an ice bath.[4]

  • The reducing agent is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The diastereomeric ratio of the resulting alcohol is determined by GC or NMR analysis.

Visualizing Reactivity Concepts

Enolate_Formation cluster_ketone This compound cluster_conditions Reaction Conditions cluster_products Enolate Products ketone This compound kinetic Kinetic Control (LDA, -78°C) ketone->kinetic Deprotonation at C-6 (Less Hindered) thermodynamic Thermodynamic Control (NaOEt, 25°C) ketone->thermodynamic Deprotonation at C-2 (More Hindered) kinetic_enolate Kinetic Enolate (Less Substituted) kinetic->kinetic_enolate Favored Product thermodynamic_enolate Thermodynamic Enolate (More Substituted) thermodynamic->thermodynamic_enolate Favored Product Nucleophilic_Addition cluster_attack Modes of Attack cluster_products Alcohol Products ketone This compound Carbonyl axial Axial Attack ketone->axial Less Hindered Face equatorial Equatorial Attack ketone->equatorial More Hindered Face nucleophile Nucleophile (e.g., H-) nucleophile->ketone equatorial_alcohol Equatorial Alcohol axial->equatorial_alcohol axial_alcohol Axial Alcohol equatorial->axial_alcohol

References

Genotoxicity Assessment of 2-Cyclohexylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the genotoxic potential of 2-Cyclohexylcyclohexanone, a fragrance ingredient with a woody, camphor-like scent. As direct genotoxicity data for this compound is limited, this evaluation relies on a weight-of-evidence approach, incorporating data from structurally similar "read-across" compounds: 2-tert-butylcyclohexanone and 2-sec-butylcyclohexanone. To provide a broader context for safety assessment, this guide also compares the genotoxic profile of these compounds with cyclohexanone and other fragrance ingredients possessing similar scent characteristics.

Executive Summary

Based on the available data from analogue compounds, this compound is not expected to be genotoxic.[1] Read-across data from 2-tert-butylcyclohexanone and 2-sec-butylcyclohexanone, which have been tested in a battery of standard genotoxicity assays, show no evidence of mutagenic or clastogenic activity.

In contrast, the structurally related but simpler molecule, cyclohexanone, has produced a positive result in an in vivo micronucleus assay, suggesting it may induce chromosomal damage in the bone marrow of mice. This highlights the importance of subtle molecular differences in determining genotoxic potential.

This guide presents the available data in a comparative format, details the experimental methodologies for the key genotoxicity assays, and provides visualizations of the experimental workflows to aid in the understanding and interpretation of the findings.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for this compound (via its analogues), cyclohexanone, and selected alternative fragrance ingredients. The data for the analogue compounds are primarily qualitative, as detailed quantitative results from the original study reports were not publicly available.

Table 1: Genotoxicity Profile of this compound and its Analogues

CompoundAmes Test (OECD 471)In Vitro Micronucleus Test (OECD 487)In Vitro Chromosomal Aberration Test (OECD 473)In Vivo Micronucleus Test (OECD 474)
This compound No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
2-tert-Butylcyclohexanone (Read-across for this compound) Negative in S. typhimurium and E. coli up to 5000 µ g/plate [2]Negative in human peripheral blood lymphocytes up to 1543 µg/mL[3][4]No Data AvailableNo Data Available
2-sec-Butylcyclohexanone (Read-across for this compound) Negative in S. typhimurium up to 5000 µ g/plate [5]Negative[5]No Data AvailableNo Data Available

Table 2: Genotoxicity Profile of Cyclohexanone and Alternative Fragrance Ingredients

CompoundAmes Test (OECD 471)In Vitro Micronucleus Test (OECD 487)In Vitro Chromosomal Aberration Test (OECD 473)In Vivo Micronucleus Test (OECD 474)
Cyclohexanone No Data AvailableNo Data AvailableNo Data AvailablePositive in mouse bone marrow[6]
Camphor NegativeNo Data AvailableNo Data AvailableNegative in peripheral blood
Woody Ketone No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Experimental Protocols

The genotoxicity of the evaluated compounds was assessed using standardized assays, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.

  • Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a state where they can synthesize the amino acid, suggesting the test substance caused a mutation.

  • Methodology:

    • Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA, are used to detect different types of mutations.

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), usually derived from rat liver, to mimic the metabolic processes that occur in mammals.

    • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance using either the plate incorporation or pre-incubation method.

    • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the solvent control, and/or a reproducible and significant increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay identifies substances that cause damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage (clastogenicity) or interfered with the cell division process (aneugenicity).

  • Methodology:

    • Cell Lines: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes, can be used.

    • Treatment: Cells are exposed to the test substance at several concentrations, both with and without metabolic activation (S9). To identify cells that have completed division, a cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily scored.

    • Harvest and Analysis: After treatment, cells are harvested, stained, and the frequency of micronucleated cells is determined by microscopic examination.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test evaluates the genotoxic potential of a substance in a living organism.

  • Principle: The assay assesses chromosome damage in the bone marrow of rodents by measuring the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). As erythroblasts mature into erythrocytes, the main nucleus is expelled. Any micronuclei formed due to chromosomal damage during the last cell division are retained in the cytoplasm of the anucleated erythrocyte.

  • Methodology:

    • Animal Model: Typically, mice or rats are used.

    • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

    • Sample Collection: At appropriate time points after treatment, bone marrow is collected from the femur.

    • Analysis: The bone marrow cells are smeared on slides, stained, and the frequency of micronucleated polychromatic erythrocytes is scored under a microscope.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key genotoxicity assays described above.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis BacterialStrains Select Bacterial Strains (e.g., S. typhimurium, E. coli) Plate_S9 Plate Incorporation / Pre-incubation (+S9) BacterialStrains->Plate_S9 Plate_noS9 Plate Incorporation / Pre-incubation (-S9) BacterialStrains->Plate_noS9 TestSubstance Prepare Test Substance (various concentrations) TestSubstance->Plate_S9 TestSubstance->Plate_noS9 S9Mix Prepare S9 Mix (for metabolic activation) S9Mix->Plate_S9 Incubate Incubate plates (e.g., 37°C for 48-72h) Plate_S9->Incubate Plate_noS9->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies Compare Compare to Control CountColonies->Compare Result Determine Mutagenicity Compare->Result

Ames Test Experimental Workflow

InVitro_Micronucleus_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_cytoB Cytokinesis Block cluster_harvest Harvest & Staining cluster_analysis Analysis CellCulture Culture Mammalian Cells (e.g., CHO, Lymphocytes) Treat_S9 Treat Cells with Substance (+S9) CellCulture->Treat_S9 Treat_noS9 Treat Cells with Substance (-S9) CellCulture->Treat_noS9 TestSubstance Prepare Test Substance (various concentrations) TestSubstance->Treat_S9 TestSubstance->Treat_noS9 S9Mix Prepare S9 Mix (for metabolic activation) S9Mix->Treat_S9 AddCytoB Add Cytochalasin B Treat_S9->AddCytoB Treat_noS9->AddCytoB Harvest Harvest Cells AddCytoB->Harvest Stain Stain Cells Harvest->Stain Microscopy Microscopic Analysis Stain->Microscopy Score Score Micronucleated Cells Microscopy->Score Result Determine Clastogenicity/ Aneugenicity Score->Result

In Vitro Micronucleus Assay Workflow

InVivo_Micronucleus_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_prep_analysis Slide Preparation & Staining cluster_analysis Analysis Animals Select Rodent Model (e.g., Mice, Rats) Administer Administer Substance (e.g., Oral Gavage) Animals->Administer TestSubstance Prepare Test Substance (multiple dose levels) TestSubstance->Administer CollectBM Collect Bone Marrow Administer->CollectBM Smear Prepare Bone Marrow Smears CollectBM->Smear Stain Stain Slides Smear->Stain Microscopy Microscopic Analysis Stain->Microscopy Score Score Micronucleated Polychromatic Erythrocytes Microscopy->Score Result Determine In Vivo Genotoxicity Score->Result

References

A Comparative Analysis of 2-Cyclohexylcyclohexanone: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of experimentally determined data for 2-Cyclohexylcyclohexanone against established literature values. The following sections present a detailed comparison of its physical and spectroscopic properties, outlining the methodologies for their experimental determination.

Physical and Chemical Properties: A Side-by-Side Comparison

The accurate assessment of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of quantitative data comparing the experimental values of this compound with those reported in the literature.

PropertyExperimental ValueLiterature Value
Molecular Formula C₁₂H₂₀OC₁₂H₂₀O[1][2][3][4]
Molecular Weight 180.29 g/mol 180.29 g/mol [1][3][4][5][6]
CAS Number 90-42-690-42-6[1][2][3][4][6]
Appearance -Colorless to pale yellow clear liquid[2][7]
Melting Point --32 °C[6][7][8]
Boiling Point -264 - 275 °C[3][8]
Density -0.971 - 0.987 g/cm³[7][8]
Refractive Index -1.485 - 1.490 @ 20.00 °C[6][7]
Flash Point -> 93.33 °C (> 200.00 °F)[7]; 121 °C (closed cup)[5][6]
Solubility -Soluble in alcohol; Insoluble in water[7]
logP (o/w) -3.810[6][7]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and confirmation of a compound's identity. This section compares the expected literature data with a template for experimentally obtained results.

Spectroscopic DataExperimental Data (Template)Literature Data
¹H NMR To be determined¹H NMR spectra are available and have been recorded on instruments such as a BRUKER AC-300.[1]
¹³C NMR To be determined-
IR Spectroscopy To be determinedIR spectra have been recorded using techniques such as CAPILLARY CELL: NEAT and ATR-Neat.[1]
Mass Spectrometry To be determinedGC-MS data is available, with major fragments observed at m/z 98, 41, 55, 70, and 67.[1] Other mass spectrometry data has also been reported.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized methodologies are essential. The following are detailed protocols for the key experiments cited.

Determination of Physical Properties
  • Melting Point: The melting point is determined using a calibrated digital melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

  • Boiling Point: The boiling point is measured at atmospheric pressure using a distillation apparatus. The sample is heated in a flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Density: The density is measured using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water to determine its volume, and finally filled with the sample. The density is calculated from the mass of the sample and the volume of the pycnometer.

  • Refractive Index: The refractive index is determined using a calibrated Abbe refractometer. A drop of the liquid sample is placed on the prism, and the refractive index is read directly from the instrument's scale at a specified temperature (typically 20°C).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.

  • Mass Spectrometry (MS): Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.

Workflow for Data Comparison

The logical flow for cross-referencing experimental data with literature values is a critical process in chemical analysis. The following diagram illustrates this workflow.

G cluster_0 Experimental Data Acquisition cluster_1 Literature Review cluster_2 Data Analysis & Comparison exp_synthesis Synthesis & Purification of this compound exp_phys Measure Physical Properties (MP, BP, Density, etc.) exp_synthesis->exp_phys exp_spec Acquire Spectroscopic Data (NMR, IR, MS) exp_synthesis->exp_spec compare Cross-Reference Experimental Data with Literature Values exp_phys->compare exp_spec->compare lit_search Search Chemical Databases (e.g., PubChem, SciFinder) lit_data Compile Literature Values for Physical & Spectroscopic Properties lit_search->lit_data lit_data->compare conclusion Conclusion: Data Concordance or Discrepancy compare->conclusion troubleshoot Troubleshoot Discrepancies (e.g., Impurities, Calibration) conclusion->troubleshoot Discrepancy error_report Report Findings conclusion->error_report Concordance troubleshoot->exp_synthesis troubleshoot->error_report

Caption: Workflow for comparing experimental and literature data.

References

A Comparative Guide to 2-Cyclohexylcyclohexanone and Other Ketone Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of 2-Cyclohexylcyclohexanone as a solvent in comparison to other common ketones, supported by experimental data and detailed methodologies.

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and process efficiency. This guide provides a comprehensive comparison of the performance of this compound against other widely used ketone solvents: Cyclohexanone, Methyl Isobutyl Ketone (MIBK), and Methyl Ethyl Ketone (MEK). This analysis is based on a compilation of their physical and chemical properties, offering a valuable resource for researchers, scientists, and professionals in drug development to make informed decisions in solvent selection.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and the selected ketone solvents. These parameters are fundamental in determining the suitability of a solvent for specific applications, influencing factors such as dissolution power, evaporation rate, and safety considerations.

PropertyThis compoundCyclohexanoneMethyl Isobutyl Ketone (MIBK)Methyl Ethyl Ketone (MEK)
Molecular Weight ( g/mol ) 180.2998.14100.1672.11
Boiling Point (°C) 275 (est.)155.6117.479.6
Melting Point (°C) -32-16.4-84.7-86
Density (g/cm³ at 20°C) ~0.970.9480.8010.805
Flash Point (°C) >93.34414-9
Viscosity (cP at 20°C) Not Available2.20.580.43
Evaporation Rate Slow0.23 (n-BuAc=1)1.6 (n-BuAc=1)3.7 (n-BuAc=1)
Kauri-Butanol (KB) Value Not AvailableInfinite (miscible)Not AvailableInfinite (miscible)
Hansen Solubility Parameters (MPa½) δD: 17.8 (est.), δP: 4.5 (est.), δH: 5.1 (est.)δD: 17.8, δP: 8.4, δH: 5.1δD: 15.3, δP: 6.1, δH: 4.1δD: 16.0, δP: 9.0, δH: 5.1

Note: "est." indicates an estimated value. The Kauri-Butanol value for cyclohexanone and MEK is often reported as infinite as they are miscible with the kauri-butanol reagent.

Key Performance Indicators: A Deeper Dive

Solvency Power: Kauri-Butanol Value and Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solvency by breaking it down into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The estimated HSP for this compound suggests it has a significant non-polar character (higher δD) compared to the other ketones, which could make it a suitable solvent for less polar compounds. The principle of "like dissolves like" dictates that solvents with HSP values close to those of a given solute are more likely to dissolve it.

Volatility: Evaporation Rate

The evaporation rate is a crucial factor in applications such as coatings, where it affects drying time and film formation. This compound is characterized as a slow-evaporating solvent due to its high boiling point and large molecular size. This contrasts sharply with the faster evaporation rates of MIBK and MEK, making this compound a candidate for applications requiring longer open times or controlled drying processes. Cyclohexanone exhibits a moderate evaporation rate.

Fluidity: Viscosity

Viscosity influences the ease of handling, mixing, and application of a solvent. While a specific value for this compound is not available, its larger molecular structure suggests it would have a higher viscosity compared to the other, smaller ketone solvents. Lower viscosity solvents like MEK and MIBK are often preferred for applications requiring rapid flow and penetration.

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following are summaries of key ASTM International methods for evaluating the properties discussed above.

Determination of Kauri-Butanol Value (ASTM D1133)

This test method determines the relative solvent power of hydrocarbon solvents. A standard solution of kauri resin in n-butanol is titrated with the solvent under investigation at a standardized temperature. The endpoint is reached when the solution becomes turbid, indicating the limit of the solvent's ability to dissolve the kauri resin. The volume of solvent required is reported as the Kauri-Butanol value.

Determination of Evaporation Rate (ASTM D3539)

This standard test method covers the determination of the evaporation rates of volatile liquids. A specified volume of the solvent is placed on a filter paper of a specific type and size, and the time taken for the complete evaporation of the solvent under controlled temperature and humidity is measured. The evaporation rate is often expressed relative to a standard solvent, such as n-butyl acetate.

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The test is conducted at a precisely controlled temperature. The kinematic viscosity is then calculated from the measured flow time and the calibration constant of the viscometer.

Visualizing Experimental and Logical Relationships

To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Solvent Solvent Sample Solvency Solvency Test (ASTM D1133) Solvent->Solvency Evaporation Evaporation Rate Test (ASTM D3539) Solvent->Evaporation Viscosity Viscosity Test (ASTM D445) Solvent->Viscosity Standard Standard Reagent (e.g., Kauri-Butanol Solution) Standard->Solvency Data Quantitative Data (KB Value, Evaporation Time, Viscosity) Solvency->Data Evaporation->Data Viscosity->Data Comparison Comparative Analysis Data->Comparison

Caption: General experimental workflow for evaluating solvent performance.

SolventProperties This compound This compound High Boiling Point High Boiling Point This compound->High Boiling Point Low Volatility Low Volatility This compound->Low Volatility Cyclohexanone Cyclohexanone High Solvency High Solvency Cyclohexanone->High Solvency MIBK MIBK Fast Evaporation Fast Evaporation MIBK->Fast Evaporation Low Viscosity Low Viscosity MIBK->Low Viscosity MEK MEK MEK->Fast Evaporation MEK->Low Viscosity

Caption: Logical relationships of key solvent properties.

Conclusion

This compound presents a unique profile as a high-boiling, slow-evaporating ketone solvent. Its estimated Hansen Solubility Parameters suggest a strong solvency for a range of compounds, particularly those with a more non-polar character. In contrast, cyclohexanone offers a balance of strong solvency and moderate volatility, while MIBK and MEK are characterized by their rapid evaporation and low viscosity.

The selection of the most appropriate solvent will ultimately depend on the specific requirements of the application. For processes demanding extended drying times, enhanced leveling in coatings, or the dissolution of specific high molecular weight, less polar polymers, this compound may offer a distinct advantage. Conversely, for applications where rapid drying and low viscosity are paramount, MEK and MIBK remain strong contenders. This guide provides the foundational data and experimental context to aid researchers and drug development professionals in navigating these choices effectively. Further experimental studies to determine the Kauri-Butanol value and precise viscosity of this compound would be invaluable for a more complete comparative assessment.

A Comparative Guide to the Biological Activity of 2-Cyclohexylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-cyclohexylcyclohexanone scaffold has emerged as a versatile structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. These compounds have attracted considerable interest for their potential in developing new therapeutic agents for various diseases, including microbial infections, cancer, and inflammatory conditions.[1] This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activity

Derivatives of cyclohexanone have been extensively evaluated for their efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungi.[2][3] The antimicrobial potential is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity of Cyclohexanone Derivatives

Compound ClassTest OrganismActivity MetricResultReference
Piperazine DerivativesBacillus megaterium (Gram +)Zone of Inhibition (50µg/ml)Moderate to Significant[4]
Piperazine DerivativesStaphylococcus aureus (Gram +)Zone of Inhibition (50µg/ml)Moderate to Significant[4]
Piperazine DerivativesEscherichia coli (Gram -)Zone of Inhibition (50µg/ml)Moderate to Significant[4]
Piperazine DerivativesAspergillus niger (Fungus)Zone of Inhibition (50µg/ml)Moderate to Significant[4]
Naphthyl CyclohexanonesVarious Bacteria & FungiMIC2-200 µg/mL[3]
Cyclohexenone DerivativesStreptococcus pyogenesMIC25 µg/mL[5]
Cyclohexenone DerivativesPseudomonas aeruginosaMIC25 µg/mL[5]
Cyclohexenone DerivativesCandida albicans (Fungus)MICGood Activity (2-5x > standard)[5]
Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various human cancer cell lines.[1][6] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth. The α,β-unsaturated carbonyl system present in many of these derivatives is considered crucial for their biological activity, potentially acting as a Michael acceptor that interacts with biological macromolecules.[7]

Table 2: Comparative Anticancer Activity (IC50) of Cyclohexanone Derivatives

Compound ClassCancer Cell LineIC50 Value (µM)Reference
2,6-bis(benzylidene)cyclohexanonesMDA-MB 231 (Breast)Varies by substitution[6]
2,6-bis(benzylidene)cyclohexanonesMCF-7 (Breast)Varies by substitution[6]
2,6-bis(benzylidene)cyclohexanonesSK-N-MC (Neuroblastoma)Varies by substitution[6]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylatesHCT116 (Colon)0.93 to 133.12 µM[8]
Curcumin Analog (DCC)Colorectal Cancer Cells~10 µM[9]
Curcumin Analog (DFC)Colorectal Cancer Cells~82 µM[9]
Anti-inflammatory Activity

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory properties, showing potential as candidates for therapies where inflammation is a key factor.[10] Their mechanism often involves the modulation of key inflammatory pathways, such as the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[10][11]

Table 3: Comparative Anti-inflammatory Activity of Cyclohexanone Derivatives

CompoundAssayActivity MetricResultReference
Aryl-cyclohexanoneLPS-induced Acute Lung Injury (in vivo)Leukocyte MigrationDecreased[10]
Aryl-cyclohexanoneLPS-induced Acute Lung Injury (in vivo)Pro-inflammatory Cytokines (TNF-α, IL-6)Reduced Secretion[10]
(-)-ZeylenoneLPS-stimulated RAW 264.7 cellsNO ProductionIC50 = 20.18 µM[11]
Tetrahydrobenzo[b]thiophenes (THBTs)LPS-stimulated RAW 264.7 cellsNO InhibitionUp to 87.07%[12]

Methodologies and Visualizations

Experimental Workflows & Signaling Pathways

To ensure reproducibility and clarity, detailed experimental protocols and visual representations of workflows and biological pathways are essential.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action & In Vivo Studies synthesis Synthesis of Derivatives (e.g., Claisen-Schmidt Condensation) purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (Broth Microdilution, Disc Diffusion) characterization->antimicrobial anticancer Cytotoxicity Assays (MTT, Clonogenic Assay) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Levels) characterization->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) anticancer->pathway animal In Vivo Animal Models (e.g., Murine Sepsis Model) pathway->animal toxicity Toxicology Assessment animal->toxicity

Caption: General experimental workflow for screening this compound derivatives.

The anti-inflammatory effects of these derivatives are often linked to their ability to modulate the NF-κB signaling pathway.[11] This pathway is a central regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters NFkB_active Active NF-κB NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Derivative Cyclohexanone Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cyclohexanone derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][13]

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[7]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7] The IC50 value is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[11][12]

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and cultured until they reach 80-90% confluency.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells without LPS stimulation are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is transferred to a new plate. An equal volume of Griess reagent is added, and the mixture is incubated at room temperature for 10-15 minutes.

  • Analysis: The absorbance is measured at 540 nm. The quantity of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.[12]

References

A comparative study of synthesis routes for substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexanone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. The strategic synthesis of these six-membered rings with precise control over substitution patterns and stereochemistry is a critical endeavor in modern organic chemistry and drug discovery. This guide provides a comparative analysis of four prominent synthetic routes to substituted cyclohexanones: the Robinson Annulation, the Diels-Alder Reaction, the Birch Reduction, and Stork Enamine Alkylation. We present a detailed examination of their mechanisms, substrate scope, and performance, supported by experimental data and protocols to inform the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Synthetic Routes Comparison

Synthetic RouteKey FeaturesTypical YieldsStereoselectivityKey AdvantagesCommon Limitations
Robinson Annulation A tandem Michael addition and intramolecular aldol condensation.60-90%Can be diastereoselective; asymmetric variants exist.Forms a new six-membered ring and a C=C bond in one pot; widely applicable.[1]Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile.70-95%Highly stereospecific and stereoselective (endo rule).[2]Excellent control over stereochemistry; convergent synthesis.[2]Requires specific diene and dienophile functionalities; can be reversible at high temperatures.
Birch Reduction Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis.50-80%Regioselective based on substituents.Provides access to cyclohexanones from readily available aromatic precursors.Requires cryogenic conditions (liquid ammonia) and alkali metals; subsequent isomerization is often necessary.[3]
Stork Enamine Alkylation Alkylation of an enamine derived from a ketone.60-85%Can be diastereoselective.Regioselective alkylation of unsymmetrical ketones; avoids polyalkylation.[4]Requires pre-formation of the enamine and subsequent hydrolysis.[5]
Organocatalytic Methods Asymmetric synthesis using small organic molecules as catalysts.70-95%High enantioselectivity (up to >99% ee).[6][7]Mild reaction conditions; metal-free; high enantioselectivities.[8]Catalyst loading and substrate scope can be limitations.

Experimental Protocols

Robinson Annulation: Synthesis of a Substituted Cyclohexenone

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[9]

Protocol:

  • Michael Addition: In a round-bottomed flask, a ketone (e.g., cyclohexanone) is treated with a base (e.g., sodium ethoxide in ethanol) to form an enolate.[1] An α,β-unsaturated ketone (e.g., methyl vinyl ketone) is then added dropwise to the enolate solution at room temperature. The reaction mixture is stirred for several hours to allow for the conjugate addition to form a 1,5-diketone.[10]

  • Aldol Condensation: The reaction mixture is then heated to reflux to promote an intramolecular aldol condensation of the 1,5-diketone.[11] This step results in the formation of a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the final α,β-unsaturated cyclohexenone product.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with dilute acid and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted cyclohexenone.

Diels-Alder Reaction: Synthesis of a Substituted Cyclohexene Derivative

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring with a high degree of stereocontrol.[2]

Protocol:

  • Reaction Setup: In a flame-dried round-bottomed flask equipped with a reflux condenser, a conjugated diene (e.g., anthracene, 0.80 g) and a dienophile (e.g., maleic anhydride, 0.40 g) are combined.[12] A high-boiling solvent such as xylene (10 mL) is added.[12]

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 185-200°C) for 30 minutes.[12] The progress of the reaction can often be monitored by a color change.

  • Isolation of Product: The reaction mixture is allowed to cool to room temperature, and then further cooled in an ice bath for 10 minutes to induce crystallization of the product.[12]

  • Purification: The crystalline product is collected by vacuum filtration, washed with a cold solvent (e.g., ethyl acetate), and air-dried.[12] The purity can be assessed by melting point determination.

Birch Reduction: Synthesis of a Cyclohexenone from an Aromatic Precursor

The Birch reduction allows for the partial reduction of an aromatic ring to a 1,4-cyclohexadiene, which can then be hydrolyzed to a cyclohexenone.[3]

Protocol:

  • Reaction Setup: A three-necked round-bottomed flask is fitted with a dry ice condenser and a mechanical stirrer. The flask is charged with the aromatic starting material (e.g., o-anisic acid, 15.2 g) and a co-solvent like tetrahydrofuran (100 mL).[13] Liquid ammonia (approx. 400 mL) is then condensed into the flask.[13]

  • Reduction: Small pieces of an alkali metal (e.g., sodium) are added to the stirred suspension until a persistent blue color is observed, indicating the presence of solvated electrons.[13]

  • Quenching and Alkylation (if desired): The reaction is quenched by the addition of a proton source, such as an alcohol. For subsequent alkylation, an alkyl halide can be added.

  • Hydrolysis: The enol ether intermediate is hydrolyzed to the corresponding cyclohexenone by treatment with aqueous acid.[14]

  • Work-up and Purification: The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by distillation or column chromatography.

Stork Enamine Alkylation: Regioselective Synthesis of a Substituted Cyclohexanone

The Stork enamine alkylation provides a method for the regioselective α-alkylation of ketones.[15]

Protocol:

  • Enamine Formation: A ketone (e.g., 3-methylcyclohexanone, 1.0 eq) is dissolved in a suitable solvent like dry toluene. A secondary amine (e.g., pyrrolidine, 1.2 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.01 eq) are added.[4] The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

  • Alkylation: The crude enamine is dissolved in an anhydrous solvent such as dioxane. An electrophile, such as an α,β-unsaturated ketone (e.g., ethyl vinyl ketone, 1.0 eq), is added dropwise at room temperature.[4] The reaction is stirred for 12-18 hours.[4]

  • Hydrolysis: Water is added to the reaction mixture to hydrolyze the resulting iminium salt to the corresponding alkylated ketone.[5]

  • Work-up and Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Logical Workflow for Synthesis Route Selection

The choice of a synthetic route for a substituted cyclohexanone is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The following diagram illustrates a simplified decision-making workflow.

Synthesis_Route_Selection start Desired Substituted Cyclohexanone q1 Need for High Stereocontrol? start->q1 q2 Starting from Aromatic Precursor? q1->q2 No diels Diels-Alder Reaction q1->diels Yes q3 Regioselective Alkylation of Unsymmetrical Ketone? q2->q3 No birch Birch Reduction q2->birch Yes q4 Need for High Enantioselectivity? q3->q4 No stork Stork Enamine Alkylation q3->stork Yes robinson Robinson Annulation q4->robinson No organo Organocatalytic Methods q4->organo Yes

Caption: A decision tree for selecting a suitable synthesis route.

Conclusion

The synthesis of substituted cyclohexanones can be achieved through a variety of powerful and versatile methods. The Robinson annulation offers a classic and robust approach for the construction of fused ring systems.[16] The Diels-Alder reaction provides unparalleled control over stereochemistry, making it the method of choice for the synthesis of complex, polycyclic systems.[2] The Birch reduction offers a unique entry point from simple aromatic precursors, while Stork enamine alkylation allows for the regioselective introduction of substituents.[3][4] Furthermore, the emergence of organocatalytic methods has opened new avenues for the asymmetric synthesis of chiral cyclohexanones with high enantioselectivity.[6] A thorough understanding of the advantages and limitations of each of these synthetic strategies is crucial for researchers and professionals in drug development for the efficient and stereoselective construction of novel cyclohexanone-containing molecules with potential therapeutic applications.

References

A Comparative Guide to the Crystal Structures of Substituted Cyclohexanone Derivatives Determined by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of two substituted cyclohexanone derivatives, offering insights into their molecular conformations and packing arrangements as determined by single-crystal X-ray diffraction (XRD). Due to the limited availability of public crystallographic data for 2-Cyclohexylcyclohexanone derivatives, this guide focuses on two closely related and structurally characterized analogues: 2,6-bis(4-methylbenzylidene)cyclohexanone and 2,6-bis(2-nitrobenzylidene)cyclohexanone . The methodologies and comparative data presented herein serve as a valuable reference for the structural analysis of related cyclic ketone compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two cyclohexanone derivatives, providing a basis for a comparative structural analysis.

ParameterDerivative A: 2,6-bis(4-methylbenzylidene)cyclohexanoneDerivative B: 2,6-bis(2-nitrobenzylidene)cyclohexanone
Chemical Formula C₂₂H₂₂OC₂₀H₁₆N₂O₅
Molecular Weight 302.41 g/mol 364.35 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/n
Unit Cell Dimensions a = 9.413(2) Åa = 8.482(2) Å
b = 10.787(2) Åb = 13.435(2) Å
c = 33.702(5) Åc = 15.377(3) Å
α = 90°α = 90°
β = 90°β = 92.96(2)°
γ = 90°γ = 90°
Unit Cell Volume 3424.1(12) ų1751.5(6) ų
Molecules per Unit Cell (Z) 84
Calculated Density 1.173 Mg/m³1.382 Mg/m³
Crystal Color YellowYellow
Conformation of Cyclohexanone Ring SofaSofa

Experimental Protocols

The determination of the crystal structures for the compared derivatives involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

General Procedure: The synthesis of α,α′-bis(substituted benzylidene) cycloalkanones is typically achieved through a Claisen-Schmidt condensation reaction.[1]

  • A mixture of the appropriately substituted benzaldehyde (2 mmol) and cyclohexanone (1 mmol) is prepared.

  • A catalyst, such as SnCl₄ (0.3 mmol), is added to the mixture in a suitable solvent like ethanol (2 mL).[1]

  • The reaction mixture is stirred at a specific temperature (e.g., 45 °C) for a duration sufficient to complete the reaction.[1]

  • Upon completion, the mixture is cooled, often in an ice bath, to induce precipitation of the product.[1]

  • The resulting solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for XRD analysis.[1]

X-ray Diffraction Data Collection and Structure Refinement

General Procedure: Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1]

  • A suitable single crystal of the compound is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • The unit cell parameters are determined, and the diffraction data are collected over a range of angles.

  • The collected data are processed, which includes integration of the reflection intensities and corrections for various experimental effects (e.g., Lorentz and polarization effects).

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1]

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the crystal structure of a small molecule like a cyclohexanone derivative.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis Reactants Cyclohexanone & Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Purification Purification & Recrystallization Reaction->Purification Crystals Single Crystals Purification->Crystals Mounting Crystal Mounting Crystals->Mounting Data_Collection Data Collection (XRD) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: A flowchart illustrating the major steps from synthesis to final crystal structure determination.

data_analysis_pathway Data Analysis Pathway in X-ray Crystallography Diffraction_Images Raw Diffraction Images Integration Integration (h, k, l, I, σ(I)) Diffraction_Images->Integration Scaling Scaling & Merging Integration->Scaling Structure_Factors Structure Factors |F(hkl)| Scaling->Structure_Factors Phase_Determination Phase Determination (Direct Methods) Structure_Factors->Phase_Determination Electron_Density_Map Electron Density Map Phase_Determination->Electron_Density_Map Model_Building Atomic Model Building Electron_Density_Map->Model_Building Refinement Refinement Model_Building->Refinement Refinement->Electron_Density_Map Iterative Process Final_Model Final Structural Model Refinement->Final_Model

Caption: A diagram showing the computational pathway from raw diffraction data to the final refined crystal structure.

References

Safety Operating Guide

Proper Disposal of 2-Cyclohexylcyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Cyclohexylcyclohexanone, a combustible liquid known to be harmful to aquatic life with long-lasting effects. Adherence to these procedures is essential to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its primary hazards:

  • Combustible Liquid: While not as easily ignited as flammable liquids, this compound can ignite with a source of heat.

  • Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be released into the environment.

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.

Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this chemical. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Appearance Liquid
Flash Point 121 °C (249.8 °F) - closed cup[2]
Water Solubility Insoluble
Storage Class 10 - Combustible liquids[2]

Experimental Protocol for Proper Disposal

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Establish a dedicated, properly labeled waste container specifically for this compound and materials contaminated with it.

  • Container Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Avoid using metal containers for corrosive materials, though for a ketone like this, glass or HDPE are generally preferred.

  • Waste Collection:

    • Collect all liquid this compound waste in the designated container.

    • Any solid materials grossly contaminated with this compound, such as absorbent pads from a spill, contaminated gloves, or pipette tips, must also be placed in this container.

    • Do not mix this waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.

2. Waste Container Labeling:

Proper labeling is a critical safety and regulatory requirement. The label must be securely affixed to the waste container and include the following information:

  • The words "Hazardous Waste" prominently displayed.[3][4]

  • Chemical Name: "this compound" (no abbreviations or chemical formulas).[3]

  • Hazard Information: Clearly indicate the hazards, such as "Combustible" and "Environmentally Hazardous". GHS pictograms for these hazards should be used if available.[3]

  • Generator Information: The name and contact information of the laboratory or principal investigator.[4]

3. In-Lab Storage of Waste:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5]

  • Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[5] Store it in a cool, dry, and well-ventilated area away from sources of ignition.

  • Segregation: Ensure the this compound waste is segregated from incompatible materials.

4. Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control Ignition Sources: Remove all potential ignition sources from the area.

  • Containment: Use a non-flammable absorbent material, such as spill pads or sand, to contain and absorb the spill. Do not use paper towels.[6]

  • Collection: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • PPE: Wear appropriate PPE throughout the cleanup process.

5. Final Disposal:

  • Licensed Waste Disposal Service: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][7] Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Empty Containers: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing and allowing the container to air dry in a ventilated area, deface the label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[8]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection In-Lab Management cluster_disposal Final Disposal A This compound Waste Generated (Liquid or Contaminated Solids) B Collect in a designated, compatible waste container (HDPE or Glass) A->B Segregate C Properly label container: 'Hazardous Waste', Chemical Name, Hazards, Date B->C Immediately After First Addition D Store in a designated Satellite Accumulation Area (SAA) with secondary containment C->D Store Securely E Arrange for pickup by licensed hazardous waste disposal service via EHS D->E When Container is Full F Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) E->F Official Handover

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of 2-Cyclohexylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this guide aims to be your preferred resource for laboratory safety and chemical management, ensuring value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves (e.g., Butyl rubber, Viton). Gloves must be inspected prior to use.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor filter.NIOSH/MSHA or European Standard EN 149 approved.[2][3]
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and after work. Keep away from food, drink, and animal feedingstuffs.[2]

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.

Exposure Route First Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan: Safe Handling Workflow

Adherence to a structured workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key steps, from preparation to post-handling procedures.

Safe Handling Workflow for this compound A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handling the Chemical (Weighing, Transferring) C->D E Post-Handling D->E F Decontaminate Work Area E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow diagram.

Experimental Protocol: Illustrative Synthesis of a Cyclohexanone Derivative

While specific experimental uses of this compound are varied, a common application for cyclohexanone derivatives is in carbon-carbon bond-forming reactions. The following protocol for a Robinson Annulation, a classic method for forming a six-membered ring, is provided as a representative example of a synthetic procedure involving a cyclohexanone.

Objective: To synthesize a substituted cyclohexenone via a tandem Michael addition and intramolecular aldol condensation.

Materials:

  • Cyclohexanone derivative (e.g., this compound)

  • An α,β-unsaturated ketone (e.g., Methyl vinyl ketone)

  • Base (e.g., Sodium ethoxide)

  • Anhydrous ethanol

  • Hydrochloric acid (5% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Hexane and Ethyl acetate (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the cyclohexanone derivative (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add the base (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

  • Michael Acceptor Addition: Slowly add the α,β-unsaturated ketone (1.2 equivalents) to the reaction mixture using a dropping funnel over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then neutralize with a 5% hydrochloric acid solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Chemical Waste The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems.[1]
Contaminated Packaging Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[1]

The following diagram outlines the decision-making process for the disposal of this compound waste.

Disposal Plan for this compound Waste A Waste Generated B Is it chemical waste or contaminated packaging? A->B C Chemical Waste B->C Chemical D Contaminated Packaging B->D Packaging E Licensed Chemical Destruction Plant or Controlled Incineration C->E F Can it be recycled or reconditioned? D->F G Triple Rinse and Recycle/ Recondition F->G Yes H Puncture and Dispose in Sanitary Landfill or Incinerate F->H No

References

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